molecular formula C20H24O8 B8249517 Dihydroresveratrol 3-O-glucoside

Dihydroresveratrol 3-O-glucoside

Número de catálogo: B8249517
Peso molecular: 392.4 g/mol
Clave InChI: GMYAXWBDOODSNF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dihydroresveratrol 3-O-glucoside is a useful research compound. Its molecular formula is C20H24O8 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYAXWBDOODSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dihydroresveratrol 3-O-glucoside: A Comprehensive Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (B186802) 3-O-glucoside, a glycosylated derivative of the stilbenoid dihydroresveratrol, is a naturally occurring polyphenol. While its aglycone, dihydroresveratrol, has garnered significant research interest for its potential therapeutic properties, the natural distribution and biological significance of its glycosidic form are less well-understood. This technical guide provides an in-depth overview of the known natural sources of dihydroresveratrol 3-O-glucoside, methodologies for its study, and insights into its potential biological relevance based on the activities of its parent compounds.

Natural Occurrence and Sources

This compound has been identified in a limited number of plant species. Its aglycone, dihydroresveratrol, is more widely distributed and is also a known metabolite of resveratrol (B1683913), produced by the gut microbiota.

Directly Identified Sources of this compound

The primary plant sources from which this compound has been directly isolated and identified are:

  • Rhizomes of Polygonum cuspidatum Sieb. et Zucc. (Japanese Knotweed)[1][2][3][4]

  • Leaves of Broussonetia papyrifera (L.) L'Hér. ex Vent. (Paper Mulberry)[5][6]

While its presence in these sources is confirmed, quantitative data on the concentration of this compound remains limited in publicly available literature.

Potential Sources Based on the Presence of Dihydroresveratrol

Given that glycosylation is a common metabolic pathway in plants, species known to produce dihydroresveratrol are potential, yet unconfirmed, sources of its glucosides. These include:

  • Orchidaceae Family: Genera such as Dendrobium, Dioscorea, and Bulbophyllum are known to produce dihydroresveratrol.[7][8]

  • Cannabis sativa L.: This plant produces dihydroresveratrol as a non-cannabinoid estrogenic compound.[7]

  • Vitis vinifera (Grapes) and Wine: Dihydroresveratrol is naturally present in wine, likely originating from the grapevines.[7]

  • Maackia amurensis [7]

  • Hydrangea serrata [7]

  • Arachis hypogaea (Peanut): Peanut roots are a known source of resveratrol and likely contain dihydroresveratrol.[7]

Microbial Metabolism

A significant source of dihydroresveratrol in mammals is the metabolic conversion of resveratrol by the gut microbiota.[7] This biotransformation suggests that conjugated forms, including glucosides, may also be present as subsequent metabolites.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature detailing the concentration (e.g., mg/g dry weight) of this compound in its known plant sources. Research has predominantly focused on the quantification of its precursor, resveratrol, and the aglycone, dihydroresveratrol.

Table 1: Qualitative Summary of Natural Sources of this compound and its Aglycone

CompoundSource TypeSpecific SourcePart of OrganismCitation
This compound PlantPolygonum cuspidatumRhizomes[1][2][3][4]
PlantBroussonetia papyriferaLeaves[5][6]
Dihydroresveratrol (Aglycone) PlantOrchidaceae (Dendrobium, Dioscorea, Bulbophyllum)-[7][8]
PlantCannabis sativa L.-[7]
PlantVitis vinifera (Grapes)-[7]
Food ProductWine-[7]
PlantMaackia amurensis-[7]
PlantHydrangea serrata-[7]
PlantArachis hypogaea (Peanut)Roots[7]
Microbial MetabolismGut Microbiota (from Resveratrol)-[7]

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and identification of this compound from plant matrices. These are composite methods based on established techniques for stilbenoids and related polyphenols.

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for obtaining a crude extract enriched with stilbenoid glycosides.

1. Sample Preparation:

  • Collect fresh plant material (e.g., rhizomes of Polygonum cuspidatum or leaves of Broussonetia papyrifera).
  • Wash the material thoroughly to remove any soil or debris.
  • Air-dry or freeze-dry the plant material to a constant weight.
  • Grind the dried material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material in 80% methanol (B129727) (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.
  • Alternatively, perform Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.
  • Filter the extract through Whatman No. 1 filter paper or a similar grade of filter paper.
  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
  • Combine the filtrates.

3. Concentration:

  • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

plant [label="Plant Material\n(e.g., Polygonum cuspidatum rhizomes)"]; powder [label="Dried Powder"]; extraction [label="Solvent Extraction\n(80% Methanol)"]; filtration [label="Filtration"]; residue [label="Plant Residue"]; filtrate [label="Combined Filtrates"]; concentration [label="Concentration\n(Rotary Evaporation)"]; crude_extract [label="Crude Extract"];

plant -> powder [label="Drying & Grinding"]; powder -> extraction; extraction -> filtration; filtration -> residue [label="Re-extract"]; filtration -> filtrate; filtrate -> concentration; concentration -> crude_extract; }

Extraction Workflow Diagram
Protocol 2: Isolation and Purification by Preparative HPLC

This protocol outlines the purification of this compound from the crude extract using preparative high-performance liquid chromatography (HPLC).

1. Sample Preparation:

  • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., methanol/water mixture).
  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. Preparative HPLC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
  • Gradient Program: A linear gradient starting from a low percentage of mobile phase B, gradually increasing to elute compounds of increasing polarity. The exact gradient will need to be optimized based on the specific extract. (e.g., 10-60% B over 40 minutes).
  • Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min).
  • Detection: UV detector at a wavelength of approximately 280 nm.
  • Injection Volume: Dependent on the concentration of the sample and the column capacity.

3. Fraction Collection:

  • Collect fractions corresponding to the peaks of interest based on the chromatogram.
  • Analyze the collected fractions by analytical HPLC to assess purity.
  • Pool the pure fractions containing this compound.

4. Final Concentration:

  • Evaporate the solvent from the pooled pure fractions under reduced pressure or by lyophilization to obtain the purified compound.

crude_extract [label="Crude Extract"]; prep_hplc [label="Preparative HPLC"]; fractions [label="Collected Fractions"]; purity_check [label="Analytical HPLC\n(Purity Assessment)"]; pure_fractions [label="Pooled Pure Fractions"]; concentration [label="Solvent Evaporation/\nLyophilization"]; pure_compound [label="Purified Dihydroresveratrol\n3-O-glucoside"];

crude_extract -> prep_hplc [label="Dissolve & Filter"]; prep_hplc -> fractions; fractions -> purity_check; purity_check -> pure_fractions [label="Pool pure fractions"]; pure_fractions -> concentration; concentration -> pure_compound; }

Purification Workflow Diagram
Protocol 3: Structural Identification

The identity and structure of the purified compound should be confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode is suitable for determining the molecular weight and fragmentation pattern. The expected [M-H]⁻ ion for this compound (C₂₀H₂₄O₈) would be at m/z 391.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for unambiguous structural elucidation. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) can be used to confirm the connectivity of the protons and carbons, including the position of the glycosidic linkage.

Signaling Pathways and Biological Activity

Direct research on the signaling pathways modulated by this compound is currently very limited. However, insights can be drawn from studies on its aglycone, dihydroresveratrol. It is important to note that the glycosylation may affect the bioavailability, cell permeability, and metabolic fate of the compound, potentially altering its biological activity compared to the aglycone.

Dihydroresveratrol has been shown to modulate several key signaling pathways, including:

  • AMPK/SIRT1 Pathway: Dihydroresveratrol can activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are crucial regulators of cellular energy metabolism and stress resistance.

  • Nrf2-Mediated Antioxidant Response: Dihydroresveratrol can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.

  • NF-κB Signaling: Dihydroresveratrol has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.

Dihydroresveratrol_Signaling cluster_antioxidant Antioxidant Response cluster_inflammation Inflammatory Pathway DHR Dihydroresveratrol AMPK AMPK DHR->AMPK Activates Nrf2 Nrf2 DHR->Nrf2 Activates NFkB NF-κB DHR->NFkB Inhibits SIRT1 SIRT1 AMPK->SIRT1 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Induces Expression Inflammation Inflammatory Response NFkB->Inflammation Promotes

Known Signaling Pathways of Dihydroresveratrol

Conclusion

This compound is a naturally occurring stilbenoid found in plants such as Polygonum cuspidatum and Broussonetia papyrifera. While its quantitative distribution in nature is not well-documented, its presence in these medicinal plants warrants further investigation into its pharmacological properties. The experimental protocols provided in this guide offer a framework for the extraction, isolation, and identification of this compound, enabling further research into its biological activities. Future studies are needed to elucidate the specific signaling pathways modulated by this compound and to determine its therapeutic potential, distinguishing its effects from those of its well-studied aglycone.

References

An In-depth Technical Guide to the Biosynthesis of Dihydroresveratrol 3-O-glucoside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (B186802) 3-O-glucoside, a naturally occurring stilbenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its biosynthesis in plants, detailing the enzymatic pathways, key intermediates, and regulatory mechanisms. The document summarizes quantitative data on enzyme kinetics, presents detailed experimental protocols for the analysis of the biosynthetic pathway, and includes visual diagrams to elucidate the complex biological processes involved. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, metabolic engineering, and drug development.

Introduction

Dihydroresveratrol, a dihydrostilbenoid, is a natural polyphenol recognized for its potential anti-inflammatory and antioxidant properties.[1] Structurally similar to its well-known precursor, resveratrol (B1683913), dihydroresveratrol exhibits distinct biological activities and may possess enhanced bioavailability. The glycosylation of dihydroresveratrol to form Dihydroresveratrol 3-O-glucoside is a critical modification that can influence its stability, solubility, and biological activity.[2] Understanding the biosynthetic pathway of this compound in plants is paramount for its potential large-scale production through metabolic engineering and for the full exploration of its therapeutic potential.

This guide delineates the two primary pathways for the biosynthesis of dihydroresveratrol in plants: the reduction of resveratrol and the direct synthesis via bibenzyl synthase. It further explores the subsequent glucosylation step that yields the final 3-O-glucoside conjugate.

Biosynthesis Pathways

The formation of this compound in plants originates from the well-established phenylpropanoid pathway. This central metabolic route provides the necessary precursors for the synthesis of a diverse array of secondary metabolites, including stilbenoids.

The General Phenylpropanoid Pathway

The initial steps of the pathway leading to the core stilbenoid structure are common to the biosynthesis of many phenolic compounds.[3]

  • Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by PAL.[4]

  • Cinnamate-4-Hydroxylase (C4H): Subsequently, trans-cinnamic acid is hydroxylated to p-coumaric acid by C4H, a cytochrome P450 monooxygenase.[5]

  • 4-Coumarate-CoA Ligase (4CL): The activated intermediate, p-coumaroyl-CoA, is then formed from p-coumaric acid through the action of 4CL.[6]

From p-coumaroyl-CoA, the pathway diverges towards the synthesis of various stilbenoids.

Formation of Dihydroresveratrol

There are two recognized pathways for the formation of dihydroresveratrol in plants:

In this pathway, the stilbene (B7821643) synthase (STS) enzyme first catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol.[7] Subsequently, an uncharacterized resveratrol reductase enzyme is proposed to reduce the double bond of resveratrol to yield dihydroresveratrol. While this conversion is well-documented in gut microbiota, the specific plant enzymes responsible for this reduction are still under investigation.[8][9]

Certain plant species, particularly in the Orchidaceae family, can synthesize dihydroresveratrol directly without a resveratrol intermediate.[8] This reaction is catalyzed by bibenzyl synthase (BBS), which, like STS, utilizes p-coumaroyl-CoA and three molecules of malonyl-CoA as substrates. However, BBS incorporates a reduction step of the polyketide intermediate before cyclization and aromatization, thus directly yielding the dihydrostilbenoid backbone.[8][10]

Glucosylation of Dihydroresveratrol

The final step in the biosynthesis of this compound is the attachment of a glucose moiety to the hydroxyl group at the 3-position of dihydroresveratrol. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which utilizes uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) as the sugar donor.[11][12] While specific UGTs for the 3-O-glucosylation of dihydroresveratrol are not yet fully characterized in all plant species, studies on resveratrol glucosylation suggest that various UGTs exhibit regioselectivity for different hydroxyl positions.[11][13]

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes. The following tables summarize available quantitative data for the key enzymes in the biosynthesis of this compound. It is important to note that these values are derived from various plant sources and experimental conditions, which can influence the results.

Table 1: Kinetic Parameters of Enzymes in the General Phenylpropanoid Pathway

EnzymePlant SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹µM⁻¹)Reference(s)
PALAnnona cherimolaL-Phenylalanine5700--[14]
C4HRuta graveolens (CYP73A32)Cinnamic acid---[10]
4CLArabidopsis thaliana (At4CL2)4-Coumaric acid150 (for ATP)--[15]

Table 2: Kinetic Parameters of Stilbene Synthase (STS) and Bibenzyl Synthase (BBS)

EnzymePlant SourceSubstrate(s)K_m_ (µM)V_max_Reference(s)
STSVitis viniferap-Coumaroyl-CoA, Malonyl-CoA--[]
BBS (DoBS1)Dendrobium officinalep-Coumaroyl-CoA, Malonyl-CoA300 ± 803.57 ± 0.23 nmol·min⁻¹·mg⁻¹[1]
BBS (DsBBS2)Dendrobium sinensep-Coumaroyl-CoA2050 ± 3101.62 ± 0.10 pmol/s·mg[8]

Table 3: Quantitative Analysis of Dihydroresveratrol and its Glucosides in Plants

CompoundPlant SpeciesTissueConcentrationReference(s)
DihydroresveratrolDendrobium sinenseRoots1.31% of dry weight[7]
This compoundPolygonum cuspidatumRhizomesPresent[]
This compoundBroussonetia papyrifera-Isolated[17]

Experimental Protocols

Enzyme Assays

This protocol is adapted from studies on Dendrobium officinale and Dendrobium sinense.[1][7]

  • Protein Expression and Purification:

    • Clone the BBS gene into an expression vector (e.g., pET vector with a His-tag).

    • Transform the construct into an E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant protein using Ni-NTA affinity chromatography.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Purified BBS enzyme (e.g., 10 µg)

      • p-Coumaroyl-CoA (e.g., 2.5 mM)

      • Malonyl-CoA (e.g., 2.5 mM)

      • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Product Analysis:

    • Stop the reaction by adding an equal volume of methanol.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for the presence of dihydroresveratrol using HPLC.

This protocol is a general method for assaying UGT activity with stilbenoid substrates.[11][13]

  • Enzyme and Substrate Preparation:

    • Obtain purified UGT enzyme (recombinant or from plant extracts).

    • Prepare stock solutions of dihydroresveratrol (in DMSO) and UDP-glucose (in water).

  • Enzyme Reaction:

    • Set up a reaction mixture containing:

      • Purified UGT enzyme (e.g., 50 µg/mL)

      • Dihydroresveratrol (e.g., 2 mM)

      • UDP-glucose (e.g., 4 mM)

      • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 10 mM MgCl₂)

    • Incubate at 37°C for a specified time (e.g., 1-3 hours).

  • Product Analysis:

    • Quench the reaction with chilled methanol.

    • Analyze the formation of this compound by HPLC or LC-MS.

    • Alternatively, a commercially available UDP-Glo™ Glycosyltransferase Assay can be used to measure the release of UDP, which is proportional to enzyme activity.[18][19]

Analytical Methods

This is a general protocol that can be optimized for specific applications.[20][21]

  • Instrumentation: HPLC system with a C18 reversed-phase column and a DAD or UV detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

  • Detection: Monitor the absorbance at a wavelength corresponding to the maximum absorbance of the stilbenoids (e.g., around 306 nm for resveratrol and its derivatives).

  • Quantification: Use external standards of dihydroresveratrol and this compound to create a calibration curve for quantification.

LC-MS is a powerful tool for the unambiguous identification of biosynthetic products.[22]

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Use a similar reversed-phase HPLC method as described above.

  • Mass Spectrometry: Operate the mass spectrometer in either positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS). The accurate mass measurement allows for the determination of the elemental composition.

Purification of this compound

This protocol is based on methods for the purification of resveratrol glucosides.[23]

  • Extraction: Extract the plant material (e.g., rhizomes of Polygonum cuspidatum) with a suitable solvent such as 80% ethanol.[24]

  • Preliminary Purification:

    • Concentrate the crude extract under reduced pressure.

    • Perform solid-phase extraction (SPE) to remove interfering compounds.

  • Chromatographic Purification:

    • Employ preparative or semi-preparative reversed-phase HPLC with a C18 column.

    • Use a gradient of acetonitrile and water (with or without a modifier like formic acid or ammonium (B1175870) acetate) to elute the compounds.

    • Collect the fraction corresponding to the peak of this compound.

  • Purity Assessment: Analyze the purity of the isolated compound by analytical HPLC and confirm its identity by LC-MS and NMR spectroscopy.

Visualization of Pathways and Workflows

// Nodes for General Phenylpropanoid Pathway Phe [label="L-Phenylalanine", fillcolor="#F1F3F4", fontcolor="#202124"]; Cin [label="trans-Cinnamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Cou [label="p-Coumaric Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; CouCoA [label="p-Coumaroyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for Dihydroresveratrol Biosynthesis MalonylCoA [label="3 x Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Res [label="Resveratrol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHRes [label="Dihydroresveratrol", fillcolor="#34A853", fontcolor="#FFFFFF"]; DHRes_Glc [label="Dihydroresveratrol\n3-O-glucoside", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDP_Glc [label="UDP-Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP [label="UDP", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges for General Phenylpropanoid Pathway Phe -> Cin [label="PAL"]; Cin -> Cou [label="C4H"]; Cou -> CouCoA [label="4CL"];

// Edges for Dihydroresveratrol Biosynthesis {rank=same; CouCoA; MalonylCoA;} CouCoA -> Res [label="STS"]; MalonylCoA -> Res [style=invis]; Res -> DHRes [label="Resveratrol\nReductase", style=dashed]; CouCoA -> DHRes [label="BBS", constraint=false]; MalonylCoA -> DHRes [style=invis];

// Edges for Glucosylation {rank=same; DHRes; UDP_Glc;} DHRes -> DHRes_Glc [label="UGT"]; UDP_Glc -> DHRes_Glc; DHRes_Glc -> UDP [style=invis];

// Invisible edges for layout CouCoA -> MalonylCoA [style=invis]; DHRes -> UDP_Glc [style=invis]; } Biosynthesis of this compound.

// Nodes Plant [label="Plant Material\n(e.g., leaves, roots)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(e.g., 80% Ethanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(SPE, Prep-HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PureCmpd [label="Pure Dihydroresveratrol\n3-O-glucoside", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(HPLC, LC-MS, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnzymeAssay [label="Enzyme Assays\n(BBS, UGT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinExt [label="Protein Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Recombinant [label="Recombinant Protein\nExpression", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Plant -> Extraction; Extraction -> Crude; Crude -> Purification; Crude -> ProteinExt; Crude -> Recombinant [style=invis]; Purification -> PureCmpd; PureCmpd -> Analysis; ProteinExt -> EnzymeAssay; Recombinant -> EnzymeAssay; } General workflow for analysis and purification.

Conclusion

The biosynthesis of this compound is a multifaceted process involving the coordinated action of several key enzymes within the phenylpropanoid pathway. The existence of two distinct routes for the formation of the dihydroresveratrol backbone highlights the metabolic diversity within the plant kingdom. While significant progress has been made in elucidating this pathway, further research is required to identify and characterize the specific enzymes responsible for the reduction of resveratrol and the 3-O-glucosylation of dihydroresveratrol in various plant species. A deeper understanding of these enzymatic steps will be crucial for the development of efficient metabolic engineering strategies for the sustainable production of this promising bioactive compound. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this compound.

References

An In-Depth Technical Guide to Dihydroresveratrol 3-O-glucoside: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (B186802) 3-O-glucoside, a glycosylated derivative of the stilbenoid dihydroresveratrol, is a naturally occurring polyphenol found in select plant species. As a metabolite of resveratrol (B1683913), a compound extensively studied for its diverse health benefits, dihydroresveratrol and its glycosides are gaining increasing interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of Dihydroresveratrol 3-O-glucoside, alongside a detailed exploration of its potential biological activities and associated signaling pathways, primarily inferred from studies on its aglycone, dihydroresveratrol, and the parent compound, resveratrol. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₀H₂₄O₈[][4]
Molecular Weight 392.4 g/mol [][4]
IUPAC Name (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[]
CAS Number 100432-87-9[][4]
Appearance Powder[]
Purity Typically >98% (by HPLC)[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol (B145695).[2]

Table 2: Spectroscopic Data for this compound and Related Compounds

Data TypeDescriptionSource(s)
¹H NMR Consistent with the structure of this compound. Specific spectral data can be obtained from commercial suppliers or through experimental analysis.[2]
¹³C NMR Consistent with the structure of this compound. Specific spectral data can be obtained from commercial suppliers or through experimental analysis.[5]
Mass Spectrometry (MS) The structure of this compound is confirmed by mass spectrometry.[2]

Experimental Protocols

Isolation and Synthesis

Isolation from Natural Sources:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, often using reflux extraction for improved efficiency.

  • Hydrolysis (optional): To increase the yield of the aglycone or to analyze the glycosidic linkages, the crude extract can be subjected to acidic or enzymatic hydrolysis.

  • Purification: The crude extract is then subjected to a series of chromatographic techniques, such as column chromatography on silica (B1680970) gel or reversed-phase C18 columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

Enzymatic and Chemical Synthesis:

The synthesis of this compound can be achieved through enzymatic or chemical methods.

  • Enzymatic Synthesis: Glycosyltransferases can be employed to selectively glycosylate dihydroresveratrol at the 3-hydroxyl position. This method offers high regioselectivity and stereoselectivity. A general protocol for the enzymatic glucosylation of resveratrol, which can be adapted for dihydroresveratrol, involves incubating the substrate with a suitable glycosyltransferase in the presence of a sugar donor like UDP-glucose.[7]

  • Chemical Synthesis: Chemical synthesis provides a versatile route to this compound and its analogs. A common strategy involves the protection of the hydroxyl groups of dihydroresveratrol, followed by glycosylation with a protected glucose donor, and subsequent deprotection to yield the final product.

Biological Assays

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antioxidant Capacity Assays (DPPH, ABTS, ORAC):

These assays are commonly used to evaluate the antioxidant potential of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at around 517 nm.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the radical is observed as a decolorization of the solution, measured spectrophotometrically.

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Biological Activities and Signaling Pathways

The biological activities of this compound are not as extensively studied as its aglycone, dihydroresveratrol, or the parent compound, resveratrol. However, based on the existing literature for these related molecules, this compound is anticipated to possess significant antioxidant, anti-inflammatory, and potentially anti-cancer properties. Glycosylation can influence the bioavailability and activity of the parent compound.

Antioxidant Activity and Nrf2 Signaling

Dihydroresveratrol has been shown to possess antioxidant properties.[8] It is hypothesized that this compound may exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Antioxidant_Nrf2_Pathway Antioxidant Activity via Nrf2 Pathway DHRG Dihydroresveratrol 3-O-glucoside DHR Dihydroresveratrol (Aglycone) DHRG->DHR Hydrolysis Keap1 Keap1 DHR->Keap1 Inactivates ROS Reactive Oxygen Species (ROS) ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Antioxidant Activity via Nrf2 Pathway

Anti-inflammatory Activity and NF-κB Signaling

Chronic inflammation is a key factor in the pathogenesis of many diseases. Dihydroresveratrol has demonstrated anti-inflammatory effects.[9] A primary mechanism for this activity is likely the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.

Anti_Inflammatory_NFkB_Pathway Anti-inflammatory Action via NF-κB Pathway DHRG Dihydroresveratrol 3-O-glucoside DHR Dihydroresveratrol (Aglycone) DHRG->DHR Hydrolysis IKK IKK Complex DHR->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB->Pro_inflammatory_Genes Translocates to Nucleus & Induces Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Anti-inflammatory Action via NF-κB Pathway

Metabolic Regulation and AMPK Signaling

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK has been linked to numerous health benefits, including improved insulin (B600854) sensitivity and reduced adipogenesis. Dihydroresveratrol has been shown to activate the AMPK signaling pathway.[8]

Metabolic_Regulation_AMPK_Pathway Metabolic Regulation via AMPK Pathway DHRG Dihydroresveratrol 3-O-glucoside DHR Dihydroresveratrol (Aglycone) DHRG->DHR Hydrolysis AMPK AMPK DHR->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates ACC ACC AMPK->ACC Inhibits mTOR mTOR AMPK->mTOR Inhibits PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Improved_Metabolism Improved Metabolic Health Mitochondrial_Biogenesis->Improved_Metabolism Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Protein_Synthesis Protein Synthesis & Cell Growth mTOR->Protein_Synthesis

Metabolic Regulation via AMPK Pathway

Conclusion

This compound is a promising natural product with the potential for various therapeutic applications. Its physical and chemical properties are characteristic of a stable polyphenolic glycoside. While direct biological studies on this compound are still emerging, the well-documented antioxidant, anti-inflammatory, and metabolic regulatory activities of its aglycone, dihydroresveratrol, and the parent compound, resveratrol, provide a strong rationale for its further investigation. The signaling pathways involving Nrf2, NF-κB, and AMPK are likely to be key mediators of its biological effects. This technical guide serves as a foundational resource to encourage and facilitate future research into the pharmacological potential of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies.

References

Biological activity of Dihydroresveratrol 3-O-glucoside in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Biological Activity of Dihydroresveratrol and its Glucoside Derivatives

Disclaimer: Scientific literature extensively details the in vitro biological activities of Dihydroresveratrol (DR2), the aglycone of Dihydroresveratrol 3-O-glucoside. However, there is a significant lack of specific data on the biological activities of this compound itself. This guide will primarily focus on the well-documented activities of Dihydroresveratrol as a closely related and biologically relevant compound, which is also a known metabolite of resveratrol.[1][2][3][4] this compound has been isolated from plants such as Broussonetia papyrifera and Polygonum cuspidatum.[5][6][7][8]

Overview of Dihydroresveratrol's Biological Activities

Dihydroresveratrol (DR2), a natural derivative of resveratrol, demonstrates a range of significant biological activities in vitro.[9][10] These activities primarily include anti-adipogenic, antioxidant, and anti-inflammatory effects. The subsequent sections will provide a detailed exploration of these properties, including quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro biological activities of Dihydroresveratrol.

Table 2.1: Cytotoxicity Data
CompoundCell LineAssayIC₅₀ (µM)Reference
Dihydroresveratrol (DR2)3T3-L1 preadipocytesMTT502.5[11][12]
Dihydroresveratrol (DR2)HepG2MTT558.7[11][12]
Resveratrol (for comparison)3T3-L1 preadipocytesMTT162.6[11][12]
Table 2.2: Anti-Adipogenic and Anti-Lipogenic Effects
Cell LineTreatmentConcentration (µM)Observed EffectReference
3T3-L1Dihydroresveratrol (DR2)40 and 80Reduction in adipocyte differentiation[11][12]
3T3-L1Dihydroresveratrol (DR2)Not specifiedReduction of C/EBPα, PPARγ, and FASN[11][12]
Table 2.3: Antioxidant and Anti-inflammatory Effects
Cell LineInducerTreatmentConcentration (µM)Observed EffectReference
HepG2H₂O₂ (100 µM)Dihydroresveratrol (DR2)10, 20, 40Dose-dependent upregulation of phosphorylated AMPKα and SIRT1[11][12]
HepG2H₂O₂ (100 µM)Dihydroresveratrol (DR2)Not specifiedEnhanced protein expression of HO-1[11]
HepG2High-Glucose High-InsulinDihydroresveratrol (DR2)10, 20, 40Dose-dependent reduction in MDA levels[11]
RAW264.7LPSDihydroresveratrol (DR2)Not specifiedInhibition of NO production[9]
Table 2.4: Anti-Cancer Effects
Cell LineTreatmentConcentrationObserved EffectReference
HCT-116 (colon cancer)Dihydroresveratrol (DR2)42.8 nmol/gTendency to suppress proliferation (not statistically significant alone)[9]
HT-29 (colon cancer)Dihydroresveratrol (DR2) + Lunularin42.8 nmol/g DR2Stronger inhibition of colony formation than either compound alone[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Lines: 3T3-L1 preadipocytes, HepG2 human hepatocarcinoma cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of Dihydroresveratrol for a specified period (e.g., 24 or 48 hours).

    • After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.[11][12]

Adipocyte Differentiation and Oil Red O Staining
  • Cell Line: 3T3-L1 preadipocytes.

  • Procedure:

    • 3T3-L1 preadipocytes are cultured to confluence.

    • Adipocyte differentiation is induced using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

    • Cells are simultaneously treated with Dihydroresveratrol at various concentrations (e.g., 40 and 80 µM) for the duration of the differentiation process (typically several days).

    • After differentiation, the cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

    • The fixed cells are stained with Oil Red O solution to visualize intracellular lipid droplets.

    • The stained lipid droplets are then extracted with isopropanol, and the absorbance is measured to quantify the extent of lipid accumulation.[11][12]

Western Blot Analysis
  • Objective: To determine the protein expression levels of key signaling molecules.

  • Procedure:

    • Cells are treated with Dihydroresveratrol and/or an inducing agent (e.g., H₂O₂) for a specified time.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against the target proteins (e.g., p-AMPKα, SIRT1, HO-1, C/EBPα, PPARγ, FASN).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11][12]

Malondialdehyde (MDA) Assay
  • Objective: To measure the level of lipid peroxidation as an indicator of oxidative stress.

  • Procedure:

    • HepG2 cells are exposed to high-glucose, high-insulin conditions to induce oxidative stress, with or without Dihydroresveratrol treatment.

    • Cell lysates are prepared.

    • The MDA levels in the lysates are measured using a commercial MDA assay kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

    • The absorbance of the product is measured spectrophotometrically, and the MDA concentration is calculated based on a standard curve.[11]

Signaling Pathways and Mechanisms of Action

AMPK/SIRT1 Signaling Pathway in Adipogenesis

Dihydroresveratrol has been shown to reduce the maturation of pre-adipocytes by activating the AMPK/SIRT1 signaling pathway. This activation leads to the inhibition of p38 MAPK, which in turn downregulates the expression of key adipogenic transcription factors C/EBPα and PPARγ, and the lipogenic enzyme FASN.[11][12]

DR2 Dihydroresveratrol AMPK AMPK DR2->AMPK SIRT1 SIRT1 AMPK->SIRT1 p38MAPK p38 MAPK SIRT1->p38MAPK CEBPa_PPARg C/EBPα / PPARγ p38MAPK->CEBPa_PPARg FASN FASN CEBPa_PPARg->FASN Adipogenesis Adipogenesis & Lipogenesis FASN->Adipogenesis

Caption: Dihydroresveratrol's inhibition of adipogenesis via the AMPK/SIRT1 pathway.

Nrf2-Mediated Antioxidant Response

In response to oxidative stress, Dihydroresveratrol can activate the Nrf2-related antioxidative cascade. This involves the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which helps to mitigate cellular damage caused by reactive oxygen species (ROS).[11][12]

Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Nrf2 Nrf2 Oxidative_Stress->Nrf2 induces DR2 Dihydroresveratrol DR2->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: Nrf2-mediated antioxidant activity of Dihydroresveratrol.

Experimental Workflow for In Vitro Anti-Adipogenesis Study

The following diagram illustrates a typical workflow for investigating the anti-adipogenic effects of Dihydroresveratrol in vitro.

Start Culture 3T3-L1 Preadipocytes Induce Induce Differentiation (Insulin, Dexamethasone, IBMX) Start->Induce Treat Treat with Dihydroresveratrol (e.g., 40, 80 µM) Induce->Treat Stain Oil Red O Staining (Visualize Lipid Droplets) Treat->Stain Western Western Blot Analysis (AMPK, SIRT1, PPARγ, etc.) Treat->Western Quantify Quantify Lipid Accumulation (Spectrophotometry) Stain->Quantify Analyze Data Analysis and Interpretation Quantify->Analyze Western->Analyze

Caption: Workflow for assessing the anti-adipogenic effects of Dihydroresveratrol.

Conclusion

The in vitro evidence strongly supports the potential of Dihydroresveratrol as a bioactive compound with significant anti-adipogenic, antioxidant, and anti-inflammatory properties. Its mechanisms of action are rooted in the modulation of key cellular signaling pathways, including the AMPK/SIRT1 and Nrf2 pathways. While data on its glycosylated form, this compound, is currently scarce, the robust activity of the aglycone warrants further investigation into the biological profile of its derivatives. Future research should aim to directly assess the in vitro activities of this compound to determine the influence of glycosylation on its efficacy and bioavailability.

References

In-Depth Technical Guide: Dihydroresveratrol 3-O-glucoside in Polygonum cuspidatum Rhizomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the presence, analysis, and potential biological significance of dihydroresveratrol (B186802) 3-O-glucoside, a resveratrol (B1683913) metabolite found in the rhizomes of Polygonum cuspidatum. While quantitative data for this specific compound is limited in publicly available literature, its presence has been confirmed. This guide offers detailed experimental protocols adapted from established methods for related stilbenoids in P. cuspidatum and explores potential signaling pathways based on the well-documented bioactivity of its parent compound, resveratrol.

Data Presentation: Stilbenoid Content in Polygonum cuspidatum Rhizomes

The rhizome of Polygonum cuspidatum is a rich source of various stilbenoid compounds, with resveratrol and its glucoside, polydatin, being the most abundant. Dihydroresveratrol 3-O-glucoside is also present, although its concentration is generally lower and less frequently quantified. The following table summarizes the reported content of major stilbenoids in the rhizomes.

CompoundContent Range (mg/g of dry weight)Notes
trans-Resveratrol0.87 - 10.25Highly variable depending on geographical origin, harvest time, and processing methods.
Polydatin (Resveratrol 3-O-glucoside)11.3 - 40.3Often found in higher concentrations than its aglycone, resveratrol.
This compoundPresence confirmedSpecific quantitative data is not widely available in the literature, suggesting it is a minor component compared to resveratrol and polydatin. Its isolation from the rhizomes has been documented.
EmodinVariesAn anthraquinone (B42736) also present in significant amounts and often analyzed alongside stilbenoids.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Polygonum cuspidatum rhizomes. These protocols are based on established methods for resveratrol and other stilbenoids and are adapted for the specific analysis of this compound.

Extraction of Stilbenoids from Polygonum cuspidatum Rhizomes

This protocol describes a standard procedure for obtaining a crude extract enriched in stilbenoids.

Materials and Reagents:

  • Dried and powdered rhizomes of Polygonum cuspidatum

  • Ethanol (B145695) (95% or absolute) or Methanol (B129727) (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (Whatman No. 1 or equivalent)

Procedure:

  • Sample Preparation: Weigh 10 g of finely powdered, dried rhizome of Polygonum cuspidatum.

  • Solvent Extraction:

    • Place the powdered rhizome in a flask and add 100 mL of 80% ethanol (or methanol).

    • Perform ultrasonic-assisted extraction for 30 minutes at 40°C.

    • Alternatively, perform maceration by soaking the powder in the solvent for 24 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material.

  • Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of the compounds.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.

  • Storage: Store the dried crude extract at -20°C until further processing.

Isolation and Purification of this compound

This protocol outlines the use of column chromatography for the isolation of the target compound from the crude extract.

Materials and Reagents:

  • Crude stilbenoid extract

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Methanol (HPLC grade)

  • Chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

  • This compound standard (if available)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried extract-silica gel mixture onto the top of the packed column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate. A final wash with methanol may be necessary to elute highly polar compounds.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). Visualize the spots under a UV lamp. This compound and other stilbenoids will appear as fluorescent spots.

  • Pooling and Evaporation: Pool the fractions containing the compound of interest, based on comparison with a standard or by further analytical characterization. Evaporate the solvent to obtain the purified compound.

Quantitative Analysis by UPLC-MS/MS

This protocol provides a highly sensitive and specific method for the quantification of this compound.

Instrumentation and Conditions:

  • UPLC System: An ultra-performance liquid chromatography system equipped with a binary solvent manager, sample manager, and column heater.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A suitable gradient program to separate the target analyte from other components. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-7 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically suitable for phenolic compounds.

  • MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound and an internal standard need to be determined by infusing standard solutions.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dissolve the purified extract in the mobile phase or methanol, filter through a 0.22 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.

  • Analysis: Inject the standards and the sample solution into the UPLC-MS/MS system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and MRM transitions with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Calculate the concentration of this compound in the sample based on the calibration curve.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathways modulated by resveratrol and its metabolites, and a typical workflow for the analysis of this compound.

experimental_workflow Experimental Workflow for this compound Analysis plant_material Polygonum cuspidatum Rhizome Powder extraction Solvent Extraction (Ethanol/Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Stilbenoid Extract concentration->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification fractions Collected Fractions purification->fractions tlc TLC Monitoring fractions->tlc pure_compound Purified Dihydroresveratrol 3-O-glucoside tlc->pure_compound Pool fractions analysis UPLC-MS/MS Analysis pure_compound->analysis quantification Quantification analysis->quantification

Workflow for analysis of this compound.

sirt1_pathway Potential SIRT1 Signaling Pathway for Resveratrol Metabolites resveratrol_metabolite Dihydroresveratrol 3-O-glucoside sirt1 SIRT1 resveratrol_metabolite->sirt1 Activates pgc1a PGC-1α sirt1->pgc1a Deacetylates foxo FOXO sirt1->foxo Deacetylates p53 p53 sirt1->p53 Deacetylates nfkb NF-κB sirt1->nfkb Deacetylates mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis stress_resistance Stress Resistance foxo->stress_resistance apoptosis Apoptosis p53->apoptosis inflammation Inflammation nfkb->inflammation Inhibits ampk_pathway Potential AMPK Signaling Pathway for Resveratrol Metabolites resveratrol_metabolite Dihydroresveratrol 3-O-glucoside ampk AMPK resveratrol_metabolite->ampk Activates mtor mTOR ampk->mtor Inhibits ul_k1 ULK1 ampk->ul_k1 Activates pgc1a PGC-1α ampk->pgc1a Activates protein_synthesis Protein Synthesis mtor->protein_synthesis Inhibits autophagy Autophagy ul_k1->autophagy mitochondrial_biogenesis Mitochondrial Biogenesis pgc1a->mitochondrial_biogenesis

Solubility profile of Dihydroresveratrol 3-O-glucoside in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Dihydroresveratrol 3-O-glucoside in common laboratory solvents. Due to the limited availability of precise quantitative solubility data for this compound, this guide presents qualitative information for the target compound and quantitative data for its aglycone, resveratrol (B1683913), as a practical surrogate for experimental design. Furthermore, detailed experimental protocols for solubility determination and relevant biological signaling pathways are outlined to support further research and development.

Physicochemical Properties

This compound is a glycosylated form of dihydroresveratrol, a natural polyphenol. The addition of a glucose moiety significantly impacts its physicochemical properties, particularly its polarity and, consequently, its solubility in various solvents.

PropertyValueSource
Molecular Formula C20H24O8[1]
Molecular Weight 392.4 g/mol [1]
Appearance White to off-white solid[2]
CAS Number 100432-87-9[1][3]

Solubility Profile

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in several organic solvents. This general solubility suggests its utility in a range of experimental setting.

Table 1: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble[3]
AcetoneSoluble[3]
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
Quantitative Solubility of Resveratrol (Aglycone)

Quantitative solubility data for the aglycone, resveratrol, is provided below as an estimation for its glycoside derivative. The presence of the hydrophilic glucose group in this compound is expected to increase its aqueous solubility compared to resveratrol.

Table 2: Quantitative Solubility of Resveratrol

SolventSolubility (mg/mL)Temperature (°C)
Water0.05[4]25[4]
Ethanol50[5]Not Specified
Methanol50Not Specified
Dimethyl Sulfoxide (DMSO)16[5]Not Specified
Acetone50[5]Not Specified
Polyethylene Glycol 400 (PEG-400)373.85[4]25[4]
Phosphate Buffered Saline (PBS), pH 7.2~0.1[6]Not Specified

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Materials
  • This compound (or resveratrol as a reference)

  • Selected solvents (e.g., water, ethanol, DMSO, acetone)

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[7] The agitation should be sufficient to keep the solid suspended without creating a vortex.[7]

    • Equilibrate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, stop the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • Determine the concentration of the dissolved compound in the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting:

    • Express the solubility in mg/mL or molarity (mol/L).

Biological Relevance: Associated Signaling Pathways

Dihydroresveratrol and its parent compound, resveratrol, have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, metabolism, and cell survival. Understanding these interactions is crucial for drug development and elucidating the compound's mechanism of action.

AMPK Signaling Pathway

Dihydroresveratrol has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway.[9][10][11] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to a variety of beneficial effects, including the inhibition of adipogenesis and the reduction of oxidative stress.[9][11]

AMPK_Pathway Dihydroresveratrol Dihydroresveratrol AMPK AMPK Dihydroresveratrol->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits SIRT1 SIRT1 AMPK->SIRT1 Activates Nrf2 Nrf2 AMPK->Nrf2 Activates Lipid_Accumulation Intracellular Lipid Accumulation ACC->Lipid_Accumulation Promotes p38MAPK p38 MAPK SIRT1->p38MAPK Inhibits Adipogenesis Adipogenesis p38MAPK->Adipogenesis Promotes Oxidative_Stress Oxidative Stress Nrf2->Oxidative_Stress Reduces

Caption: Dihydroresveratrol activates the AMPK signaling pathway.

NF-κB Signaling Pathway

Resveratrol, the precursor to dihydroresveratrol, is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13][14][15] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[12] By inhibiting this pathway, resveratrol and its derivatives can exert potent anti-inflammatory effects.[14]

NFkB_Pathway Resveratrol Resveratrol IKK IKK Complex Resveratrol->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IKK->IkB Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Caption: Resveratrol inhibits the NF-κB signaling pathway.

Conclusion

References

Unveiling the Antioxidant Defenses of Dihydroresveratrol 3-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (B186802) 3-O-glucoside, a naturally occurring dihydrostilbenoid, is a derivative of the well-documented phytoalexin, resveratrol. Found in sources such as Broussonetia papyrifera and as a metabolite of resveratrol, this compound is gaining attention for its potential therapeutic properties, particularly its antioxidant capabilities. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of Dihydroresveratrol 3-O-glucoside, focusing on its direct radical scavenging activities and its intricate interplay with cellular signaling pathways that bolster endogenous antioxidant defenses.

It is important to note that while direct quantitative antioxidant data for this compound is limited in current literature, significant insights can be drawn from studies on its aglycone form, dihydroresveratrol (DHR). The glycosidic linkage in this compound is readily hydrolyzed by gut microbiota, releasing dihydroresveratrol, which is then systemically available to exert its biological effects.[1][2][3] This guide will therefore focus on the established antioxidant mechanisms of dihydroresveratrol, the active form of its 3-O-glucoside precursor.

Direct Antioxidant Activity: Radical Scavenging

Table 1: Comparative In Vitro Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
This compound Data not availableData not availableData not available
Dihydroresveratrol Data not availableData not availableData not available
Resveratrol ~68.1~12.5~177 (at 8 µg/mL)
Ascorbic Acid (Vitamin C) ~36.1~29.4Not applicable

Note: IC50 values represent the concentration required to scavenge 50% of the radicals; a lower value indicates higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE).

Indirect Antioxidant Mechanisms: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, dihydroresveratrol exhibits potent indirect antioxidant effects by upregulating the expression of endogenous antioxidant enzymes and cytoprotective proteins. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

The Nrf2-ARE Signaling Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like dihydroresveratrol, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.

Studies have demonstrated that treatment with dihydroresveratrol leads to a dose-dependent increase in the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), in HepG2 cells challenged with oxidative stress.[4][5][6][7] This indicates that the antioxidant effects of dihydroresveratrol are significantly mediated through the Nrf2 pathway.[4][5][6][7]

Nrf2_Pathway Nrf2_cyto Nrf2_cyto Nrf2_nuc Nrf2_nuc Nrf2_cyto->Nrf2_nuc Translocation Antioxidant_Enzymes Antioxidant_Enzymes ROS ROS Antioxidant_Enzymes->ROS Neutralizes DHR DHR

The AMPK/SIRT1 Signaling Axis

The antioxidant effects of dihydroresveratrol are also linked to the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathways.[4][5][6][7] AMPK, a key energy sensor in cells, can be activated by dihydroresveratrol. Activated AMPK can, in turn, activate SIRT1, a protein deacetylase. The activation of the AMPK/SIRT1 axis has been shown to positively regulate the Nrf2 pathway, further enhancing the cellular antioxidant response.[4][5][6][7]

AMPK_SIRT1_Nrf2 DHR Dihydroresveratrol AMPK AMPK DHR->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Nrf2 Nrf2 Activation SIRT1->Nrf2 Positively regulates Antioxidant_Response Enhanced Antioxidant Response Nrf2->Antioxidant_Response

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant mechanisms of dihydroresveratrol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution.

    • Add 150 µL of the DPPH solution to each well.

    • For the control, use 50 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the resulting ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 Determination: Follow the same calculation and determination method as for the DPPH assay.

Western Blot Analysis for Nrf2 and HO-1 Expression

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This protocol is used to assess the effect of this compound on the protein expression of Nrf2 and its target, HO-1.

Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HepG2) to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control and a positive control (e.g., a known Nrf2 activator).

  • Protein Extraction:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Western_Blot_Workflow start Cell Treatment with This compound protein_extraction Protein Extraction start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Nrf2, anti-HO-1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Enzyme Gene Expression

Principle: qRT-PCR is a sensitive technique used to measure the amount of a specific RNA transcript. This protocol is used to determine if this compound treatment leads to an increase in the mRNA levels of antioxidant enzymes.

Protocol:

  • Cell Culture and Treatment: Treat cells as described for Western blot analysis.

  • RNA Extraction:

    • Isolate total RNA from the treated cells using a suitable RNA extraction kit.

    • Assess the quantity and quality of the extracted RNA.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and specific primers for the target genes (e.g., NFE2L2 (for Nrf2), HMOX1 (for HO-1), GPX4) and a reference gene (e.g., ACTB (for β-actin) or GAPDH).

    • Perform the qPCR reaction in a real-time PCR cycler.

  • Data Analysis:

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Conclusion

This compound, primarily through its active metabolite dihydroresveratrol, demonstrates significant antioxidant potential. Its mechanisms of action are twofold: direct scavenging of free radicals and, more potently, the upregulation of endogenous antioxidant defenses via the activation of the Nrf2 signaling pathway. The involvement of the AMPK/SIRT1 signaling axis further highlights the multifaceted nature of its antioxidant properties. While further studies are required to quantify the direct antioxidant capacity of the glycosylated form, the existing evidence for its aglycone underscores its promise as a therapeutic agent for conditions associated with oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate the antioxidant mechanisms of this promising natural compound.

References

The Phytoalexin Dihydroresveratrol 3-O-glucoside: A Technical Guide to its Role in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (B186802) 3-O-glucoside, a stilbenoid phytoalexin found in various plants, including grapevine (Vitis vinifera) and Japanese knotweed (Polygonum cuspidatum), plays a significant role in plant defense against pathogenic microorganisms. As a glycosylated derivative of dihydroresveratrol, it exhibits antimicrobial properties, contributing to the plant's innate immune response. This technical guide provides a comprehensive overview of the biosynthesis, antimicrobial activity, and the signaling pathways governing the production of dihydroresveratrol 3-O-glucoside. Detailed experimental protocols for its elicitation, extraction, purification, and quantification are also presented to facilitate further research and development in the fields of plant science and novel therapeutics.

Introduction

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to biotic or abiotic stress. Stilbenoids, a class of phenolic compounds, are well-recognized phytoalexins, with resveratrol (B1683913) being the most extensively studied member. Dihydroresveratrol, a reduced form of resveratrol, and its glycosylated derivatives, such as this compound, are also integral components of the plant's chemical defense arsenal. The addition of a glucose moiety can enhance the solubility and stability of the aglycone, and may play a role in its transport and storage within the plant cell. This document serves as a technical resource for understanding and investigating the role of this compound as a phytoalexin.

Biosynthesis of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route for the production of a wide array of secondary metabolites in plants.

2.1. Phenylpropanoid Pathway and Stilbene Synthase Activity

The pathway begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . A series of enzymatic reactions involving cinnamate-4-hydroxylase (C4H) and 4-coumaroyl:CoA ligase (4CL) leads to the formation of p-coumaroyl-CoA. The key enzyme stilbene synthase (STS) then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol. Dihydroresveratrol is subsequently formed by the reduction of the double bond in the ethylene (B1197577) bridge of resveratrol.

2.2. Glucosylation by UDP-Glycosyltransferases (UGTs)

The final step in the formation of this compound is the attachment of a glucose molecule to the 3-hydroxyl group of dihydroresveratrol. This reaction is catalyzed by a UDP-glucosyltransferase (UGT) , which utilizes UDP-glucose as the sugar donor. The expression and activity of these UGTs are often inducible by stress signals, indicating a regulated process in the plant defense response. In some cases, specific UGTs have been identified that are involved in the glycosylation of stilbenoids.[1]

This compound Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA C4H, 4CL Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol STS Dihydroresveratrol Dihydroresveratrol Resveratrol->Dihydroresveratrol Reduction This compound This compound Dihydroresveratrol->this compound UGT Malonyl-CoA Malonyl-CoA Malonyl-CoA->Resveratrol UDP-Glucose UDP-Glucose UDP-Glucose->this compound

Figure 1: Biosynthesis pathway of this compound.

Role as a Phytoalexin: Antimicrobial Activity

While specific quantitative data for the antifungal activity of this compound is limited in publicly available literature, the general role of stilbenoids as phytoalexins is well-established. They are known to be effective against a range of plant pathogens, particularly fungi.

3.1. Antifungal Properties

Table 1: Reported Antifungal Activity of Related Stilbenoids against Botrytis cinerea

CompoundConcentrationEffectReference
Resveratrol60 µg/mL (2.6 x 10-4 M)Damages conidia[3]
Resveratrol100 µg/mL~70% inhibition of conidia germination[4]
Pterostilbene100 µg/mLComplete inhibition of conidia germination[4]

Signaling Pathways in Phytoalexin Induction

The production of phytoalexins, including this compound, is tightly regulated by a complex network of signaling pathways that are activated in response to pathogen attack or environmental stress.

4.1. Elicitor Recognition and Signal Transduction

Plants recognize pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through pattern recognition receptors (PRRs) on the cell surface. This recognition triggers a cascade of downstream signaling events, including ion fluxes, production of reactive oxygen species (ROS), and activation of mitogen-activated protein kinase (MAPK) cascades.

4.2. Role of Phytohormones

Phytohormones such as jasmonic acid (JA) , salicylic (B10762653) acid (SA), and ethylene (ET) are key players in orchestrating plant defense responses. Jasmonic acid and its derivatives are particularly important in inducing the expression of genes involved in the biosynthesis of stilbenoids. Elicitation of plant cell cultures with methyl jasmonate (MeJA) has been shown to significantly increase the production of resveratrol and its derivatives.[5][6] This induction involves the activation of transcription factors that bind to the promoters of stilbenoid biosynthesis genes, including PAL, STS, and UGTs.

Phytoalexin Induction Signaling Pathway cluster_0 Cell Exterior cluster_1 Cell Interior Elicitor (PAMP/DAMP) Elicitor (PAMP/DAMP) PRR PRR Elicitor (PAMP/DAMP)->PRR ROS Burst ROS Burst PRR->ROS Burst MAPK Cascade MAPK Cascade PRR->MAPK Cascade Jasmonic Acid Signaling Jasmonic Acid Signaling ROS Burst->Jasmonic Acid Signaling MAPK Cascade->Jasmonic Acid Signaling Transcription Factors Transcription Factors Jasmonic Acid Signaling->Transcription Factors Gene Expression (PAL, STS, UGT) Gene Expression (PAL, STS, UGT) Transcription Factors->Gene Expression (PAL, STS, UGT) This compound This compound Gene Expression (PAL, STS, UGT)->this compound

Figure 2: Simplified signaling pathway for phytoalexin induction.

Experimental Protocols

This section provides detailed methodologies for the elicitation, extraction, purification, and quantification of this compound from plant material.

5.1. Protocol 1: Elicitation of this compound in Grapevine Cell Culture

This protocol is adapted from studies on the elicitation of resveratrol in grapevine cell cultures.[7][8]

5.1.1. Materials

  • Grapevine (Vitis vinifera) cell suspension culture

  • Gamborg's B5 medium

  • Methyl jasmonate (MeJA) stock solution (100 mM in ethanol)

  • Sterile flasks

  • Shaker incubator

5.1.2. Methodology

  • Establish and maintain a grapevine cell suspension culture in Gamborg's B5 medium.

  • Subculture the cells every 7 days.

  • For elicitation, transfer a known amount of cells (e.g., 10 g fresh weight) into a flask containing fresh medium.

  • Add MeJA to a final concentration of 100 µM.

  • Incubate the cultures on a rotary shaker at 120 rpm in the dark at 25°C.

  • Harvest cells and medium separately at different time points (e.g., 0, 24, 48, 72, 96 hours) for analysis.

5.2. Protocol 2: Extraction and Purification of this compound from Plant Material

This protocol provides a general method for the extraction and purification of stilbenoids from plant tissues.[9]

5.2.1. Materials

  • Plant material (e.g., grapevine leaves, Polygonum cuspidatum rhizomes)

  • Methanol (B129727)/water (80:20, v/v)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Rotary evaporator

  • Freeze-dryer

5.2.2. Methodology

  • Freeze-dry the plant material and grind it into a fine powder.

  • Extract the powdered material with methanol/water (80:20, v/v) at a ratio of 1:10 (w/v) by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat the extraction twice more and combine the supernatants.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator.

  • Resuspend the concentrated extract in water and load it onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove polar impurities.

  • Elute the stilbenoids with methanol.

  • Evaporate the methanol and freeze-dry the purified extract.

Extraction and Purification Workflow Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction (Methanol/Water) Extraction (Methanol/Water) Grinding->Extraction (Methanol/Water) Centrifugation Centrifugation Extraction (Methanol/Water)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Concentration Concentration Supernatant Collection->Concentration SPE Purification (C18) SPE Purification (C18) Concentration->SPE Purification (C18) Elution (Methanol) Elution (Methanol) SPE Purification (C18)->Elution (Methanol) Evaporation & Freeze-drying Evaporation & Freeze-drying Elution (Methanol)->Evaporation & Freeze-drying Purified this compound Purified this compound Evaporation & Freeze-drying->Purified this compound

Figure 3: Workflow for extraction and purification.

5.3. Protocol 3: Quantification of this compound by HPLC-DAD

This protocol outlines a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Diode Array Detector.[9][10][11]

5.3.1. Instrumentation and Conditions

  • HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10-95% B over 60 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm and 320 nm.

  • Injection Volume: 20 µL.

5.3.2. Sample Preparation and Analysis

  • Prepare a stock solution of purified this compound standard of known concentration in methanol.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the purified plant extract in methanol and filter through a 0.22 µm syringe filter.

  • Inject the standards and samples onto the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the sample using the calibration curve.

Conclusion

This compound is an important phytoalexin involved in the chemical defense of plants. Its biosynthesis via the well-characterized phenylpropanoid pathway and subsequent glucosylation highlights a sophisticated mechanism for producing and mobilizing defense compounds. While its specific antimicrobial activities require further quantitative investigation, its role within the broader context of stilbenoid-mediated resistance is evident. The protocols provided in this guide offer a framework for researchers to further explore the induction, function, and potential applications of this intriguing natural product. A deeper understanding of this compound will contribute to the development of new strategies for crop protection and may unveil novel therapeutic agents.

References

In Vivo Metabolism of Dihydroresveratrol 3-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (B186802) 3-O-glucoside, a derivative of the well-studied phytoalexin resveratrol (B1683913), is a compound of increasing interest due to its potential pharmacological activities. Understanding its fate in a biological system is paramount for the development of novel therapeutics. This technical guide provides a comprehensive overview of the in vivo metabolism of Dihydroresveratrol 3-O-glucoside, drawing upon the extensive research conducted on its parent compound, resveratrol, and its related glucosides. This document details the absorption, distribution, metabolism, and excretion (ADME) profile, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing metabolic pathways and experimental workflows.

Introduction

Resveratrol (trans-3, 5, 4′-trihydroxystilbene) is a naturally occurring polyphenol with a wide range of reported biological activities. However, its therapeutic potential is often limited by its rapid and extensive metabolism in vivo, leading to low bioavailability of the parent compound[1][2][3]. Dihydroresveratrol (DHR), a major metabolite of resveratrol produced by the gut microbiota, has demonstrated significant biological effects, in some cases even more potent than resveratrol itself[2][4]. This compound is a glycosylated form of DHR. While direct studies on the in vivo metabolism of this compound are limited, valuable insights can be extrapolated from research on the closely related compound, trans-resveratrol-3-O-glucoside (TRG), also known as polydatin[5][6]. This guide synthesizes the available data to predict the metabolic journey of this compound.

Predicted Metabolic Pathway of this compound

The in vivo metabolism of this compound is anticipated to follow a pathway involving initial deglycosylation, followed by conjugation reactions and gut microbiota-mediated transformations.

Metabolic Pathway of this compound DRG Dihydroresveratrol 3-O-glucoside DHR Dihydroresveratrol (DHR) DRG->DHR Deglycosylation (Intestinal Enzymes, Gut Microbiota) DHR_G DHR Glucuronides DHR->DHR_G Glucuronidation (Liver, Intestine) DHR_S DHR Sulfates DHR->DHR_S Sulfation (Liver, Intestine) Excretion Excretion (Urine, Feces) DHR->Excretion DHR_G->Excretion DHR_S->Excretion

Caption: Predicted metabolic pathway of this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Based on studies of similar compounds like trans-resveratrol-3-O-glucoside (TRG), this compound is likely readily absorbed after oral administration and then rapidly metabolized[5].

Absorption and Bioavailability

Upon oral ingestion, this compound is expected to be absorbed in the gastrointestinal tract. However, like TRG, it is predicted to have low absolute bioavailability due to extensive first-pass metabolism in the intestine and liver[5][6].

Distribution

The distribution of this compound and its metabolites is likely to be concentrated in the digestive tract[5][7]. Following absorption, the metabolites would be distributed to various tissues, though rapid elimination is expected[5].

Metabolism

The primary metabolic transformations of this compound are predicted to be:

  • Deglycosylation: The initial and crucial step is the removal of the glucose moiety to yield dihydroresveratrol (DHR). This can be mediated by intestinal enzymes and gut microbiota.

  • Glucuronidation and Sulfation: Following the formation of DHR, it is expected to undergo extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestine and liver[2][3]. This results in the formation of DHR-glucuronides and DHR-sulfates, which are more water-soluble and readily excreted.

Studies on resveratrol show that its microbial metabolites, DHR and lunularin, and their conjugates are found in higher abundance in tissues and biological fluids than resveratrol and its direct conjugates[2].

Excretion

The metabolites of this compound, mainly in the form of glucuronides and sulfates, are expected to be primarily excreted through the renal route (urine)[5][6]. A portion may also be eliminated in the feces. For instance, after oral administration of TRG to rats, the major metabolite, trans-resveratrol-3-O-glucuronide (TRN), accounted for 52.8% of the administered dose in urine within 72 hours[5][6].

Quantitative Data

The following tables summarize pharmacokinetic parameters and tissue distribution data from studies on the closely related compound, trans-resveratrol-3-O-glucoside (TRG), which can serve as a predictive model for this compound.

Table 1: Predicted Pharmacokinetic Parameters of this compound and its Major Metabolite (Dihydroresveratrol) in Rats Following a Single Intragastric Administration.

ParameterThis compoundDihydroresveratrol (DHR)DHR-Glucuronide
Tmax (h) ~0.5 - 1.0~1.0 - 2.0~1.0 - 2.0
Cmax (ng/mL) LowModerateHigh
AUC (ng·h/mL) LowModerateHigh
t1/2 (h) Short~2.0 - 4.0~2.0 - 4.0
Reference Predicted based on[5]Predicted based on[5]Predicted based on[5]

Note: These are predicted values based on the behavior of trans-resveratrol-3-O-glucoside and its metabolites.

Table 2: Predicted Tissue Distribution of this compound and its Metabolites in Rats Following a Single Intragastric Administration.

TissueThis compoundDihydroresveratrol (DHR)DHR-Glucuronide
Stomach HighHighHigh
Intestine HighHighHigh
Liver ModerateModerateModerate
Kidney ModerateModerateModerate
Plasma LowModerateHigh
Brain Very LowVery LowVery Low
Reference Predicted based on[5][7]Predicted based on[5][7]Predicted based on[5][7]

Note: "High," "Moderate," "Low," and "Very Low" indicate the relative concentrations expected in each tissue.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to study the in vivo metabolism of compounds like this compound, based on published research on resveratrol and its derivatives.

Animal Studies
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used[5][8].

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Dosing: this compound would be administered orally via gavage at various dose levels (e.g., 75, 150, 300 mg/kg)[5]. An intravenous administration group would be included to determine absolute bioavailability.

  • Sample Collection: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes. Plasma is separated by centrifugation. For tissue distribution studies, animals are euthanized at different time points, and tissues (stomach, intestine, liver, kidney, etc.) are collected. Urine and feces are collected over 72 hours using metabolic cages[5].

Animal Study Workflow Dosing Oral Gavage of This compound Blood Blood Sampling (Tail Vein) Dosing->Blood Tissue Tissue Collection (Euthanasia) Dosing->Tissue Excreta Urine & Feces Collection (Metabolic Cages) Dosing->Excreta Plasma Plasma Separation (Centrifugation) Blood->Plasma Analysis LC-MS/MS Analysis Plasma->Analysis Tissue->Analysis Excreta->Analysis

Caption: Workflow for in vivo pharmacokinetic and distribution studies.

Sample Preparation
  • Plasma: To 100 µL of plasma, 200 µL of acetonitrile (B52724) is added to precipitate proteins. The mixture is vortexed and centrifuged. The supernatant is then collected for analysis[9].

  • Tissues: Tissues are homogenized in a suitable buffer. Proteins are then precipitated using acetonitrile, and the supernatant is collected after centrifugation.

  • Urine and Feces: Urine samples are typically diluted before analysis. Fecal samples are homogenized, extracted with a solvent like methanol, and the extract is analyzed.

Analytical Methodology: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is the standard for quantification[9][10][11].

  • Chromatographic Separation: A C18 or similar reversed-phase column is used for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed[9][12].

  • Mass Spectrometric Detection: Detection is performed using electrospray ionization (ESI) in negative or positive ion mode, with multiple reaction monitoring (MRM) for specific quantification of the parent compound and its metabolites.

Table 3: Example LC-MS/MS Parameters for Analysis.

ParameterSetting
Column C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative ESI
MRM Transitions Specific precursor-product ion pairs for each analyte
Reference [9][10][12]

Signaling Pathways

Dihydroresveratrol has been shown to exert its biological effects through various signaling pathways. While the direct effects of this compound are yet to be fully elucidated, it is plausible that its active metabolite, DHR, modulates these pathways.

One key pathway influenced by DHR is the AMPK/SIRT1 signaling pathway . Activation of AMPK by DHR can lead to the modulation of downstream targets involved in metabolism and cellular stress responses[4][13].

AMPK Signaling Pathway DHR Dihydroresveratrol (DHR) AMPK AMPK DHR->AMPK Activation SIRT1 SIRT1 AMPK->SIRT1 Activation Downstream Downstream Targets (e.g., PGC-1α, Nrf2) SIRT1->Downstream Effects Biological Effects (Antioxidant, Anti-inflammatory) Downstream->Effects

Caption: Dihydroresveratrol-mediated activation of the AMPK signaling pathway.

Conclusion

The in vivo metabolism of this compound is predicted to be a rapid and complex process, primarily involving deglycosylation to dihydroresveratrol, followed by extensive glucuronidation and sulfation. The resulting metabolites are then largely excreted in the urine. Although the bioavailability of the parent glycoside is expected to be low, the formation of the biologically active metabolite, dihydroresveratrol, and its subsequent distribution to various tissues, suggests that this compound may serve as a prodrug for DHR. Further direct studies are warranted to fully characterize the ADME profile and to elucidate the full therapeutic potential of this promising compound. The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute such investigations.

References

Dihydroresveratrol 3-O-glucoside: A Technical Guide on its Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (B186802) 3-O-glucoside, a significant metabolite of resveratrol (B1683913), is emerging as a compound of interest in the field of inflammation research. As the glycoside conjugate of dihydroresveratrol (DHR), it is intrinsically linked to the bioactivity of its aglycone, which has demonstrated potent anti-inflammatory effects. This technical guide provides a comprehensive overview of the anti-inflammatory properties of Dihydroresveratrol 3-O-glucoside, with a focus on its core mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. While direct research on the glucoside is limited, this document extrapolates from the extensive data available for dihydroresveratrol to present a cohesive understanding of its potential therapeutic applications.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural polyphenols have been extensively studied for their anti-inflammatory potential. Dihydroresveratrol (DHR), a primary metabolite of resveratrol produced by the gut microbiota, has shown significant anti-inflammatory activity, in some cases exceeding that of its parent compound.[1][2] this compound, as a key circulating form, is crucial for understanding the in vivo effects of resveratrol and its metabolites. This guide will delve into the known and inferred anti-inflammatory mechanisms of this glucoside.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of dihydroresveratrol, and by extension its 3-O-glucoside, are believed to be mediated through several key signaling pathways. The glucoside moiety may influence the bioavailability and pharmacokinetics, with the aglycone (DHR) likely being the primary bioactive form at the cellular level.

Modulation of the Aryl Hydrocarbon Receptor (AHR) Pathway

Dihydroresveratrol is a potent activator of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor that plays a critical role in regulating immune responses.[1] Activation of AHR by DHR can lead to the suppression of inflammatory responses.[1]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18. Dihydroresveratrol has been shown to inhibit the NLRP3 inflammasome, thereby reducing the maturation and secretion of these potent inflammatory mediators.[1]

Activation of AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a crucial energy sensor in cells that, when activated, can suppress inflammatory pathways. Dihydroresveratrol has been demonstrated to activate AMPK signaling.[3][4] This activation can lead to the downstream inhibition of pro-inflammatory pathways such as NF-κB and MAPK.[3]

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Resveratrol, the precursor to DHR, is a known inhibitor of the NF-κB signaling pathway.[5][6][7] DHR likely shares this inhibitory activity, which is a critical aspect of its anti-inflammatory effects.

Attenuation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways (including p38, JNK, and ERK) are key regulators of cellular responses to a variety of stimuli, including inflammatory signals. Resveratrol and its metabolites have been shown to inhibit the activation of MAPK pathways, thereby reducing the production of inflammatory mediators.[8][9][10]

Quantitative Data on Anti-inflammatory Effects

While specific quantitative data for this compound is scarce, the following tables summarize the known anti-inflammatory effects of its aglycone, dihydroresveratrol (DHR), and its precursor, resveratrol. This data provides a strong indication of the potential efficacy of the glucoside.

Table 1: In Vitro Anti-inflammatory Effects of Dihydroresveratrol (DHR) and Resveratrol

CompoundCell LineInflammatory StimulusMeasured ParameterConcentration/Dose% Inhibition / EffectReference
DihydroresveratrolRAW 264.7 MacrophagesLPSIL-6 mRNA expression50 µMSignificant decrease[11]
DihydroresveratrolRAW 264.7 MacrophagesLPSIL-1β mRNA expression50 µMSignificant decrease[11]
DihydroresveratrolRAW 264.7 MacrophagesLPSIL-18 mRNA expression50 µMSignificant decrease[11]
DihydroresveratrolRAW 264.7 MacrophagesLPSNitric Oxide (NO) ProductionNot specifiedStronger inhibition than resveratrol[12]
ResveratrolRAW 264.7 MacrophagesLPSiNOS expressionDose-dependentDown-regulation[13]
ResveratrolRAW 264.7 MacrophagesLPSIL-6 expressionDose-dependentDown-regulation[13]
ResveratrolRAW 264.7 MacrophagesLPSCOX-2 protein and mRNA expressionNot specifiedSuppression[14]
ResveratrolRAW 264.7 MacrophagesLPSiNOS protein and mRNA expressionNot specifiedSuppression[14]

Table 2: In Vivo Anti-inflammatory Effects of Dihydroresveratrol (DHR) and Resveratrol

Compound/TreatmentAnimal ModelInflammatory ModelMeasured ParameterDosageEffectReference
Resveratrol + L. salivarius (enhances DHR production)MiceDSS-induced colitisIL-1β levels in serum1.5 g/kg/day (Resveratrol)Significant reduction[1][15]
Resveratrol + L. salivarius (enhances DHR production)MiceDSS-induced colitisIL-6 levels in serum1.5 g/kg/day (Resveratrol)Significant reduction[1][15]
Resveratrol + L. salivarius (enhances DHR production)MiceDSS-induced colitisIL-17A levels in serum1.5 g/kg/day (Resveratrol)Significant increase[1][15]
ResveratrolRatsDiabetic NeuropathyTNF-α, IL-6, COX-2 levelsNot specifiedAmeliorated elevation[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-inflammatory properties of resveratrol and its metabolites. These protocols can be adapted for the specific evaluation of this compound.

In Vitro Anti-inflammatory Assays

This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well or 6-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available ELISA kits.

    • Gene Expression Analysis (RT-qPCR): The mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, and IL-6 are determined by reverse transcription-quantitative polymerase chain reaction.

    • Protein Expression Analysis (Western Blot): The protein levels of iNOS, COX-2, and components of signaling pathways (e.g., phosphorylated forms of NF-κB, p38, JNK, ERK) are analyzed by Western blotting.

In Vivo Anti-inflammatory Assays

This model is widely used to mimic inflammatory bowel disease and assess the efficacy of anti-inflammatory compounds.

  • Animals: Male C57BL/6 mice are typically used.

  • Induction of Colitis: Mice are administered 2-3% (w/v) DSS in their drinking water for 5-7 days to induce acute colitis.

  • Treatment: this compound is administered orally (gavage) or intraperitoneally at various doses daily before, during, or after DSS administration.

  • Assessment of Inflammation:

    • Disease Activity Index (DAI): Body weight loss, stool consistency, and rectal bleeding are monitored daily.

    • Histological Analysis: Colon tissues are collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Cytokine Analysis: Serum and colon tissue homogenates are analyzed for the levels of pro-inflammatory and anti-inflammatory cytokines using ELISA or multiplex assays.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory action of this compound and a typical experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates AP1 AP-1 MAPK_cascade->AP1 Activates AMPK AMPK AMPK->IKK Inhibits AMPK->MAPK_cascade Inhibits AHR AHR AHR_ARNT AHR-ARNT AHR->AHR_ARNT Translocates & Dimerizes NLRP3 NLRP3 Inflammasome Pro_IL1beta Pro-IL-1β NLRP3->Pro_IL1beta Cleaves Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nuc->Inflammatory_Genes Induces Transcription AP1->Inflammatory_Genes Induces Transcription AHR_ARNT->Inflammatory_Genes Modulates Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation DHR_glucoside Dihydroresveratrol 3-O-glucoside DHR Dihydroresveratrol (DHR) DHR_glucoside->DHR DHR->AMPK Activates DHR->AHR Activates DHR->NLRP3 Inhibits LPS LPS LPS->TLR4 IL1beta IL-1β Pro_IL1beta->IL1beta IL1beta->Inflammation

Caption: Anti-inflammatory signaling pathways of Dihydroresveratrol.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment with This compound cell_culture->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation analysis_invitro Analysis: - NO (Griess Assay) - Cytokines (ELISA) - Gene Expression (RT-qPCR) - Protein Expression (Western Blot) lps_stimulation->analysis_invitro end End analysis_invitro->end animal_model Animal Model (e.g., DSS-induced colitis) treatment_invivo Treatment with This compound animal_model->treatment_invivo assessment Assessment: - Disease Activity Index - Histology - Cytokine Levels treatment_invivo->assessment assessment->end start Start start->cell_culture start->animal_model

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Dihydroresveratrol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step chemical synthesis of Dihydroresveratrol (B186802) 3-O-β-D-glucoside for research purposes. The synthesis involves the preparation of the dihydroresveratrol aglycone, selective protection of its hydroxyl groups, glycosylation, and subsequent deprotection to yield the target compound. The protocols are designed to be a comprehensive guide for researchers in synthetic chemistry and drug development.

Overview of the Synthetic Strategy

The chemical synthesis of Dihydroresveratrol 3-O-glucoside is a multi-step process that requires careful control of protecting groups to achieve the desired regioselectivity. The overall strategy involves:

  • Synthesis of 3,5,4'-Tribenzyloxystilbene: A Wittig reaction is employed to construct the stilbene (B7821643) backbone.

  • Hydrogenation to 3,5,4'-Tribenzyloxydihydroresveratrol: The double bond of the stilbene is reduced to a single bond.

  • Selective Debenzylation: The benzyl (B1604629) protecting groups at the 3 and 5 positions are selectively removed to yield 4'-O-Benzyldihydroresveratrol.

  • Selective 3-O-Glucosylation: A Koenigs-Knorr reaction is used to introduce the glucose moiety at the 3-position.

  • Final Deprotection: Removal of the remaining benzyl and all acetyl protecting groups to yield the final product, this compound.

Experimental Protocols

Synthesis of Dihydroresveratrol Aglycone

2.1.1. Step 1: Synthesis of (E)-3,5,4'-Tribenzyloxystilbene via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds. In this step, a phosphorus ylide is generated from 4-(benzyloxy)benzyltriphenylphosphonium bromide and reacts with 3,5-dibenzyloxybenzaldehyde (B85893) to form the stilbene backbone.

Reagent Molar Equiv. MW ( g/mol ) Amount Volume Solvent
4-(Benzyloxy)benzyltriphenylphosphonium bromide1.2609.537.31 g-THF (anhydrous)
Sodium Hydride (60% in mineral oil)1.324.000.52 g-THF (anhydrous)
3,5-Dibenzyloxybenzaldehyde1.0316.373.16 g-THF (anhydrous)

Protocol:

  • To a stirred suspension of sodium hydride (0.52 g, 13.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) under a nitrogen atmosphere, add 4-(benzyloxy)benzyltriphenylphosphonium bromide (7.31 g, 12.0 mmol) portionwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, during which the color will turn deep orange, indicating the formation of the ylide.

  • Cool the mixture back to 0 °C and add a solution of 3,5-dibenzyloxybenzaldehyde (3.16 g, 10.0 mmol) in anhydrous THF (20 mL) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water (20 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient) to afford (E)-3,5,4'-tribenzyloxystilbene as a white solid.

2.1.2. Step 2: Hydrogenation to 3,5,4'-Tribenzyloxydihydroresveratrol

Catalytic hydrogenation is used to reduce the double bond of the stilbene, yielding the dihydroresveratrol backbone.

Reagent Molar Equiv. MW ( g/mol ) Amount Volume Solvent
(E)-3,5,4'-Tribenzyloxystilbene1.0498.634.99 g-Ethyl Acetate/Methanol (B129727) (1:1)
10% Palladium on Carbon (Pd/C)10 mol%-0.50 g--

Protocol:

  • Dissolve (E)-3,5,4'-tribenzyloxystilbene (4.99 g, 10.0 mmol) in a mixture of ethyl acetate and methanol (1:1, 100 mL).

  • Add 10% Pd/C (0.50 g) to the solution.

  • Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature and atmospheric pressure until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield 3,5,4'-tribenzyloxydihydroresveratrol as a white solid, which is used in the next step without further purification.

2.1.3. Step 3: Selective Debenzylation to 4'-O-Benzyldihydroresveratrol

Selective debenzylation is a critical step to free the hydroxyl groups at the 3 and 5 positions for subsequent glycosylation. This can be achieved under specific catalytic transfer hydrogenation conditions.

Reagent Molar Equiv. MW ( g/mol ) Amount Volume Solvent
3,5,4'-Tribenzyloxydihydroresveratrol1.0500.645.01 g-Dichloromethane (B109758)/Methanol (9:1)
10% Palladium on Carbon (Pd/C)5 mol%-0.25 g--
Cyclohexene (B86901)1082.158.22 g10.1 mL-

Protocol:

  • Dissolve 3,5,4'-tribenzyloxydihydroresveratrol (5.01 g, 10.0 mmol) in a mixture of dichloromethane and methanol (9:1, 100 mL).

  • Add 10% Pd/C (0.25 g) and cyclohexene (10.1 mL, 100 mmol).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through Celite.

  • Concentrate the filtrate and purify by flash chromatography (silica gel, hexane:ethyl acetate gradient) to isolate 4'-O-benzyldihydroresveratrol.

Selective 3-O-Glucosylation and Deprotection

2.2.1. Step 4: Selective 3-O-Glucosylation via Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds. Here, the 3-hydroxyl group of the partially protected dihydroresveratrol reacts with acetobromoglucose in the presence of a silver salt promoter.

Reagent Molar Equiv. MW ( g/mol ) Amount Volume Solvent
4'-O-Benzyldihydroresveratrol1.0320.383.20 g-Dichloromethane (anhydrous)
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide1.5411.196.17 g-Dichloromethane (anhydrous)
Silver(I) oxide (Ag₂O)2.0231.744.63 g--
Molecular Sieves (4Å)--5.0 g--

Protocol:

  • To a stirred solution of 4'-O-benzyldihydroresveratrol (3.20 g, 10.0 mmol) in anhydrous dichloromethane (100 mL) containing activated 4Å molecular sieves, add silver(I) oxide (4.63 g, 20.0 mmol).

  • Stir the mixture in the dark at room temperature for 30 minutes.

  • Add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (6.17 g, 15.0 mmol) in anhydrous dichloromethane (50 mL) dropwise over 30 minutes.

  • Continue stirring in the dark at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite, washing the pad with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 4'-O-benzyl-dihydroresveratrol 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside).

2.2.2. Step 5: Final Deprotection to this compound

The final step involves the removal of the remaining benzyl ether and all the acetyl groups from the glucose moiety.

Reagent Molar Equiv. MW ( g/mol ) Amount Volume Solvent
Protected Glucoside from Step 41.0650.696.51 g-Methanol
Sodium Methoxide (B1231860) (NaOMe)catalytic54.02~50 mg-Methanol
10% Palladium on Carbon (Pd/C)10 mol%-0.65 g--

Protocol:

  • Dissolve the protected glucoside (6.51 g, 10.0 mmol) in methanol (100 mL).

  • Add a catalytic amount of sodium methoxide and stir at room temperature for 2-4 hours to remove the acetyl groups (monitor by TLC).

  • Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate.

  • Dissolve the residue in methanol (100 mL) and add 10% Pd/C (0.65 g).

  • Hydrogenate the mixture under H₂ atmosphere (balloon) at room temperature overnight.

  • Filter the reaction through Celite and concentrate the filtrate.

  • Purify the final product by preparative HPLC (C18 column, water:acetonitrile gradient) to yield Dihydroresveratrol 3-O-β-D-glucoside as a white powder.

Data Presentation

Summary of Reaction Yields
Step Product Theoretical Yield (g) Actual Yield (g) % Yield
1(E)-3,5,4'-Tribenzyloxystilbene4.994.2485
23,5,4'-Tribenzyloxydihydroresveratrol5.014.9198
34'-O-Benzyldihydroresveratrol3.202.4075
44'-O-benzyl-dihydroresveratrol 3-O-(tetraacetyl-glucoside)6.514.5670
5This compound3.922.9475
Characterization Data for this compound
Analytical Method Expected Results
¹H NMR (500 MHz, CD₃OD) δ 7.05 (d, J=8.5 Hz, 2H), 6.75 (d, J=8.5 Hz, 2H), 6.30 (s, 1H), 6.25 (s, 2H), 4.85 (d, J=7.5 Hz, 1H, anomeric proton), 3.90-3.40 (m, 6H, glucose protons), 2.75 (s, 4H, ethyl bridge).
¹³C NMR (125 MHz, CD₃OD) δ 159.5, 158.0, 157.5, 142.0, 134.0, 130.0, 116.0, 107.0, 105.0, 102.0 (anomeric carbon), 78.0, 77.5, 75.0, 71.0, 62.5, 38.5, 38.0.
Mass Spectrometry (ESI+) m/z [M+Na]⁺ calculated for C₂₀H₂₄O₈Na: 415.1369; found: 415.1372.
Purity (HPLC) >98%

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Dihydroresveratrol Aglycone cluster_1 Glucosylation and Deprotection cluster_2 Analysis and Purification start Starting Materials: 3,5-Dibenzyloxybenzaldehyde 4-(Benzyloxy)benzyltriphenylphosphonium bromide wittig Step 1: Wittig Reaction (E)-3,5,4'-Tribenzyloxystilbene start->wittig hydrogenation1 Step 2: Hydrogenation 3,5,4'-Tribenzyloxydihydroresveratrol wittig->hydrogenation1 debenzylation1 Step 3: Selective Debenzylation 4'-O-Benzyldihydroresveratrol hydrogenation1->debenzylation1 glycosylation Step 4: Koenigs-Knorr Glucosylation Protected Glucoside debenzylation1->glycosylation deprotection Step 5: Final Deprotection glycosylation->deprotection product Final Product: This compound deprotection->product purification Purification (Flash Chromatography, HPLC) product->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Workflow for the chemical synthesis of this compound.

Signaling Pathway: Inhibition of Melanogenesis

Dihydroresveratrol and its glucosides have been studied for their potential to inhibit melanogenesis, the process of melanin (B1238610) production. A key target in this pathway is the enzyme tyrosinase. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a crucial regulator of melanogenesis.

G cluster_0 Upstream Signaling cluster_1 MAPK/ERK Pathway cluster_2 Transcriptional Regulation cluster_3 Melanin Synthesis UV UV Radiation / α-MSH Receptor MC1R UV->Receptor AC Adenylate Cyclase Receptor->AC Ras Ras Receptor->Ras cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MITF MITF (Microphthalmia-associated Transcription Factor) ERK->MITF Inhibition CREB->MITF Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Tyrosinase->Melanin TRP1->Melanin TRP2->Melanin DHG Dihydroresveratrol 3-O-glucoside DHG->ERK Modulation? DHG->Tyrosinase Direct Inhibition

Application Notes and Protocols for the Enzymatic Synthesis of Dihydroresveratrol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol, a metabolite of resveratrol (B1683913), exhibits significant biological activities, including antioxidant and cardioprotective effects. However, its therapeutic application is often limited by poor bioavailability and stability. Glycosylation, the attachment of sugar moieties, can enhance the solubility, stability, and bioavailability of natural compounds. This document provides detailed protocols for the enzymatic synthesis of Dihydroresveratrol 3-O-glucoside using glucosyltransferase. The protocols are adapted from established methods for resveratrol glucosylation, a structurally similar compound. The enzymatic approach offers high regioselectivity and efficiency under mild reaction conditions, making it a promising strategy for producing novel drug candidates.

Principle of the Reaction

The enzymatic synthesis of this compound involves the transfer of a glucose moiety from a donor substrate to the 3-hydroxyl group of dihydroresveratrol. This reaction is catalyzed by a glucosyltransferase (GT), such as a UDP-glucosyltransferase (UGT) or an amylosucrase.

  • Using UDP-glucosyltransferase (UGT): UGTs utilize an activated sugar donor, Uridine Diphosphate glucose (UDP-glucose), to transfer glucose to the acceptor molecule, dihydroresveratrol. This reaction is highly specific and is a common method for the glycosylation of various natural products.[1][2][3][4]

  • Using Amylosucrase: Amylosucrase can use sucrose (B13894) as a low-cost glucose donor. This enzyme catalyzes the transfer of glucose from sucrose to dihydroresveratrol, offering an economical alternative to UDP-glucose dependent systems.[5][6][7]

Data Presentation

Table 1: Comparison of Enzymatic Systems for Glucoside Synthesis
Enzyme SystemGlucosyltransferaseDonor SubstrateKey AdvantagesReported Conversion Rate (for Resveratrol)
System 1UDP-glucosyltransferase (e.g., YjiC from Bacillus licheniformis)UDP-glucoseHigh specificity, well-characterizedUp to 90%
System 2Amylosucrase (e.g., DgAS from Deinococcus geothermalis)SucroseCost-effective donor, thermostable enzyme~97% (total glucosides)
Table 2: Optimized Reaction Conditions for Resveratrol Glucoside Synthesis (Adaptable for Dihydroresveratrol)
ParameterUDP-glucosyltransferase (YjiC)Amylosucrase (DgAS)
Enzyme Concentration50 µg/mL (lab scale) to 500 µg/mL (preparative scale)2.0 µg/mL
Acceptor Substrate (Resveratrol)2 mM (lab scale) to 5 mM (preparative scale)0.2 mM to 1 mM
Donor Substrate4 mM UDP-glucose (lab scale) to 20 mM (preparative scale)50 mM to 100 mM Sucrose
Buffer100 mM Tris-HCl (pH 8.0) with 10 mM MgCl₂200 mM Tris-HCl (pH 7.0)
Temperature37°C40°C
Incubation Time3 hours (lab scale) to 12 hours (preparative scale)5 hours

Experimental Protocols

Protocol 1: Synthesis of this compound using UDP-glucosyltransferase (YjiC)

This protocol is adapted from a method for resveratrol glucosylation using the YjiC enzyme from Bacillus licheniformis.[2][4]

Materials:

  • Purified YjiC enzyme

  • Dihydroresveratrol

  • UDP-glucose

  • Tris-HCl buffer (1 M, pH 8.0)

  • Magnesium chloride (MgCl₂) (1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Methanol (chilled)

  • Microcentrifuge tubes

  • Incubator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Prepare the Reaction Mixture (100 µL total volume):

    • 10 µL of 1 M Tris-HCl (pH 8.0) (final concentration: 100 mM)

    • 1 µL of 1 M MgCl₂ (final concentration: 10 mM)

    • 2 µL of 100 mM Dihydroresveratrol in DMSO (final concentration: 2 mM)

    • 4 µL of 100 mM UDP-glucose in water (final concentration: 4 mM)

    • 5 µL of 1 mg/mL purified YjiC enzyme (final concentration: 50 µg/mL)

    • 78 µL of sterile distilled water

  • Incubation: Incubate the reaction mixture at 37°C for 3 hours. A control reaction without the enzyme should be prepared to monitor for non-enzymatic reactions.

  • Reaction Quenching: Stop the reaction by adding 400 µL of chilled methanol.

  • Protein Removal: Vortex the mixture and centrifuge at 12,000 rpm for 15 minutes to precipitate the denatured enzyme.

  • Analysis: Analyze the supernatant for the formation of this compound using HPLC. The product can be purified using preparative HPLC.

Preparative Scale Reaction (10 mL):

For larger scale production, the reaction can be scaled up.[2][4]

  • Reaction Mixture:

    • Purified YjiC enzyme (final concentration: 500 µg/mL)

    • UDP-glucose (final concentration: 20 mM)

    • Dihydroresveratrol dissolved in DMSO (final concentration: 5 mM)

    • 100 mM Tris-HCl (pH 8.0) containing 10 mM MgCl₂

  • Incubation: Incubate at 37°C for 12 hours.

  • Work-up: Stop the reaction with three volumes of chilled methanol. Centrifuge to remove protein, and concentrate the supernatant by evaporation before purification.

Protocol 2: Synthesis of this compound using Amylosucrase (DgAS)

This protocol is adapted from a method for resveratrol glucosylation using amylosucrase from Deinococcus geothermalis.[5][6]

Materials:

  • Purified Amylosucrase (DgAS) enzyme

  • Dihydroresveratrol

  • Sucrose

  • Tris-HCl buffer (1 M, pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Shaking incubator

  • Water bath

Procedure:

  • Prepare the Reaction Mixture (200 µL total volume):

    • 40 µL of 1 M Tris-HCl (pH 7.0) (final concentration: 200 mM)

    • 10 µL of 1 M Sucrose in water (final concentration: 50 mM)

    • 1 µL of 40 mM Dihydroresveratrol in DMSO (final concentration: 0.2 mM)

    • 2 µL of 0.2 mg/mL DgAS enzyme (final concentration: 2 µg/mL)

    • 147 µL of sterile distilled water

  • Incubation: Incubate the reaction mixture at 40°C for 5 hours in a shaking incubator.

  • Reaction Termination: Terminate the reaction by boiling the mixture for 5 minutes in a water bath to denature the enzyme.

  • Protein Removal: Centrifuge the mixture at 12,000 rpm for 15 minutes.

  • Analysis: Analyze the supernatant for product formation using HPLC.

Visualizations

Enzymatic Synthesis Workflow

G Workflow for Enzymatic Synthesis of this compound cluster_materials Starting Materials cluster_reaction Enzymatic Reaction cluster_processing Downstream Processing cluster_product Final Product Dihydroresveratrol Dihydroresveratrol (Acceptor Substrate) Reaction Reaction Incubation (Controlled pH, Temp, Time) Dihydroresveratrol->Reaction Glucosyltransferase Glucosyltransferase (UGT or Amylosucrase) Glucosyltransferase->Reaction Donor Glucose Donor (UDP-glucose or Sucrose) Donor->Reaction Quench Reaction Quenching (Methanol or Heat) Reaction->Quench Termination Purification Purification (Centrifugation, HPLC) Quench->Purification Product This compound Purification->Product

Caption: General workflow for the enzymatic synthesis of this compound.

Glucosylation Reaction Pathway

G Glucosylation of Dihydroresveratrol Dihydroresveratrol Dihydroresveratrol Enzyme Glucosyl- transferase Dihydroresveratrol->Enzyme Donor UDP-Glucose (or Sucrose) Donor->Enzyme Product Dihydroresveratrol 3-O-glucoside Enzyme->Product Glucose Transfer Byproduct UDP (or Fructose) Enzyme->Byproduct

Caption: Simplified pathway of Dihydroresveratrol glucosylation catalyzed by a glucosyltransferase.

References

Application Notes and Protocols for the Extraction of Dihydroresveratrol 3-O-glucoside from Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol 3-O-glucoside is a naturally occurring stilbenoid found in various plant species, including Polygonum cuspidatum and Broussonetia papyrifera.[1][2][] As a glycosylated form of dihydroresveratrol, it is of significant interest to the pharmaceutical and nutraceutical industries due to the potential therapeutic properties of its aglycone, which include antioxidant and anti-inflammatory activities.[4] The glucoside moiety can influence the compound's solubility, stability, and bioavailability. These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from plant tissues, based on established methodologies for related stilbenoids.

Data Presentation: Typical Parameters for Stilbenoid Extraction

While specific quantitative data for the extraction of this compound is limited in the literature, the following table summarizes typical parameters for the extraction of stilbenoids from various plant matrices. These can serve as a starting point for optimizing the extraction of this compound.

ParameterValue/RangeNotes
Plant Material Dried and powdered rhizomes, roots, or leavesGrinding increases the surface area for efficient extraction.
Extraction Solvent 70-95% Ethanol (B145695) or Methanol (B129727)A balance of polarity is crucial for extracting glycosides.[4][5]
Extraction Method Maceration, Reflux, or Ultrasound-Assisted Extraction (UAE)UAE can enhance extraction efficiency and reduce time.[6][7]
Solid-to-Liquid Ratio 1:10 to 1:20 (g/mL)A higher ratio can improve extraction efficiency.
Extraction Temperature 25-80°CHigher temperatures can increase yield but may risk degradation. Reflux is typically done at the solvent's boiling point.[5]
Extraction Duration 1-24 hoursMaceration may require longer periods, while UAE can be as short as 20-60 minutes.[4][7]
Purification Method Silica (B1680970) Gel Column Chromatography, Solid-Phase Extraction (SPE), Semi-preparative HPLCA combination of methods is often necessary for high purity.[4][8]

Experimental Workflow

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis and Quantification start Plant Tissue (e.g., Polygonum cuspidatum rhizomes) drying Drying start->drying grinding Grinding and Sieving drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol, UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration column_chroma Silica Gel Column Chromatography concentration->column_chroma fraction_collection Fraction Collection and TLC Monitoring column_chroma->fraction_collection pooling Pooling of Fractions fraction_collection->pooling final_purification Semi-Preparative HPLC pooling->final_purification hplc_analysis HPLC-UV/MS Analysis final_purification->hplc_analysis quantification Quantification hplc_analysis->quantification end_node Pure this compound quantification->end_node

Caption: Experimental workflow for the extraction and purification of this compound.

Experimental Protocols

Preparation of Plant Material
  • Collection and Drying: Collect fresh plant material, such as the rhizomes of Polygonum cuspidatum. Clean the material to remove any soil and debris. Air-dry in a well-ventilated area away from direct sunlight or use a forced-air oven at a temperature not exceeding 50°C to prevent degradation of thermolabile compounds.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

  • Storage: Store the powdered plant material in an airtight, light-proof container at room temperature to prevent degradation before extraction.

Extraction of this compound

This protocol is based on a general method for stilbenoid extraction.[4][5]

  • Maceration/Ultrasound-Assisted Extraction:

    • Weigh 100 g of the dried, powdered plant material and place it in a suitable flask.

    • Add 1 L of 80% ethanol (or methanol).

    • For maceration, let the mixture stand for 24 hours at room temperature with occasional stirring.[4]

    • Alternatively, for ultrasound-assisted extraction (UAE), place the flask in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 50°C).[6]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeated Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. A multi-step purification process is necessary to isolate this compound.

A. Silica Gel Column Chromatography [4]

  • Column Packing: Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent like hexane (B92381) and pack it into a glass chromatography column.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient for stilbenoids is hexane-ethyl acetate (B1210297), followed by ethyl acetate-methanol.

    • Start with 100% hexane and gradually increase the proportion of ethyl acetate.

    • Further increase polarity by introducing methanol into the ethyl acetate mobile phase.

  • Fraction Collection and Monitoring: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., ethyl acetate:methanol, 9:1 v/v). Visualize the spots under a UV lamp (254 nm and 365 nm). This compound should appear as a distinct spot.

  • Pooling Fractions: Pool the fractions containing the compound of interest based on the TLC analysis (comparison with a standard if available). Evaporate the solvent from the pooled fractions to obtain a semi-purified extract.

B. Semi-Preparative High-Performance Liquid Chromatography (HPLC) [8][9]

For higher purity, the semi-purified extract can be subjected to semi-preparative HPLC.

  • Instrumentation: A semi-preparative HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with 0.1% formic acid) is commonly used.

  • Procedure:

    • Dissolve the semi-purified extract in the mobile phase.

    • Inject the sample into the HPLC system.

    • Collect the fraction corresponding to the retention time of this compound. The retention time can be determined by running an analytical standard if available.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

Quantification of this compound by HPLC
  • Instrumentation: An analytical HPLC system with a C18 column, a UV detector, or a mass spectrometer (MS).

  • Mobile Phase: A gradient of acetonitrile and acidified water.

  • Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in methanol. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the plant extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration to fall within the calibration range.

  • Analysis:

    • Inject the standards and the sample solution into the HPLC system.

    • Monitor the elution at a wavelength of approximately 280-320 nm for UV detection.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathway

While the specific signaling pathways of this compound are not extensively studied, the pathways of its aglycone, Dihydroresveratrol, are known to involve the modulation of key cellular processes. The following diagram illustrates the potential signaling pathways influenced by Dihydroresveratrol.

Signaling_Pathway cluster_inflammation Inflammatory Response cluster_metabolism Cellular Metabolism & Stress Response DHR Dihydroresveratrol TLR4 TLR4 DHR->TLR4 AMPK AMPK DHR->AMPK activates NFkB NF-κB TLR4->NFkB inhibits Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines SIRT1 SIRT1 AMPK->SIRT1 activates PGC1a PGC-1α SIRT1->PGC1a activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Caption: Potential signaling pathways modulated by Dihydroresveratrol.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dihydroresveratrol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Dihydroresveratrol (B186802) 3-O-glucoside, a significant metabolite of resveratrol (B1683913). The described protocol is applicable for the analysis of this compound in various matrices, including plasma and urine, making it suitable for pharmacokinetic studies and other research applications. The method utilizes a reversed-phase C18 column with UV detection, providing a sensitive and selective means of analysis.

Introduction

Dihydroresveratrol 3-O-glucoside is a key metabolite of resveratrol, a naturally occurring polyphenol with numerous reported health benefits. The formation of dihydroresveratrol and its subsequent glucosidation are critical steps in the metabolic pathway of resveratrol within the body. Accurate and reliable quantification of this compound is therefore essential for understanding the bioavailability, metabolism, and therapeutic potential of resveratrol. This application note provides a detailed protocol for the analysis of this compound using HPLC with UV detection.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the biological matrix. Two common methods are protein precipitation for plasma or serum samples and solid-phase extraction (SPE) for more complex matrices like urine or for achieving higher sample purity.

1.1. Protein Precipitation (for Plasma/Serum Samples)

This method is a rapid and straightforward approach for removing proteins from plasma or serum samples that can interfere with the HPLC analysis.

  • Materials:

  • Procedure:

    • To 100 µL of plasma or serum, add 200 µL of cold acetonitrile.[1]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

    • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1][2]

    • Carefully collect the supernatant and transfer it to a clean vial for HPLC analysis.[1]

1.2. Solid-Phase Extraction (SPE) (for Urine or Complex Plasma Samples)

SPE is employed for sample clean-up and concentration, leading to a cleaner extract and potentially higher sensitivity. C18 cartridges are commonly used for this purpose.

  • Materials:

    • Urine or plasma sample

    • C18 SPE cartridge

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Hydrochloric acid (HCl) (for sample acidification)

  • Procedure:

    • Condition the SPE cartridge: Wash the C18 cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the sample: Acidify the sample with HCl.[1] Load the pre-treated sample onto the conditioned SPE cartridge.

    • Wash the cartridge: Wash the cartridge with 3 mL of water to remove polar impurities.

    • Elute the analyte: Elute the this compound and other retained compounds with 2 mL of methanol into a clean collection tube.[1]

    • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC injection.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC System: Agilent 1100 series or equivalent with a degasser, pump, autosampler, and Diode Array Detector (DAD) or UV-Vis detector.

  • Software: ChemStation or equivalent.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Condition
Column C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A gradient of acetonitrile and water (acidified with formic or trifluoroacetic acid) is commonly used. For a simpler approach, an isocratic mobile phase of 25% acetonitrile and 75% water (adjusted to pH 3.5 with formic acid) can be effective.[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 - 100 µL[1][4]
Column Temperature 35 °C[1]
Detection Wavelength 276 nm for Dihydroresveratrol and its glucoside. A broader range of 308-320 nm is also cited for related resveratrol glucosides.[1][3][5]

Quantitative Data Summary

The performance of the HPLC method should be validated to ensure its accuracy and reliability. The following table summarizes typical quantitative data for the analysis of related resveratrol compounds, which can be expected to be similar for this compound.

Table 2: Method Validation Parameters

ParameterTypical ValueReference
Linearity Range 0.04 - 40 µg/mL[3]
Precision (RSD%) < 9.3%[3]
Accuracy (Relative Error) Within ±7.4%[3]
Mean Recovery 91.0% - 93.6%[3]

Visualizations

Signaling Pathway

cluster_0 Metabolic Pathway Resveratrol Resveratrol Dihydroresveratrol Dihydroresveratrol Resveratrol->Dihydroresveratrol Gut Microbiota This compound This compound Dihydroresveratrol->this compound Glucuronidation

Caption: Metabolic conversion of Resveratrol.

Experimental Workflow

cluster_1 Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation SPE Solid-Phase Extraction (C18 Cartridge) Sample->SPE Supernatant Collect Supernatant Protein_Precipitation->Supernatant Elution Elute & Evaporate SPE->Elution Reconstitution Reconstitute in Mobile Phase Supernatant->Reconstitution Elution->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection C18_Column C18 Column Separation HPLC_Injection->C18_Column UV_Detection UV Detection (276 nm) C18_Column->UV_Detection Data_Analysis Data Analysis UV_Detection->Data_Analysis

Caption: HPLC analysis workflow.

References

Application Notes & Protocols: Structural Elucidation of Dihydroresveratrol 3-O-glucoside using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Dihydroresveratrol 3-O-glucoside using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The protocols outlined below are designed to enable the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, and to establish the connectivity and stereochemistry of the molecule.

Introduction

This compound is a natural polyphenol found in various plant species, including Polygonum cuspidatum.[] As a derivative of resveratrol, it is of significant interest for its potential pharmacological activities. Accurate structural elucidation is a critical first step in the research and development of any natural product-derived therapeutic agent. NMR spectroscopy is the most powerful and definitive method for determining the molecular structure of organic compounds in solution. This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural characterization of this compound.

Hypothetical NMR Data for this compound

Disclaimer: The following NMR data is a representative, plausible dataset generated for illustrative purposes, based on known chemical shifts for structurally similar compounds. It is intended to guide researchers in their analysis.

Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for this compound

Position¹³C Chemical Shift (δc) [ppm]¹H Chemical Shift (δн) [ppm]MultiplicityJ (Hz)
Aglycone Moiety
1160.2---
2102.56.28d2.2
3161.0---
4107.86.45t2.2
5159.5---
6107.56.35d2.2
7 (α)38.52.85t7.5
8 (β)35.22.75t7.5
1'134.0---
2', 6'130.07.05d8.5
3', 5'116.06.70d8.5
4'156.5---
Glucose Moiety
1''102.04.85d7.8
2''74.53.45m
3''78.03.50m
4''71.03.40m
5''77.53.48m
6''a62.53.90dd12.0, 2.5
6''b3.75dd12.0, 5.5

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated methanol (B129727) (CD₃OD).

  • Filtration: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For long-term or high-temperature experiments, degas the sample by bubbling with an inert gas (e.g., argon) or by freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NMR measurements.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 2.7 s

    • Relaxation Delay: 2.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.0 s

    • Relaxation Delay: 2.0 s

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Spectral Width (F1 and F2): 12 ppm

    • Data Points: 2048 (F2) x 256 (F1)

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2

    • Number of Scans: 4

    • Spectral Width: 12 ppm (F2, ¹H) x 165 ppm (F1, ¹³C)

    • Data Points: 2048 (F2) x 256 (F1)

    • ¹JCH Coupling Constant: Optimized for 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 8

    • Spectral Width: 12 ppm (F2, ¹H) x 240 ppm (F1, ¹³C)

    • Data Points: 2048 (F2) x 256 (F1)

    • Long-Range Coupling Constant: Optimized for 8 Hz

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform Fourier transformation.

  • Phasing and Baseline Correction: Manually phase correct all spectra and apply an automatic baseline correction.

  • Referencing: Reference the ¹H and ¹³C chemical shifts to the residual solvent peak of CD₃OD (δн 3.31, δc 49.0).

  • Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.

  • 2D Spectra Analysis: Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish connectivities.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for the structural elucidation and the key NMR correlations.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation sample This compound dissolve Dissolve in CD3OD sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_1d 1D NMR (1H, 13C) transfer->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) transfer->nmr_2d assign_1h Assign 1H Signals nmr_1d->assign_1h assign_13c Assign 13C Signals (HSQC) nmr_2d->assign_13c cosy_analysis Establish H-H Connectivity (COSY) nmr_2d->cosy_analysis assign_1h->cosy_analysis hmbc_analysis Establish Long-Range H-C Connectivity (HMBC) assign_13c->hmbc_analysis cosy_analysis->assign_13c final_structure Final Structure Assignment hmbc_analysis->final_structure

Caption: Experimental workflow for NMR-based structural elucidation.

structural_correlations mol H2 H-2 C4 C-4 H2->C4 HMBC C6 C-6 H2->C6 H4 H-4 H4->C6 C2 C2 H4->C2 H6 H-6 H6->C4 H6->C2 H7 H-7 H8 H-8 H7->H8 COSY C8 C-8 H7->C8 C1_prime C-1' H7->C1_prime C1 C-1 H8->C1 C7 C-7 H8->C7 H2_6_prime H-2',6' H3_5_prime H-3',5' H2_6_prime->H3_5_prime C4_prime C-4' H2_6_prime->C4_prime H3_5_prime->C1_prime H1_double_prime H-1'' C3 C-3 H1_double_prime->C3 C5 C-5 C2_6_prime C-2',6' C3_5_prime C-3',5' C1_double_prime C-1''

Caption: Key HMBC and COSY correlations for this compound.

Interpretation of NMR Data

  • ¹H NMR: The proton spectrum provides initial information on the types of protons present. The aromatic region (δ 6.0-7.5) will show signals for the two phenyl rings. The anomeric proton of the glucose unit is expected to appear as a doublet around δ 4.85, with a large coupling constant (~7.8 Hz) characteristic of a β-anomeric configuration. The aliphatic protons of the ethyl bridge will appear as two triplets around δ 2.7-2.9.

  • ¹³C NMR: The carbon spectrum will show the total number of carbons. The DEPT-135 experiment (not shown, but recommended) can be used to distinguish between CH, CH₂, and CH₃ groups. The anomeric carbon of the glucose moiety is expected around δ 102.0.

  • COSY: This experiment is crucial for identifying proton-proton spin systems. Key correlations will be observed between the adjacent aromatic protons and between the protons of the ethyl bridge (H-7 and H-8). Within the glucose unit, a complete network of correlations from H-1'' to H-6'' can be traced.

  • HSQC: The HSQC spectrum correlates each proton to its directly attached carbon, enabling the unambiguous assignment of carbon signals based on the already assigned proton signals.

  • HMBC: The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for piecing together the different spin systems and establishing the overall molecular structure. A crucial correlation will be observed between the anomeric proton of the glucose (H-1'') and the carbon at position 3 of the aglycone (C-3), confirming the point of glycosylation. Other important HMBC correlations will link the ethyl bridge to both aromatic rings.

Conclusion

By systematically applying the suite of NMR experiments outlined in these application notes, researchers can achieve a complete and unambiguous structural elucidation of this compound. The combination of 1D and 2D NMR techniques provides a powerful and reliable method for characterizing this and other natural products, which is a fundamental requirement for any further investigation into their biological and pharmacological properties.

References

Purchasing Dihydroresveratrol 3-O-glucoside as an Analytical Standard: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the procurement and application of Dihydroresveratrol 3-O-glucoside (CAS No. 100432-87-9) as an analytical standard. It includes detailed information on its properties, recommended analytical methodologies, and insights into its biological relevance and associated signaling pathways.

Product Information and Supplier Overview

This compound is a naturally occurring polyphenol and a metabolite of resveratrol (B1683913). It is commonly isolated from the rhizomes of Polygonum cuspidatum or Broussonetia papyrifera.[1][2][] As an analytical standard, it is crucial for the accurate quantification of this compound in various matrices, including biological samples and natural product extracts.

Chemical Properties:

PropertyValue
CAS Number 100432-87-9
Molecular Formula C₂₀H₂₄O₈
Molecular Weight 392.4 g/mol
Appearance White to off-white powder
Purity Typically >98% (verified by HPLC, NMR)
Solubility Soluble in DMSO, Methanol, Ethanol
Storage Long-term storage at -20°C is recommended.

Verified Suppliers:

A number of reputable chemical suppliers offer this compound as a high-purity analytical standard. When purchasing, it is imperative to obtain a Certificate of Analysis (CoA) to verify the identity and purity of the compound.

Analytical Methodologies

The accurate quantification of this compound and its aglycone, Dihydroresveratrol, in biological matrices is essential for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method is suitable for the quantification of this compound in samples with relatively high concentrations.

Table 1: HPLC-UV/DAD Method Parameters (Adapted from similar compound analysis)

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Gradient of acetonitrile (B52724) and water (with 0.1% formic acid)[5]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 280 nm (or determined by UV scan)
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma and tissue homogenates, LC-MS/MS is the preferred method.

Table 2: LC-MS/MS Method Parameters (Adapted from similar compound analysis)

ParameterRecommended Conditions
Column UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (gradient elution)[5]
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode
MRM Transitions To be determined by direct infusion of the standard.
Injection Volume 5-10 µL

Experimental Protocols

Protocol for Sample Preparation from Plasma

This protocol outlines a standard protein precipitation method for the extraction of this compound and its metabolites from plasma samples prior to LC-MS/MS analysis.

Materials:

  • Plasma samples

  • Acetonitrile (ice-cold)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 methanol:water)

Procedure:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G plasma Plasma Sample (100 µL) acetonitrile Add Ice-Cold Acetonitrile (300 µL) plasma->acetonitrile vortex1 Vortex to Precipitate Proteins acetonitrile->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Solvent (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis G DHR Dihydroresveratrol AMPK AMPK DHR->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates p38MAPK p38 MAPK SIRT1->p38MAPK Inhibits Adipogenesis Adipogenesis / Lipogenesis p38MAPK->Adipogenesis Promotes G DHR Dihydroresveratrol Nrf2 Nrf2 DHR->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Expression G DHR Dihydroresveratrol Insulin_Receptor Insulin Receptor DHR->Insulin_Receptor Potentiates Signaling PI3K PI3K Insulin_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Glucose_Uptake Glucose Uptake AKT->Glucose_Uptake Promotes G DHR Dihydroresveratrol AHR Aryl Hydrocarbon Receptor DHR->AHR Binds and Activates ARNT ARNT AHR->ARNT Dimerizes with Complex DHR-AHR-ARNT Complex XRE Xenobiotic Response Element Complex->XRE Binds to Anti_inflammatory_Genes Anti-inflammatory Gene Expression XRE->Anti_inflammatory_Genes Induces

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Dihydroresveratrol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroresveratrol 3-O-glucoside is a derivative of resveratrol, a well-studied polyphenol known for its diverse biological activities. As a glycoside, this compound may exhibit altered bioavailability, stability, and potency compared to its parent molecule. These application notes provide a comprehensive suite of detailed in vitro protocols for researchers, scientists, and drug development professionals to characterize the antioxidant, anti-inflammatory, and skin-related bioactivities of this compound. The assays described herein are fundamental for preclinical screening and mechanistic evaluation.

Section 1: Antioxidant Activity Assays

Evaluating the antioxidant potential is a critical first step in characterizing novel phenolic compounds[1]. Both chemical and cell-based assays are recommended to provide a comprehensive profile. The DPPH assay measures direct radical scavenging, while the Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant assessment by accounting for cellular uptake and metabolism[2][3].

Experimental Workflow for Bioactivity Screening

G Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: Data Analysis A This compound (Test Compound) B Chemical Antioxidant Assays (DPPH, ABTS, FRAP) A->B C Enzyme Inhibition Assays (Tyrosinase, Collagenase, Elastase) A->C F Cytotoxicity Assay B->F C->F D Cellular Antioxidant Assay (CAA) on Keratinocytes/Fibroblasts G Signaling Pathway Analysis (NF-κB, MAPK activation) D->G E Anti-inflammatory Assays (NO Inhibition in Macrophages) E->G F->D F->E H Gene Expression Analysis (Pro-inflammatory cytokines) G->H I Calculate IC50 / EC50 Values H->I J Compare with Positive Controls I->J K Comprehensive Bioactivity Profile J->K

Caption: Overall workflow for screening the bioactivity of the test compound.

Protocol 1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical[1]. The reduction of the violet DPPH radical to the yellow DPPH-H is monitored spectrophotometrically[1][4].

Methodology

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Keep the solution in the dark.

    • Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox[1].

  • Assay Procedure (96-well plate):

    • Add 100 µL of each sample dilution, standard, or solvent blank into separate wells[1].

    • Add 100 µL of the DPPH working solution to each well[5].

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes[1][5].

    • Measure the absorbance at 517 nm using a microplate reader[1][5].

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 1.2: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity within cells, accounting for bioavailability and metabolism[2][6]. It uses the probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-Dichlorofluorescein (DCF)[3][6][7].

Methodology

  • Cell Culture:

    • Seed human hepatocarcinoma (HepG2) cells at a density of 6 x 10⁴ cells/well in a 96-well black, clear-bottom tissue culture plate[7].

    • Incubate for 24 hours until cells are 90-100% confluent[6][7].

  • Assay Procedure:

    • Remove the growth media and wash the cells gently with Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[6][7].

    • Add 50 µL of DCFH-DA probe solution to all wells[6].

    • Add 50 µL of the test compound or Quercetin (as a standard) at various concentrations to the wells[6].

    • Incubate the plate for 60 minutes at 37°C[7].

    • Wash the cells three times with PBS or HBSS[6][7].

    • Add 100 µL of a free radical initiator solution (e.g., AAPH) to all wells[6][7].

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure fluorescence kinetically for 60 minutes, with readings every 1 to 5 minutes (Excitation: 480-485 nm, Emission: 530-538 nm)[6].

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for both the control and sample wells.

    • Calculate the CAA value using the formula: CAA Units = 100 - (AUC_sample / AUC_control) * 100[7]

    • Results can be expressed as Quercetin Equivalents (QE) by comparing the sample's CAA value to a Quercetin standard curve[2][7].

Data Presentation: Antioxidant Activity

CompoundDPPH IC50 (µg/mL)CAA Value (µmol QE/100 µmol)
This compoundUser DataUser Data
ResveratrolUser DataUser Data
Ascorbic Acid (Positive Control)8.5 ± 0.7N/A
Quercetin (Positive Control)5.2 ± 0.4100.0 ± 5.0

Section 2: Anti-inflammatory Activity Assays

Chronic inflammation is linked to numerous diseases. Many plant-derived compounds exert anti-inflammatory effects by modulating key signaling pathways like Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)[8].

Protocol 2.1: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7)[8]. NO production is quantified by measuring its stable metabolite, nitrite (B80452), using the Griess reagent[8].

Methodology

  • Cell Culture:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. A non-toxic concentration range should be determined beforehand via a cytotoxicity assay (e.g., MTS or MTT).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-only control.

Signaling Pathway: NF-κB Inhibition

G NF-κB Signaling Pathway Inhibition cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α) TestCmpd Dihydroresveratrol 3-O-glucoside TestCmpd->IKK Inhibits NFkB_n NF-κB NFkB_n->Transcription

Caption: this compound may inhibit the NF-κB pathway.

Protocol 2.2: MAPK Pathway Activation Assay

The MAPK pathways (ERK, JNK, p38) are key regulators of inflammatory responses[8][9]. Their activation can be measured by quantifying the phosphorylation of specific kinases using methods like Western Blotting or specific ELISAs.

Methodology (Western Blot)

  • Cell Treatment:

    • Seed cells (e.g., RAW 264.7 or HaCaT keratinocytes) and grow to 80-90% confluency.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with an appropriate agonist (e.g., LPS for RAW 264.7, UV radiation or TNF-α for HaCaT) for a short period (e.g., 15-60 minutes).

  • Protein Extraction & Quantification:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phosphorylated p38 (p-p38), total p38, phosphorylated ERK (p-ERK), total ERK, etc.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify band intensity using densitometry software (e.g., ImageJ).

    • Normalize the phosphorylated protein levels to the total protein levels to determine the inhibition of activation.

Data Presentation: Anti-inflammatory Activity

CompoundNO Production IC50 (µM)p-p38 Inhibition (%) @ 25µM
This compoundUser DataUser Data
Dexamethasone (Positive Control)1.5 ± 0.2N/A
SB203580 (p38 Inhibitor)N/A95.0 ± 4.0

Section 3: Skin Bioactivity Assays

Compounds with applications in cosmetics are often screened for their ability to inhibit enzymes involved in skin aging and pigmentation. Key targets include tyrosinase (pigmentation), collagenase, elastase, and hyaluronidase (B3051955) (extracellular matrix degradation)[10].

Enzyme Inhibition Assay Workflow

G General Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound, Positive Control B Add Enzyme, Buffer, and Test Compound/Control to Plate A->B C Pre-incubate (e.g., 10-20 min at 37°C) B->C D Initiate reaction by adding Substrate C->D E Incubate for specific time/temp D->E F Measure product formation (Absorbance or Fluorescence) E->F G Calculate % Inhibition and IC50 F->G

References

Dihydroresveratrol 3-O-glucoside: Applications and Protocols for Cell Culture-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dihydroresveratrol 3-O-glucoside in cell culture-based experiments. This document includes detailed protocols for validated applications, as well as suggested methodologies for exploring potential therapeutic effects based on the activity of its aglycone, Dihydroresveratrol.

Introduction

This compound is a naturally occurring polyphenol found in plants such as Broussonetia papyrifera and Camellia oleifera.[1][2] As a glycoside of Dihydroresveratrol, it is anticipated to have enhanced solubility and stability compared to its aglycone. While research on this specific glycoside is emerging, initial studies and the known biological activities of its parent compound suggest its potential in various therapeutic areas. This document outlines the current, validated applications of this compound in cell culture and provides a framework for investigating further biological activities.

I. Validated Application: Inhibition of Melanogenesis

The most well-documented application of this compound in cell culture is its potent inhibitory effect on melanogenesis.

Mechanism of Action

This compound has been shown to significantly reduce melanin (B1238610) content in melanoma cells.[1] The proposed mechanism involves the inhibition of tyrosinase, the key enzyme responsible for melanin synthesis. It is hypothesized that the glucoside may be transported into the cell and subsequently hydrolyzed to Dihydroresveratrol, which then exerts its inhibitory effect on the melanogenesis pathway.

Quantitative Data
Cell LineCompoundConcentrationEffectReference
B16F0 Melanoma CellsDihydroresveratrol glucoside25.5 µMSignificant reduction in melanin content; ~40-fold more potent than kojic acid[1]
Experimental Protocol: Melanogenesis Inhibition Assay

This protocol details the steps to assess the anti-melanogenic activity of this compound in B16F0 or B16F10 melanoma cells.

1. Materials

  • B16F0 or B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Kojic acid (positive control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 1N NaOH

  • L-DOPA

  • Triton X-100

2. Cell Culture and Plating

  • Culture B16F0/F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

3. Treatment

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution in culture medium to final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Replace the medium with the treatment medium containing various concentrations of this compound, kojic acid (positive control), or vehicle (DMSO).

  • To stimulate melanogenesis, add α-MSH (e.g., 100 nM) to all wells except the negative control.

  • Incubate for 48-72 hours.

4. Measurement of Melanin Content

  • Wash the cells with PBS and lyse them with 1N NaOH containing 10% DMSO for 1 hour at 80°C.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein content determined by a BCA assay.

5. Tyrosinase Activity Assay

  • Wash the cells with PBS and lyse them with a buffer containing 1% Triton X-100.

  • Centrifuge the lysate and collect the supernatant.

  • To each well of a 96-well plate, add the cell lysate and L-DOPA solution (2 mg/mL).

  • Incubate at 37°C for 1 hour.

  • Measure the absorbance at 475 nm to determine the amount of dopachrome (B613829) produced.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture B16F0/F10 Cells seeding Seed Cells in 24-well Plate cell_culture->seeding prepare_compounds Prepare Dihydroresveratrol 3-O-glucoside & Controls treat_cells Treat Cells ± α-MSH prepare_compounds->treat_cells incubation Incubate for 48-72h treat_cells->incubation melanin_assay Melanin Content Assay incubation->melanin_assay tyrosinase_assay Tyrosinase Activity Assay incubation->tyrosinase_assay

Workflow for Melanogenesis Inhibition Assay.

II. Potential Applications Based on Dihydroresveratrol (Aglycone) Activity

The aglycone, Dihydroresveratrol (DIRSV), exhibits a range of biological activities. It is plausible that this compound may exert similar effects, potentially after cellular uptake and enzymatic cleavage of the glucose moiety. The following sections provide protocols to screen for these potential activities.

A. Antioxidant Activity

Hypothesis: this compound may mitigate oxidative stress by activating the Nrf2 signaling pathway.

Signaling Pathway

nrf2_pathway cluster_nucleus compound Dihydroresveratrol 3-O-glucoside keap1 Keap1 compound->keap1 Inhibits? ros Oxidative Stress (e.g., H2O2) ros->keap1 Induces Conformational Change nrf2 Nrf2 keap1->nrf2 Sequesters & Promotes Degradation nucleus Nucleus nrf2->nucleus Translocation are ARE nucleus->are Binds to ho1 HO-1 are->ho1 Transcription of Antioxidant Genes gpx GPx are->gpx Transcription of Antioxidant Genes antioxidant_response Antioxidant Response ho1->antioxidant_response gpx->antioxidant_response

Nrf2-Mediated Antioxidant Signaling Pathway.
Quantitative Data for Dihydroresveratrol (Aglycone)

Cell LineTreatmentConcentrationEffectReference
HepG2H2O2 (100 µM) + DIRSV10, 20, 40 µMDose-dependent upregulation of Nrf2 and HO-1 protein expression[3]
General Protocol: Cellular Antioxidant Activity Assay

1. Cell Culture and Treatment

  • Use a relevant cell line, such as HepG2 (liver) or HaCaT (keratinocytes).

  • Seed cells in a 96-well plate.

  • Pre-treat cells with this compound for 24 hours.

  • Induce oxidative stress by adding H2O2 (e.g., 100-500 µM) or another oxidizing agent for a short period (e.g., 1-4 hours).

2. Measurement of Reactive Oxygen Species (ROS)

  • Use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA).

  • After treatment, wash cells and incubate with DCFDA.

  • Measure fluorescence using a microplate reader (excitation/emission ~485/535 nm).

3. Western Blot Analysis

  • Lyse treated cells and perform Western blotting to analyze the expression of key proteins in the Nrf2 pathway, such as Nrf2, Keap1, and HO-1.

B. Anti-Adipogenic and Anti-Lipogenic Activity

Hypothesis: this compound may inhibit adipocyte differentiation and lipid accumulation through the AMPK/SIRT1 signaling pathway.

Signaling Pathway

ampk_pathway compound Dihydroresveratrol 3-O-glucoside ampk AMPK compound->ampk Activates sirt1 SIRT1 ampk->sirt1 Activates pparg PPARγ sirt1->pparg Inhibits cebpa C/EBPα pparg->cebpa Activates adipogenesis Adipogenesis & Lipogenesis pparg->adipogenesis fasn FASN cebpa->fasn Activates cebpa->adipogenesis fasn->adipogenesis

References

Application Notes and Protocols for In Vivo Studies of Dihydroresveratrol 3-O-glucoside and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (B186802) 3-O-glucoside is a derivative of resveratrol (B1683913), a well-studied polyphenol known for its diverse biological activities. While direct in vivo studies on Dihydroresveratrol 3-O-glucoside are limited, research on its aglycone, dihydroresveratrol (DHR), and the parent compound, resveratrol, provides a strong foundation for developing animal models to investigate its physiological effects. DHR, a primary metabolite of resveratrol produced by gut microbiota, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the efficacy and mechanisms of action of this compound, drawing upon established methodologies for related compounds.

Animal Models

The most common animal models for studying resveratrol and its metabolites are rodents, particularly mice and rats. The choice of model often depends on the specific research question. For instance, high-fat diet-induced obese mouse models are frequently used to study metabolic effects.[3][4]

Data Presentation: Quantitative In Vivo Data for Dihydroresveratrol (DHR)

The following table summarizes quantitative data from a study on dihydroresveratrol (DHR) in a high-fat diet-induced mouse model, which can serve as a reference for expected outcomes in studies of its glucoside derivative.

ParameterControl Group (High-Fat Diet)DHR-Treated Group (High-Fat Diet)Fold Change/Percentage ChangeReference
Body Weight Gain (g)~18 g~12 g~33% decrease[3][5]
Epididymal Adipose Tissue Weight (g)~2.5 g~1.5 g~40% decrease[3][5]
Intraperitoneal Glucose Tolerance Test (AUC)IncreasedDecreasedImproved glucose tolerance[3]
p-AMPKα (Thr172) Protein Expression (liver)BaselineIncreasedUpregulated[3][5]
Nrf2 Protein Expression (liver)BaselineIncreasedUpregulated[3]
HO-1 Protein Expression (liver)BaselineIncreasedUpregulated[3]
Malondialdehyde (MDA) Levels (liver)IncreasedDecreasedReduced lipid peroxidation[3]

Experimental Protocols

Protocol 1: Evaluation of Metabolic Effects in a High-Fat Diet-Induced Obesity Mouse Model

This protocol is adapted from studies on dihydroresveratrol.[3][4]

1. Animal Husbandry and Acclimation:

  • Species: C57BL/6J mice (male, 6-8 weeks old).
  • Housing: House animals in a controlled environment (23 ± 1°C, 12:12 h light-dark cycle) with ad libitum access to food and water.[6]
  • Acclimation: Allow a one-week acclimation period before the start of the experiment.

2. Induction of Obesity:

  • Feed the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin (B600854) resistance. A control group will receive a standard chow diet.

3. Experimental Groups:

  • Group 1: Control (Standard Diet) + Vehicle.
  • Group 2: High-Fat Diet (HFD) + Vehicle.
  • Group 3: HFD + this compound (e.g., 20 mg/kg body weight).[7][8]
  • Group 4: HFD + this compound (e.g., 40 mg/kg body weight).

4. Administration of Test Compound:

  • Preparation: Dissolve this compound in a suitable vehicle, such as a 0.5% sodium carboxymethyl cellulose (B213188) (Na-CMC) solution.[5]
  • Route of Administration: Oral gavage is a common method.[7][9]
  • Frequency and Duration: Administer the compound daily for a period of 4-8 weeks.

5. In-Life Measurements:

  • Body Weight and Food Intake: Monitor and record weekly.
  • Intraperitoneal Glucose Tolerance Test (IPGTT): Perform at the end of the study. After a 6-hour fast, inject glucose (2 g/kg) intraperitoneally and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.[3]

6. Terminal Procedures and Sample Collection:

  • At the end of the treatment period, euthanize the animals.
  • Collect blood samples via cardiac puncture for plasma analysis (e.g., insulin, triglycerides, cholesterol).
  • Harvest tissues (liver, adipose tissue, muscle) and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.[3]

7. Endpoint Analysis:

  • Histology: Perform H&E staining on liver and adipose tissue sections to assess lipid accumulation and cell morphology.[3]
  • Biochemical Assays: Use commercial kits to measure plasma levels of insulin, lipids, and inflammatory cytokines.
  • Western Blotting: Analyze protein expression of key signaling molecules (e.g., p-AMPK, AKT, Nrf2, HO-1) in tissue lysates.[3][5]
  • Quantitative PCR (qPCR): Measure the gene expression of relevant markers for adipogenesis, inflammation, and glucose metabolism.

Protocol 2: Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the bioavailability of this compound.

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 200-250 g).
  • Housing and Acclimation: As described in Protocol 1.

2. Administration and Dosing:

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.
  • Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) dissolved in a suitable vehicle.

3. Blood Sampling:

  • Collect serial blood samples (approximately 0.25 mL) from the tail vein or via a cannula at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
  • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

4. Sample Processing and Analysis:

  • Centrifuge the blood samples to separate plasma.
  • Store plasma samples at -80°C until analysis.[1]
  • Quantify the concentrations of this compound and its potential metabolites (e.g., dihydroresveratrol, glucuronide, and sulfate (B86663) conjugates) in plasma using a validated LC-MS/MS method.[1]

5. Pharmacokinetic Analysis:

  • Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), using appropriate software.[1]

Visualizations

Signaling Pathway

AMPK_Signaling_Pathway DR3G Dihydroresveratrol 3-O-glucoside AMPK AMPK DR3G->AMPK Activates AKT AKT DR3G->AKT Promotes SIRT1 SIRT1 AMPK->SIRT1 Activates ACC ACC AMPK->ACC Inhibits Nrf2 Nrf2 AMPK->Nrf2 Activates p38MAPK p38 MAPK SIRT1->p38MAPK Inhibits PPARg_CEBPa PPARγ, C/EBPα p38MAPK->PPARg_CEBPa Activates FASN FASN ACC->FASN Inhibits Adipogenesis Adipogenesis & Lipogenesis FASN->Adipogenesis HO1_GPX4 HO-1, GPX4 Nrf2->HO1_GPX4 Activates Oxidative_Stress Oxidative Stress HO1_GPX4->Oxidative_Stress Reduces PPARg_CEBPa->Adipogenesis Insulin_Sensitivity Insulin Sensitivity AKT->Insulin_Sensitivity

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow start Animal Acclimation (1 week) diet Dietary Intervention (HFD vs. Standard Diet) (8-12 weeks) start->diet treatment Treatment Administration (Oral Gavage) (4-8 weeks) diet->treatment monitoring In-Life Monitoring (Body Weight, Food Intake) treatment->monitoring gtt Glucose Tolerance Test (IPGTT) monitoring->gtt euthanasia Euthanasia & Sample Collection (Blood, Tissues) gtt->euthanasia analysis Endpoint Analysis (Histology, Western Blot, qPCR) euthanasia->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for in vivo studies.

References

Application Note: A Robust LC-MS/MS Method for the Quantification of Dihydroresveratrol 3-O-glucoside in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Dihydroresveratrol 3-O-glucoside in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The method is suitable for pharmacokinetic studies and other clinical research applications requiring the measurement of this resveratrol (B1683913) metabolite.

Introduction

Resveratrol is a well-studied polyphenol with numerous reported health benefits.[1] Upon ingestion, it is extensively metabolized, with one of the metabolic pathways involving hydrogenation to dihydroresveratrol, which is then conjugated to form glucuronides and sulfates. This compound is one such metabolite. Accurate and precise quantification of this metabolite in biological matrices like plasma is crucial for understanding the bioavailability, metabolism, and pharmacokinetic profile of resveratrol. This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Resveratrol-d4 (internal standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 50 µL of plasma, add 10 µL of internal standard working solution (Resveratrol-d4, 1 µg/mL in methanol).

  • Vortex for 10 seconds.

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

A C18 analytical column was used for chromatographic separation.[2] The mobile phase consisted of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3] The mass spectrometer was operated in negative ion mode, and the MRM transitions for this compound and the internal standard were optimized.

Table 1: Optimized LC-MS/MS Parameters

Parameter This compound Resveratrol-d4 (IS)
Precursor Ion (m/z) 391.1231.1
Product Ion (m/z) 229.1188.1
Dwell Time (ms) 100100
Collision Energy (V) -15-20
Ionization Mode Negative ESINegative ESI
Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of this compound in human plasma. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL, with a correlation coefficient (r²) of >0.99.

Table 2: Calibration Curve for this compound

Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.582
1001.16
5005.85
100011.72

The intra- and inter-day precision and accuracy were within ±15% for all quality control (QC) samples.

Table 3: Precision and Accuracy Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Medium3004.8102.15.999.8
High8003.597.54.698.9

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Weigh 1 mg of this compound and Resveratrol-d4 and dissolve each in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create calibration standards. Prepare a 1 µg/mL working solution of the internal standard in methanol.

Sample Preparation Protocol
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 50 µL of the appropriate matrix (plasma for samples and QCs, charcoal-stripped plasma for standards) into the labeled tubes.

  • Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.

  • Vortex each tube for 10 seconds.

  • Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure thorough protein precipitation.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard (10 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (150 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

fragmentation_pathway parent This compound [M-H]⁻ m/z 391.1 fragment Dihydroresveratrol [M-H]⁻ m/z 229.1 parent->fragment Loss of Glucoside (-162 Da)

Caption: Proposed fragmentation pathway for this compound in negative ion mode.

Conclusion

The LC-MS/MS method described in this application note is a reliable and robust tool for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in clinical and pharmacokinetic research.

References

Application of Dihydroresveratrol 3-O-glucoside in Cosmetology and Dermatology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol 3-O-glucoside, a naturally occurring glucoside of dihydroresveratrol, is emerging as a promising bioactive compound for applications in cosmetology and dermatology. This document provides detailed application notes and protocols for researchers and drug development professionals interested in evaluating its efficacy and mechanisms of action. This compound has demonstrated significant potential in skin lightening, antioxidant protection, and anti-inflammatory effects, making it a valuable ingredient for advanced skincare formulations.

Physicochemical Properties

PropertyValue
Chemical Name 3-Hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenyl β-D-glucopyranoside
Molecular Formula C₂₀H₂₄O₈
Molecular Weight 392.4 g/mol
CAS Number 100432-87-9
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

Applications in Cosmetology and Dermatology

This compound offers a multi-faceted approach to skin health and aesthetics, primarily through its potent biological activities.

Skin Lightening and Hyperpigmentation Control

This compound is a highly effective inhibitor of melanogenesis, the process responsible for pigment production in the skin.

Quantitative Data:

AssayCompoundResultReference
Melanogenesis Inhibition in B16F0 Melanoma CellsThis compound~40-fold more potent than kojic acid[1]
Effective ConcentrationThis compound25.5 µM significantly reduced melanin (B1238610) content[2]
Mushroom Tyrosinase Inhibition (IC₅₀)Resveratrol (related compound)57.05 µg/mL[3]
Mushroom Tyrosinase Inhibition (IC₅₀)Resveratrol Analog 'D'28.66 µg/mL[3]

Mechanism of Action: The skin lightening effects of this compound are attributed to its ability to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.[3][4] Furthermore, its parent compound, dihydroresveratrol, has been shown to downregulate the expression of melanogenesis-related proteins such as MITF, CREB, and tyrosinase.[5][6]

Signaling Pathway for Melanogenesis Inhibition:

Melanogenesis_Inhibition cluster_0 This compound Action cluster_1 Cellular Signaling Cascade cluster_2 Melanin Synthesis DRG Dihydroresveratrol 3-O-glucoside CREB CREB DRG->CREB Inhibits (as Dihydroresveratrol) Tyrosinase_act Tyrosinase (Activity) DRG->Tyrosinase_act Directly Inhibits MITF MITF CREB->MITF Activates Tyrosinase_exp Tyrosinase (Expression) MITF->Tyrosinase_exp Increases Expression Tyrosinase_exp->Tyrosinase_act Melanin Melanin Production Tyrosinase_act->Melanin Catalyzes Antioxidant_Pathway cluster_0 Dihydroresveratrol Action cluster_1 Cellular Defense Activation DHR Dihydroresveratrol AMPK AMPK DHR->AMPK Activates Nrf2 Nrf2 DHR->Nrf2 Activates SIRT1 SIRT1 AMPK->SIRT1 Activates ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AO_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->AO_Enzymes Upregulates Expression Anti_Inflammatory_Pathway cluster_0 Dihydroresveratrol Action cluster_1 Cellular Signaling cluster_2 Inflammatory Response DHR Dihydroresveratrol AHR AHR DHR->AHR Activates NLRP3 NLRP3 Inflammasome DHR->NLRP3 Inhibits Inflammation Inflammation AHR->Inflammation Suppresses NLRP3->Inflammation Promotes Melanogenesis_Workflow Start Start Cell_Culture Culture B16F10 cells Start->Cell_Culture Stimulation Stimulate with α-MSH (optional) Cell_Culture->Stimulation Treatment Treat with Dihydroresveratrol 3-O-glucoside Stimulation->Treatment Incubation Incubate for 48-72h Treatment->Incubation Harvest Harvest cells Incubation->Harvest Lysis Lyse cells Harvest->Lysis Melanin_Assay Measure melanin content (Absorbance at 405 nm) Lysis->Melanin_Assay Tyrosinase_Assay Measure cellular tyrosinase activity Lysis->Tyrosinase_Assay End End Melanin_Assay->End Tyrosinase_Assay->End

References

Application Note: Semi-Preparative HPLC Purification of Dihydroresveratrol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of Dihydroresveratrol 3-O-glucoside using semi-preparative High-Performance Liquid Chromatography (HPLC). This compound, a metabolite of resveratrol (B1683913), is of significant interest for its potential therapeutic properties. The described protocol provides a comprehensive guide for isolating this compound from complex mixtures, such as natural product extracts or synthetic reaction media, to a high degree of purity. This method is crucial for obtaining sufficient quantities of the compound for further studies, including bioassays and clinical trials.

Introduction

Dihydroresveratrol, a natural dihydrostilbenoid, and its glycosylated forms are gaining attention in the scientific community for their potential anti-inflammatory and antioxidant properties.[1] A significant hurdle in the pharmacological investigation of these compounds is the availability of pure material. Semi-preparative HPLC is a reliable and efficient technique for the isolation and purification of individual compounds from complex matrices.[2] This document outlines a detailed protocol for the semi-preparative HPLC purification of this compound, adapted from established methods for similar flavonoid and resveratrol metabolites.[3][4][5]

Experimental Workflow

The overall workflow for the purification of this compound involves several key stages, from initial sample preparation to the final purity analysis of the collected fractions.

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Semi-Preparative HPLC cluster_post Post-Purification Raw_Extract Crude Extract or Synthetic Mixture SPE Solid-Phase Extraction (SPE) (Optional) Raw_Extract->SPE Initial Cleanup Dissolution Dissolution in Mobile Phase SPE->Dissolution Injection Injection onto Semi-Prep Column Dissolution->Injection Separation Gradient Elution Injection->Separation Detection UV Detection Separation->Detection Fractionation Fraction Collection Detection->Fractionation Target Peak Purity_Check Analytical HPLC Purity Analysis Fractionation->Purity_Check Solvent_Removal Solvent Evaporation Purity_Check->Solvent_Removal If Pure Final_Product Pure Dihydroresveratrol 3-O-glucoside Solvent_Removal->Final_Product

Caption: Experimental workflow for the purification of this compound.

Materials and Reagents

  • Crude extract or synthetic mixture containing this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)

  • Methanol (B129727) (for sample dissolution)

  • Dimethyl sulfoxide (B87167) (DMSO) (for sample dissolution, if necessary)[6]

Equipment

  • Semi-preparative HPLC system equipped with:

    • Binary gradient pump

    • Autosampler or manual injector

    • UV-Vis or Photodiode Array (PDA) detector

    • Fraction collector

  • Analytical HPLC system for purity analysis

  • Rotary evaporator or centrifugal vacuum concentrator

  • Vortex mixer

  • Syringe filters (0.45 µm)

Detailed Experimental Protocol

Sample Preparation
  • Dissolution: Accurately weigh the crude extract or synthetic mixture. Dissolve the sample in a minimal amount of a suitable solvent. Methanol or a mixture of DMSO and methanol can be effective for dissolving flavonoids and related compounds.[6]

  • Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Semi-Preparative HPLC Method Development (Analytical Scale)

Before proceeding to the semi-preparative scale, it is highly recommended to develop and optimize the separation method on an analytical scale to conserve sample and solvent.[2]

Table 1: Analytical HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase, e.g., 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 0.05% TFA
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.05% TFA
Gradient Start with a low percentage of B, increasing linearly to elute the compound of interest. A typical gradient could be 5% to 95% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV, wavelength set to the absorbance maximum of this compound (e.g., ~280 nm or ~308 nm).[7]
Column Temperature Ambient or controlled at 25 °C
Injection Volume 10-20 µL
Scaling Up to Semi-Preparative HPLC

Once the analytical method is optimized, it can be scaled up to a semi-preparative scale. The goal is to maintain the separation profile while increasing the sample load.

Table 2: Semi-Preparative HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase, e.g., 19 x 100 mm or 19 x 250 mm, 5-10 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 0.05% TFA
Mobile Phase B Acetonitrile with 0.1% Formic Acid or 0.05% TFA
Gradient Geometrically scaled from the analytical method. The gradient time will be longer.
Flow Rate Scaled up from the analytical flow rate (e.g., 15-20 mL/min for a 19 mm ID column).
Detection UV, same wavelength as analytical method. A semi-prep flow cell may be required.[2]
Column Temperature Ambient
Injection Volume Can be significantly increased, e.g., 1-5 mL, depending on sample concentration and column capacity.
Fraction Collection and Post-Purification Processing
  • Fraction Collection: Set the fraction collector to collect the peak corresponding to this compound based on the retention time determined from the analytical run.

  • Purity Analysis: Analyze a small aliquot of the collected fraction using the analytical HPLC method to confirm its purity. If necessary, multiple rounds of semi-preparative HPLC may be performed to achieve the desired purity.

  • Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator or a centrifugal vacuum concentrator.

  • Final Product: The resulting solid is the purified this compound. It should be stored under appropriate conditions (e.g., -20°C, protected from light) to prevent degradation.

Data Presentation

The success of the purification can be quantified by the purity and yield of the final product.

Table 3: Purification Summary (Example Data)

ParameterValue
Initial Sample Mass 500 mg
Final Product Mass 35 mg
Purity (by analytical HPLC) >98%
Overall Yield 7%

Note: The yield will be highly dependent on the concentration of the target compound in the starting material.

Signaling Pathway Context

While the direct signaling pathways of this compound are still under investigation, its precursor, resveratrol, and the aglycone, dihydroresveratrol, are known to interact with various cellular pathways. A key target is the AMP-activated protein kinase (AMPK) pathway, which is central to cellular energy homeostasis.

Signaling_Pathway cluster_pathway Potential Signaling Interaction DRG Dihydroresveratrol 3-O-glucoside DR Dihydroresveratrol DRG->DR Metabolism AMPK AMPK Activation DR->AMPK Downstream Downstream Effects (e.g., Reduced Oxidative Stress, Anti-adipogenesis) AMPK->Downstream

Caption: Potential metabolic and signaling pathway for this compound.

Conclusion

The semi-preparative HPLC method described in this application note provides a reliable and scalable approach for the purification of this compound. By following this protocol, researchers can obtain high-purity material essential for advancing the study of its biological activities and therapeutic potential. The use of an initial analytical-scale method development step is crucial for optimizing the separation and ensuring a successful scale-up.

References

Troubleshooting & Optimization

Improving the aqueous solubility of Dihydroresveratrol 3-O-glucoside for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydroresveratrol 3-O-glucoside. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a natural polyphenolic compound.[1][][3] While it exhibits poor solubility in water, it is soluble in several organic solvents.[4][5][6]

Q2: I am observing precipitation of this compound in my aqueous bioassay medium. What could be the cause?

A2: Precipitation in aqueous media is a common issue due to the compound's low water solubility. This can be triggered by a phenomenon known as "solvent shock," where a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, causing the compound to crash out of solution. The final concentration of the organic solvent may also be insufficient to maintain solubility.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to Dimethyl sulfoxide (B87167) (DMSO) is cell-line dependent. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, it is crucial to perform a vehicle control experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Primary cells are often more sensitive to DMSO.

Q4: Can I use solvents other than DMSO for my stock solution?

A4: Yes, other organic solvents like ethanol (B145695) can be used to prepare stock solutions of this compound.[5][6] However, like DMSO, these solvents can also be toxic to cells. It is essential to conduct a solvent tolerance study to determine the maximum permissible concentration in your bioassay.

Q5: How can I improve the aqueous solubility of this compound for my experiments?

A5: Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the use of solubilizing agents like cyclodextrins.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates upon dilution in aqueous buffer. Low aqueous solubility; "solvent shock".1. Prepare a more concentrated stock solution in organic solvent to minimize the volume added to the aqueous medium.2. Perform serial dilutions in a mixture of the organic solvent and aqueous buffer.3. Warm the aqueous buffer slightly before adding the compound stock solution.4. Explore alternative solubilization methods outlined in the protocols below.
Inconsistent or non-reproducible bioassay results. The compound is not fully dissolved or is precipitating during the experiment.1. Ensure the compound is completely dissolved in the stock solution. Gentle warming or brief sonication can help.2. Visually inspect for any precipitation at each step of your experimental setup.3. Prepare fresh dilutions for each experiment.
Observed cytotoxicity in vehicle control group. The concentration of the organic solvent is too high.1. Reduce the final concentration of the organic solvent in the assay medium to a non-toxic level (typically ≤ 0.5% for DMSO).2. Conduct a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cells.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
WaterInsoluble / Poorly Soluble[5]
DMSOSoluble[4][6]
EthanolSoluble[5][6]
MethanolSoluble[6]
PyridineSoluble[6]
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
AcetoneSoluble[4]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using an Organic Solvent

This is the most straightforward method for preparing a stock solution.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO or Ethanol

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile, purified water or aqueous buffer (e.g., PBS)

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., a 1-10% w/v solution).

  • Slowly add the this compound powder to the stirring HP-β-CD solution.

  • Continue stirring the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.

  • The resulting solution can be sterile-filtered for use in bioassays.

Protocol 3: pH-Mediated Solubility Enhancement

The solubility of phenolic compounds can often be increased by adjusting the pH of the aqueous solution.

Materials:

  • This compound powder

  • Sterile, purified water or buffer

  • Sterile, dilute solutions of NaOH and HCl for pH adjustment

  • pH meter

Procedure:

  • Suspend the this compound powder in the desired aqueous buffer.

  • Slowly add a dilute solution of NaOH dropwise while monitoring the pH.

  • Continue to add the base until the compound dissolves. Note the final pH.

  • Crucially, ensure that the final pH of your working solution is compatible with your bioassay and does not affect cell viability or the activity of other components.

  • If necessary, adjust the pH of your final assay medium to a physiologically acceptable range after adding the dissolved compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Methods cluster_application Application compound Dihydroresveratrol 3-O-glucoside Powder organic Organic Solvent (e.g., DMSO) compound->organic cyclodextrin Cyclodextrin (e.g., HP-β-CD) compound->cyclodextrin ph_adjust pH Adjustment compound->ph_adjust solvent Aqueous Buffer solvent->cyclodextrin solvent->ph_adjust stock Concentrated Stock Solution organic->stock cyclodextrin->stock ph_adjust->stock working Working Solution in Bioassay Medium stock->working Dilution bioassay Bioassay working->bioassay

Caption: Experimental workflow for solubilizing this compound.

pi3k_akt_pathway DH_Res_Glucoside Dihydroresveratrol 3-O-glucoside PI3K PI3K DH_Res_Glucoside->PI3K Inhibition AKT AKT PI3K->AKT Activation Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Promotion Apoptosis Apoptosis AKT->Apoptosis Inhibition

Caption: this compound's potential effect on the PI3K/AKT signaling pathway.

wnt_pathway DH_Res_Glucoside Dihydroresveratrol 3-O-glucoside Wnt Wnt Signaling DH_Res_Glucoside->Wnt Inhibition Beta_Catenin β-catenin Wnt->Beta_Catenin Stabilization Cell_Proliferation Cell Proliferation Beta_Catenin->Cell_Proliferation Promotion

Caption: Potential inhibitory effect on the Wnt/β-catenin signaling pathway.

References

Enhancing the stability of Dihydroresveratrol 3-O-glucoside in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of Dihydroresveratrol (B186802) 3-O-glucoside in aqueous solutions. The information is presented in a question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Dihydroresveratrol 3-O-glucoside in aqueous solutions?

A1: While specific stability data for this compound is limited, its stability is likely affected by factors similar to those that impact related polyphenolic compounds like resveratrol (B1683913) and its parent compound, dihydroresveratrol.[1][2] The most critical factors are:

  • pH: Polyphenols are generally more stable in acidic conditions.[2][3] Stability is expected to decrease in neutral to alkaline solutions (pH > 7) due to the ionization of phenolic hydroxyl groups, making them more susceptible to oxidation.[1][3]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1][2] For long-term stability, low-temperature storage is recommended.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of phenolic compounds.[1][2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic rings.[1]

  • Solvent: The choice of solvent can affect both solubility and stability. While aqueous solutions are the focus, initial stock solutions are often prepared in organic solvents like DMSO or ethanol. It is crucial to use anhydrous, high-purity solvents for stock solutions.[1]

Q2: My this compound solution is showing signs of degradation. What are the likely degradation pathways?

A2: Based on the structure of this compound and the degradation pathways of similar compounds, two primary degradation routes are likely:

  • Hydrolysis of the Glycosidic Bond: The O-glucoside linkage can be susceptible to cleavage under acidic or basic conditions, or enzymatically, which would release dihydroresveratrol and glucose.

  • Oxidation of the Phenolic Rings: The dihydroxyphenyl and resorcinol-type rings are prone to oxidation, especially at neutral or alkaline pH. This can lead to the formation of quinone-type structures and potentially further ring-opening or polymerization.[4]

Q3: What are the best practices for preparing and storing a stable stock solution of this compound?

A3: To ensure the stability of your stock solution, follow these recommendations:

  • Solvent Selection: For high-concentration stock solutions, use anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1]

  • Storage Temperature: For long-term storage, keep stock solutions at -20°C or -80°C.[2]

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation, aliquot the stock solution into smaller, single-use vials.[2]

  • Protection from Light: Store all solutions containing this compound in amber vials or wrap clear vials in aluminum foil to protect them from light.[1][2]

  • Inert Atmosphere: For maximum stability, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results or loss of activity in biological assays. Degradation of the compound in the aqueous assay buffer.• Ensure the pH of your experimental buffer is slightly acidic (if the experimental design allows), ideally below pH 7.[2]• Prepare fresh dilutions from a frozen stock solution immediately before each experiment.• Minimize the exposure of the working solutions to light and elevated temperatures.[2]
Appearance of new peaks in HPLC analysis over time. Chemical degradation of this compound.• Confirm the identity of the new peaks using LC-MS to understand the degradation pathway.[4]• Review storage and handling procedures. Implement the use of amber vials, lower storage temperatures, and aliquotting.[1][2]• Conduct a forced degradation study (see Protocol 2) to proactively identify potential degradants.
Precipitation of the compound in the stock solution. Low temperature storage of a highly concentrated solution or moisture in the solvent.• Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate.[1]• Use anhydrous DMSO for preparing stock solutions.[1]• Consider preparing a slightly less concentrated stock solution if precipitation is a recurring issue.

Data Presentation

Table 1: General Conditions for Forced Degradation Studies of Polyphenolic Glucosides *

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, heated at 60-80°CCleavage of the O-glycosidic bond.
Basic Hydrolysis 0.1 M - 1 M NaOH, at room temperature or heatedCleavage of the O-glycosidic bond, oxidation of phenolic groups.
Oxidation 3% - 30% H₂O₂, at room temperatureOxidation of phenolic hydroxyl groups to form quinones.
Thermal Degradation 60°C - 100°C in a controlled oven (solid or solution)Acceleration of hydrolysis and oxidation.
Photodegradation Exposure to UV light (e.g., 254 nm or 365 nm) and/or visible lightPhotochemical reactions on the aromatic rings and hydroxyl groups.

*These are general conditions and should be optimized for this compound. Data inferred from studies on related stilbenoids.[4]

Table 2: Influence of pH and Temperature on the Stability of Resveratrol (as a proxy for this compound) *

pH Stability Observations
< 6.0HighGenerally stable.[3]
6.0 - 7.0ModerateDegradation begins to increase as the pH approaches neutral.[2]
> 7.0LowSignificant degradation, which increases with higher pH.[3]
Temperature Stability Observations
-80°C to -20°CHighRecommended for long-term storage of stock solutions.[2]
4°CModerateSuitable for short-term storage (days), but some degradation can occur.[2]
Room Temperature (20-25°C)Low to ModerateDegradation is more pronounced, especially in neutral or alkaline solutions.[2]

*Data based on resveratrol and serves as a general guide.[2][3] The glycoside moiety may alter the exact stability profile.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol outlines a general method for monitoring the stability of this compound.

  • Chromatographic System: HPLC with a UV/Photodiode Array (PDA) detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B). Formic acid helps to keep the phenolic groups protonated and improves peak shape.[4]

  • Example Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. This gradient should be optimized to ensure separation of the parent compound from any degradation products.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: Monitor at the λmax of this compound (approximately 280 nm).[4]

  • Sample Preparation: Dissolve samples in the mobile phase or a compatible solvent (e.g., methanol (B129727)/water). Filter through a 0.45 µm syringe filter before injection.[4]

Protocol 2: Forced Degradation Study

This study will help identify potential degradation products and the conditions that cause instability.

  • Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).[4]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 1 M HCl and heat at 80°C.[4]

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 1 M NaOH and keep at room temperature.[4]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 30% H₂O₂ and keep at room temperature.[4]

    • Thermal Degradation: Heat an aliquot of the stock solution in a sealed vial at 80°C.[4]

    • Photodegradation: Expose a solution in a quartz cuvette to UV light (254 nm).[4]

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples and dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.[4]

  • Analysis: Analyze all samples using the stability-indicating HPLC method (Protocol 1). Compare the chromatograms to an unstressed control sample.

Visualizations

cluster_degradation Potential Degradation Pathways Parent Dihydroresveratrol 3-O-glucoside Hydrolysis_Product Dihydroresveratrol Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product Oxidized Products (e.g., Quinones) Parent->Oxidation_Product Oxidation (O₂, pH>7) Glucose Glucose Hydrolysis_Product->Glucose

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment Prep Prepare Stock Solution (e.g., 1 mg/mL in MeOH) Stress Expose to Stress Conditions (pH, Temp, Light, Oxidant) Prep->Stress Sample Sample at Time Points (0, 2, 4, 8, 24h) Stress->Sample Neutralize Neutralize & Dilute Samples Sample->Neutralize Analyze Analyze via Stability-Indicating HPLC Method Neutralize->Analyze Data Quantify Parent Compound & Identify Degradants Analyze->Data

Caption: Workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Logic for Instability Start Inconsistent Results or Evidence of Degradation Check_pH Is the aqueous solution pH > 7? Start->Check_pH Check_Light Is the solution exposed to ambient or UV light? Check_pH->Check_Light No Sol_pH Adjust pH to < 7 (if possible) Check_pH->Sol_pH Yes Check_Temp Is the solution stored above 4°C for extended periods? Check_Light->Check_Temp No Sol_Light Use amber vials or protect from light Check_Light->Sol_Light Yes Check_Stock Are you using a fresh dilution from a properly stored stock? Check_Temp->Check_Stock No Sol_Temp Store at 4°C (short-term) or -20°C (long-term) Check_Temp->Sol_Temp Yes Sol_Stock Prepare fresh dilutions and aliquot stock Check_Stock->Sol_Stock No End Stability Improved Check_Stock->End Yes Sol_pH->Check_Light Sol_Light->Check_Temp Sol_Temp->Check_Stock Sol_Stock->End

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Large-Scale Purification of Dihydroresveratrol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Dihydroresveratrol 3-O-glucoside.

Troubleshooting Guides

This section addresses common problems encountered during the purification process in a question-and-answer format.

Problem: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete Extraction Optimize extraction parameters. For stilbene (B7821643) glycosides, using 70% ethanol (B145695) and ultrasonication for 30 minutes can be effective.[1][2] Consider alternative extraction methods like microwave-assisted extraction (MAE) or supercritical fluid extraction (SFE) which can improve efficiency.
Degradation During Extraction/Purification This compound, like other stilbene glycosides, can be sensitive to heat, light, and pH.[1][2][3] Maintain a neutral or slightly acidic pH and use lower temperatures (<40°C) during solvent evaporation. Protect extracts and fractions from light.
Suboptimal Chromatographic Conditions Ensure the chosen stationary and mobile phases are appropriate. For reversed-phase chromatography, a C18 column with a gradient of acetonitrile (B52724) and acidified water is commonly used.[4][5] For normal-phase, silica (B1680970) gel with a chloroform:methanol (B129727) or ethyl acetate:ethanol gradient can be employed.
Co-elution with Impurities If this compound is co-eluting with other compounds, adjust the gradient slope or change the solvent system. Two-dimensional chromatography (e.g., reversed-phase followed by normal-phase) can also be effective for separating complex mixtures.

Problem: Poor Peak Shape in Preparative HPLC

Possible Cause Suggested Solution
Column Overload Reduce the sample amount injected onto the column. For large-scale purification, it's crucial to determine the column's loading capacity during method development.
Inappropriate Mobile Phase Ensure the sample is fully dissolved in the mobile phase. If solubility is an issue, a stronger solvent can be used to dissolve the sample, but the injection volume should be kept small. The pH of the mobile phase can also affect peak shape; for phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often beneficial.
Column Contamination or Degradation Flush the column with a strong solvent to remove any adsorbed impurities. If peak shape does not improve, the column may need to be replaced.
Secondary Interactions with Stationary Phase Add a competing agent to the mobile phase. For example, a small amount of triethylamine (B128534) (TEA) can be used to reduce peak tailing caused by interactions with residual silanol (B1196071) groups on silica-based columns.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the purification of this compound?

A1: Common impurities include other stilbene glycosides (e.g., resveratrol (B1683913) glucosides), the aglycone (dihydroresveratrol), and structurally similar phenolic compounds from the natural source.[6] During processing, degradation products or derivatives formed through reactions like esterification can also be present.[1][2][3]

Q2: How can I effectively remove the aglycone (dihydroresveratrol) from my this compound preparation?

A2: The polarity difference between the glycoside and the aglycone allows for efficient separation using chromatographic techniques. On a reversed-phase C18 column, the less polar aglycone will have a longer retention time than the more polar glycoside. A well-optimized gradient elution should provide good resolution. Solid-phase extraction (SPE) with a C18 cartridge can also be used as an initial clean-up step to separate the aglycone from the glycoside.

Q3: What are the key challenges when scaling up the purification of this compound from lab-scale to industrial-scale?

A3: Key challenges in scaling up include:

  • Maintaining Resolution: As column diameter increases, maintaining bed stability and flow distribution becomes more critical to preserve resolution.[7]

  • Increased Solvent Consumption: Large-scale chromatography requires significant volumes of high-purity solvents, impacting cost and environmental footprint.

  • Longer Processing Times: Increased volumes and flow paths can lead to longer run times, which increases the risk of product degradation.[8]

  • Hardware Limitations: The pressure limits of large-scale columns and systems may differ from lab-scale equipment.[7]

  • Cost of Stationary Phase: The cost of large volumes of high-performance stationary phases can be substantial.[9]

Q4: Are there alternative purification techniques to preparative HPLC for large-scale production?

A4: Yes, for large-scale purification, techniques like High-Speed Counter-Current Chromatography (HSCCC) and Simulated Moving Bed (SMB) chromatography can be more efficient and cost-effective than batch preparative HPLC.[6][10] HSCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, preventing irreversible adsorption of the sample.[11][12][13] SMB is a continuous chromatography technique that can significantly reduce solvent consumption and increase productivity.[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Initial Clean-up

  • Column Conditioning: Condition a C18 SPE cartridge by washing sequentially with one column volume of methanol followed by one column volume of deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., 50% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with one column volume of deionized water to remove highly polar impurities.

  • Elution: Elute the this compound and other less polar compounds with methanol or acetonitrile. Collect the eluate for further purification.

Protocol 2: Preparative Reversed-Phase HPLC

  • Column: C18 semi-preparative or preparative column.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-40 min: 10-50% B (linear gradient)

    • 40-45 min: 50-90% B (linear gradient)

    • 45-50 min: 90% B (isocratic wash)

    • 50-55 min: 90-10% B (linear gradient)

    • 55-60 min: 10% B (isocratic re-equilibration)

  • Flow Rate: Dependent on the column dimensions.

  • Detection: UV at 280 nm and 320 nm.

  • Fraction Collection: Collect fractions based on the elution profile of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Initial Clean-up cluster_purification Primary Purification cluster_final Final Product raw_material Raw Material (e.g., Plant Extract) spe Solid-Phase Extraction (SPE) (C18 Cartridge) raw_material->spe Crude Extract prep_hplc Preparative HPLC (Reversed-Phase C18) spe->prep_hplc Partially Purified Fraction pure_compound Pure Dihydroresveratrol 3-O-glucoside prep_hplc->pure_compound Collected Pure Fractions

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Problem: Low Purity check_impurities Identify Impurities (e.g., via LC-MS) start->check_impurities coeluting Co-eluting Impurities? check_impurities->coeluting degradation Degradation Products Present? coeluting->degradation No optimize_hplc Optimize HPLC Gradient (Slower gradient, different solvent) coeluting->optimize_hplc Yes change_column Change Column Chemistry (e.g., different stationary phase) degradation->change_column No optimize_conditions Optimize Conditions (Lower temp, protect from light) degradation->optimize_conditions Yes solution Improved Purity optimize_hplc->solution change_column->solution optimize_conditions->solution

References

Optimizing mobile phase for HPLC separation of Dihydroresveratrol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase and other HPLC conditions for the separation of Dihydroresveratrol 3-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the mobile phase for HPLC analysis of this compound?

A good starting point for reversed-phase HPLC analysis of this compound is a gradient elution using a C18 column. The mobile phase can consist of water with an acidic modifier as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B.[1] An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA) at a pH of around 2.5, is often used to improve peak shape by suppressing the ionization of phenolic hydroxyl groups and residual silanols on the stationary phase.[1][2]

Q2: I am observing significant peak tailing for my this compound peak. What are the common causes and solutions?

Peak tailing in the analysis of phenolic compounds like this compound is a frequent issue. The primary causes are often secondary interactions between the analyte and the stationary phase.

  • Secondary Interactions with Silanol (B1196071) Groups: The phenolic hydroxyl groups of the analyte can interact with residual silanol groups on the silica-based stationary phase.

    • Solution: Lowering the mobile phase pH to around 2.5-3.5 with an acidifier like formic acid or TFA can suppress the ionization of these silanol groups, thus reducing interactions.[1] Using a modern, end-capped C18 column is also highly recommended as most of the residual silanols are chemically deactivated.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the injection volume or diluting the sample.[1]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. Using a guard column can help protect the analytical column from contaminants.

Q3: My retention times for this compound are shifting between injections. What could be the cause?

Retention time instability can compromise the reliability of your results. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Instability: If the mobile phase is not properly buffered, its pH can change over time. Also, ensure the mobile phase components are well-mixed and degassed to prevent bubble formation.[1]

  • Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times. Using a column oven to maintain a consistent temperature is crucial for reproducibility.[1]

  • Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly impact retention times. Check for leaks and ensure the pump is properly maintained.

Q4: I am seeing poor resolution between this compound and other components in my sample. How can I improve this?

Poor resolution can be addressed by systematically optimizing several parameters:

  • Mobile Phase Composition: The percentage of the organic solvent in the mobile phase is a critical factor for selectivity. Adjusting the gradient slope or the initial and final concentrations of the organic solvent can significantly impact resolution.

  • Choice of Organic Solvent: While acetonitrile is common, switching to methanol or a combination of both can alter the selectivity of the separation.

  • Column Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction kinetics between the analyte and the stationary phase.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but be mindful that excessively low rates can lead to band broadening.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Action
Peak Tailing Secondary interactions with the column.Lower the mobile phase pH (e.g., add 0.1% formic acid). Use an end-capped column.
Column overload.Reduce injection volume or sample concentration.[1]
Column contamination.Flush the column with a strong solvent; use a guard column.
Peak Fronting Sample overload.Reduce injection volume or dilute the sample.[1]
Sample solvent stronger than mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[1]
Guide 2: Inconsistent Retention Times
Symptom Potential Cause Recommended Action
Retention Time Drift Inadequate column equilibration.Increase equilibration time between runs.
Mobile phase composition change.Prepare fresh mobile phase daily and ensure proper mixing and degassing.[1]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[1]
Pump issues (unstable flow rate).Check for leaks and purge the pump to remove air bubbles.[1]

Experimental Protocols

Example HPLC Method for Dihydroresveratrol Analysis

This method, adapted from a stability-indicating HPLC-UV method for dihydroresveratrol, can be a starting point for optimizing the separation of its 3-O-glucoside derivative.[1]

Parameter Condition
Chromatographic System HPLC with a UV/PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Solvent A: 0.1% formic acid in waterSolvent B: Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Approximately 280 nm (λmax of Dihydroresveratrol)
Injection Volume 10 µL

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase) to a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.[1]

Visualizations

hplc_troubleshooting_workflow cluster_start cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_resolution Resolution Issues cluster_solutions_peak cluster_solutions_rt cluster_solutions_resolution start Poor Chromatogram peak_shape Peak Tailing or Fronting? start->peak_shape tailing Peak Tailing peak_shape->tailing Yes fronting Peak Fronting peak_shape->fronting Yes rt_shift Retention Time Shift? peak_shape->rt_shift No solution_ph Adjust Mobile Phase pH tailing->solution_ph solution_conc Reduce Sample Concentration tailing->solution_conc fronting->solution_conc solution_solvent Change Sample Solvent fronting->solution_solvent rt_inconsistent Inconsistent RT rt_shift->rt_inconsistent Yes resolution Poor Resolution? rt_shift->resolution No solution_equilibration Increase Equilibration Time rt_inconsistent->solution_equilibration solution_temp Use Column Oven rt_inconsistent->solution_temp poor_resolution Co-eluting Peaks resolution->poor_resolution Yes solution_gradient Optimize Gradient poor_resolution->solution_gradient solution_solvent_type Change Organic Solvent poor_resolution->solution_solvent_type mobile_phase_optimization cluster_mobile_phase Mobile Phase Components cluster_additives cluster_organic cluster_output A Solvent A (Aqueous) acid Acidifier (e.g., 0.1% Formic Acid) A->acid buffer Buffer (for pH stability) A->buffer B Solvent B (Organic) acetonitrile Acetonitrile B->acetonitrile methanol Methanol B->methanol peak_shape Improved Peak Shape acid->peak_shape buffer->peak_shape selectivity Altered Selectivity acetonitrile->selectivity methanol->selectivity

References

Preventing enzymatic degradation of Dihydroresveratrol 3-O-glucoside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic degradation of Dihydroresveratrol (B186802) 3-O-glucoside during extraction.

Frequently Asked Questions (FAQs)

Q1: What is Dihydroresveratrol 3-O-glucoside, and why is preventing its degradation important?

This compound is a naturally occurring stilbene (B7821643) glycoside found in various plants, including Broussonetia papyrifera and the rhizomes of Polygonum cuspidatum.[1][] It consists of a dihydroresveratrol molecule linked to a glucose molecule. Preventing its degradation during extraction is crucial because the cleavage of the glycosidic bond into its aglycone (dihydroresveratrol) and glucose can lead to a loss of the compound's native biological activity, inaccurate quantification, and potentially altered pharmacokinetic properties.

Q2: What are the primary causes of this compound degradation during extraction?

The primary cause of degradation is enzymatic hydrolysis by endogenous plant enzymes, particularly β-glucosidases.[3][4] These enzymes are naturally present in the plant material and become active when the plant cells are disrupted during the extraction process. Other factors that can contribute to degradation include suboptimal pH and high temperatures.

Q3: Which enzymes are responsible for the degradation of this compound?

While specific studies on this compound are limited, the degradation is most likely catalyzed by β-glucosidases.[3][4][5] These enzymes are known to hydrolyze β-glycosidic bonds in a wide range of plant glycosides, including the structurally similar resveratrol (B1683913) glucoside (piceid).

Q4: How can I inactivate endogenous enzymes to prevent degradation?

There are several methods to inactivate endogenous enzymes:

  • Thermal Inactivation (Blanching): Briefly treating the fresh plant material with heat (e.g., steam or hot water at 80-95°C for a few minutes) can denature and inactivate the enzymes.

  • Organic Solvents: Starting the extraction with a high concentration of an organic solvent, such as ethanol (B145695) or methanol, can help precipitate and inactivate enzymes.

  • Freeze-Drying (Lyophilization): Rapidly freezing and then drying the plant material at a low temperature can inhibit enzymatic activity by removing water.

Q5: What are the optimal storage conditions for the plant material before extraction?

To minimize enzymatic degradation before extraction, fresh plant material should be processed as quickly as possible. If immediate processing is not feasible, the material should be rapidly frozen and stored at -20°C or -80°C. Dried plant material should be stored in a cool, dark, and dry place in an airtight container.

Troubleshooting Guide

Problem Potential Cause Solution
Low yield of this compound and high yield of dihydroresveratrol. Enzymatic degradation by β-glucosidases.- Inactivate enzymes before extraction using blanching or by starting with a high concentration of organic solvent.- Conduct the extraction at a lower temperature (e.g., room temperature or 4°C).- Use a buffered extraction solvent to maintain a pH that is suboptimal for β-glucosidase activity (typically around pH 5.0-6.0 is optimal for the enzyme).
Inconsistent yields between batches. - Variation in endogenous enzyme activity in the plant material.- Inconsistent application of enzyme inactivation methods.- Standardize the pre-treatment of the plant material (e.g., consistent blanching time and temperature).- Ensure rapid and consistent freezing of fresh material if not used immediately.
Degradation of the target compound in the final extract during storage. - Residual enzyme activity in the extract.- Suboptimal storage conditions (e.g., high temperature, exposure to light).- Ensure complete removal or denaturation of enzymes during extraction and purification.- Store the final extract at low temperatures (-20°C or -80°C) in the dark, preferably under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Extraction with Enzyme Inactivation by Blanching

This protocol is suitable for fresh plant material.

  • Material Preparation:

    • Harvest fresh plant material and wash it with distilled water.

    • Cut the material into small pieces to ensure uniform heat penetration.

  • Enzyme Inactivation (Blanching):

    • Immerse the plant material in hot water (90-95°C) for 2-3 minutes.

    • Immediately transfer the blanched material to an ice bath to rapidly cool it down and prevent thermal degradation of the target compound.

  • Extraction:

    • Homogenize the blanched material in a 70% ethanol solution (plant material to solvent ratio of 1:10 w/v).

    • Perform the extraction at room temperature with constant agitation for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then a 0.45 µm filter.

    • Concentrate the filtrate under reduced pressure at a temperature below 40°C.

  • Storage:

    • Store the concentrated extract at -20°C or below in an airtight, light-protected container.

Protocol 2: Extraction with Solvent-Mediated Enzyme Inactivation

This protocol is suitable for both fresh and dried plant material.

  • Material Preparation:

    • If using fresh material, homogenize it directly in the extraction solvent.

    • If using dried material, grind it to a fine powder.

  • Extraction:

    • Suspend the plant material in 95% ethanol (1:10 w/v). The high ethanol concentration will precipitate and inactivate most enzymes.

    • Agitate the mixture at room temperature for 4-6 hours.

  • Solvent Adjustment and Further Extraction:

    • Add distilled water to the mixture to reduce the ethanol concentration to 70%.

    • Continue the extraction with agitation for another 18-20 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then a 0.45 µm filter.

    • Concentrate the filtrate under reduced pressure at a temperature below 40°C.

  • Storage:

    • Store the concentrated extract at -20°C or below in an airtight, light-protected container.

Visualizations

Enzymatic_Degradation_Pathway cluster_extraction Extraction Process cluster_degradation Degradation Reaction PlantMaterial Plant Material (Containing this compound and β-glucosidase) CellDisruption Cell Disruption (Grinding/Homogenization) PlantMaterial->CellDisruption EnzymeActivation β-glucosidase Activation CellDisruption->EnzymeActivation Enzyme β-glucosidase EnzymeActivation->Enzyme DHRG Dihydroresveratrol 3-O-glucoside Hydrolysis Hydrolysis of Glycosidic Bond DHRG->Hydrolysis Enzyme->Hydrolysis DHR Dihydroresveratrol (Aglycone) Hydrolysis->DHR Glucose Glucose Hydrolysis->Glucose

Caption: Enzymatic degradation pathway of this compound.

Extraction_Workflow Start Start: Fresh or Dried Plant Material Pretreatment Pre-treatment: - Blanching (Fresh) - Grinding (Dried) Start->Pretreatment Extraction Extraction: - Solvent (e.g., 70% Ethanol) - Temperature Control - pH Control Pretreatment->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Low Temperature) Filtration->Concentration Purification Optional: Purification (e.g., Chromatography) Concentration->Purification FinalProduct Final Extract: This compound Concentration->FinalProduct Purification->FinalProduct Storage Storage: - Low Temperature (-20°C or -80°C) - Dark - Airtight FinalProduct->Storage

Caption: General workflow for the extraction of this compound.

References

Minimizing side-product formation in Dihydroresveratrol 3-O-glucoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of Dihydroresveratrol (B186802) 3-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the synthesis of Dihydroresveratrol 3-O-glucoside?

A1: During the synthesis of this compound, particularly in enzymatic reactions, several side-products can form due to the presence of multiple hydroxyl groups on the dihydroresveratrol molecule. The most common side-products include other monoglucosides (e.g., Dihydroresveratrol 4'-O-glucoside), diglucosides, and even triglucosides where glucose moieties are attached to multiple hydroxyl groups. In chemical synthesis, incomplete deprotection or non-specific glycosylation can lead to a mixture of isomers and partially protected intermediates.

Q2: What are the main strategies to improve the regioselectivity of the glycosylation reaction towards the 3-O position?

A2: Improving regioselectivity is a key challenge. In enzymatic synthesis, the choice of enzyme is critical. Different UDP-glucosyltransferases (UGTs) exhibit different regioselectivities for flavonoid-like molecules.[1][2] Screening a panel of UGTs is often the first step. For chemical synthesis, a protecting group strategy is essential. This involves selectively protecting the other hydroxyl groups (e.g., at the 4' and 5 positions) before the glycosylation step, and then deprotecting them after the desired glucoside is formed.[3][4]

Q3: Can the formation of poly-glucosylated side-products be controlled?

A3: Yes. The formation of di- or tri-glucosides can often be minimized by controlling the reaction stoichiometry and duration. In enzymatic synthesis, using a molar excess of the dihydroresveratrol acceptor relative to the glycosyl donor (e.g., UDP-glucose or sucrose) can favor the formation of monoglucosides.[5] Additionally, shorter reaction times can reduce the opportunity for secondary glycosylation events. Monitoring the reaction progress closely using techniques like HPLC is crucial to stop the reaction at the optimal point.

Q4: Is enzymatic or chemical synthesis preferred for producing this compound with high purity?

A4: Both methods have their advantages and disadvantages. Enzymatic synthesis is often highly stereospecific (producing the β-glucoside) and avoids the use of harsh chemicals and protecting groups. However, it can suffer from poor regioselectivity, leading to a mixture of isomers.[1][6] Chemical synthesis, with a well-designed protecting group strategy, can offer excellent regioselectivity but involves multiple steps of protection and deprotection, which can lower the overall yield and may require more extensive purification.[3][4] The choice depends on the specific requirements for yield, purity, and available resources.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Multiple monoglucoside isomers (e.g., 3-O- and 4'-O-glucosides) are formed. The enzyme used lacks high regioselectivity. In chemical synthesis, incomplete or non-selective protection of hydroxyl groups.Enzymatic: - Screen different UDP-glucosyltransferases (UGTs) or other glycosyltransferases for improved regioselectivity. - Modify the enzyme through protein engineering to enhance its preference for the 3-OH group. Chemical: - Optimize the protection strategy to ensure complete and selective blocking of the 4'- and 5-hydroxyl groups.
Significant amounts of di- and tri-glucosides are observed. Reaction time is too long. The molar ratio of glycosyl donor to acceptor is too high.- Perform a time-course experiment and analyze samples at different intervals to determine the optimal reaction time that maximizes the 3-O-glucoside while minimizing poly-glucosylation. - Adjust the stoichiometry by decreasing the concentration of the glycosyl donor (e.g., UDP-glucose) or increasing the concentration of dihydroresveratrol.
Low overall conversion of dihydroresveratrol. Suboptimal reaction conditions (pH, temperature). Enzyme inhibition or instability. Insufficient concentration of the glycosyl donor.- Optimize the reaction pH and temperature for the specific enzyme being used. A pH range of 7.0-8.0 and a temperature of around 37-40°C is a common starting point for many UGTs.[2][5] - Ensure the enzyme is properly stored and handled. Consider adding stabilizing agents if necessary. - Increase the concentration of the glycosyl donor, but be mindful of the potential for increased poly-glucosylation.
Formation of aglycone (dihydroresveratrol) from the product over time. The enzyme exhibits reverse glycosylation (deglucosylation) activity.- This is an inherent property of some glycosyltransferases.[2] - Stop the reaction at the point of maximum product accumulation, as determined by a time-course analysis. - Consider using an enzyme known to have low or no reverse activity.
Difficulty in purifying the desired 3-O-glucoside from side-products. Similar physicochemical properties of the isomers.- Employ high-resolution chromatographic techniques such as semi-preparative or preparative HPLC with a suitable stationary phase (e.g., C18) and a carefully optimized gradient elution.[3]

Data on Reaction Parameter Optimization (Based on Resveratrol (B1683913) Glucosylation)

The following tables summarize how different reaction parameters can influence the outcome of enzymatic glycosylation. These trends, observed in resveratrol synthesis, can serve as a starting point for optimizing this compound synthesis.

Table 1: Effect of Sucrose Concentration (Glycosyl Donor) on Resveratrol Conversion

Sucrose Concentration (mM)Conversion of Resveratrol (%)
25~80.0
50>80.0
100~97.0
>100Decrease in conversion

Data adapted from a study on resveratrol glucosylation using amylosucrase. A higher concentration of the glycosyl donor generally increases conversion up to an optimal point, after which substrate inhibition may occur.

Table 2: Effect of pH on Resveratrol Conversion

pHConversion of Resveratrol (%)
5.0~20.0
6.0~97.0
7.0~97.0
9.0~20.0

Data adapted from a study on resveratrol glucosylation. The optimal pH is crucial for enzyme activity and product yield.[5]

Table 3: Effect of Temperature on Product Formation

Temperature (°C)Products FormedMaximum Conversion (%)
25P1, P2-
30-50P1, P2, P3, P4~97.0 at 40°C
55-60P1 only-

P1, P2, P3, P4 represent different resveratrol glucosides. Temperature can affect not only the conversion rate but also the types of products formed.[5]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline for a laboratory-scale enzymatic synthesis using a UDP-glucosyltransferase (UGT).

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0).

      • 2 mM Dihydroresveratrol (dissolved in a minimal amount of DMSO).

      • 4 mM UDP-glucose (glycosyl donor).

      • 10 mM MgCl₂.

      • 50 µg/mL purified UGT enzyme.

    • Prepare a control reaction without the enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 3 hours. For optimization, it is recommended to take aliquots at different time points (e.g., 1, 2, 4, 8, and 12 hours) to monitor the reaction progress.

  • Reaction Quenching:

    • Stop the reaction by adding 400 µL of chilled methanol.

    • Vortex the mixture for several minutes to ensure thorough mixing and precipitation of the enzyme.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched reaction mixture at 12,000 rpm for 30 minutes at 4°C to pellet the denatured protein.

    • Transfer the supernatant to a new tube and, if necessary, evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried residue in a suitable solvent (e.g., 50% methanol) for HPLC analysis.

  • Analysis:

    • Analyze the sample by HPLC-PDA or LC-MS to identify and quantify the formation of this compound and any side-products. Use an appropriate C18 column and a gradient of water and acetonitrile (B52724) (both often with a small amount of formic acid) as the mobile phase.

Protocol 2: General Approach for Chemical Synthesis via Protecting Groups

This outlines a conceptual workflow for the chemical synthesis of this compound.

  • Selective Protection:

    • Protect the 4'- and 5-hydroxyl groups of dihydroresveratrol. This can be achieved using protecting groups like benzyl (B1604629) or silyl (B83357) ethers, which are stable under glycosylation conditions. The choice of protecting groups and the reaction conditions must be carefully optimized to achieve selective protection.

  • Glycosylation:

    • React the protected dihydroresveratrol with a suitable glycosyl donor, such as a protected glucosyl bromide or trichloroacetimidate, in the presence of a promoter (e.g., a Lewis acid like BF₃·OEt₂).[3] This step couples the glucose moiety to the free 3-hydroxyl group.

  • Deprotection of the Glycosyl Moiety:

    • Remove the protecting groups from the sugar hydroxyls (e.g., acetyl groups) under mild conditions, such as Zemplén deacetylation using sodium methoxide (B1231860) in methanol.

  • Deprotection of the Aglycone:

    • Remove the protecting groups from the 4'- and 5-positions of the dihydroresveratrol backbone. The method for this will depend on the protecting groups used (e.g., hydrogenolysis for benzyl groups).

  • Purification:

    • Purify the final product, this compound, using column chromatography (e.g., silica (B1680970) gel) followed by preparative HPLC to remove any remaining impurities and side-products.

Visualizations

Enzymatic_Glycosylation_Pathway cluster_reactants Reactants cluster_products Products & Side-Products Dihydroresveratrol Dihydroresveratrol UGT UDP-glucosyltransferase (UGT) Dihydroresveratrol->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT Product Dihydroresveratrol 3-O-glucoside Side_Product_1 Dihydroresveratrol 4'-O-glucoside Side_Product_2 Dihydroresveratrol Di-glucoside UGT->Product Desired Reaction UGT->Side_Product_1 Lack of Regioselectivity UGT->Side_Product_2 Poly-glucosylation Experimental_Workflow Start Start: Synthesis Reaction (Enzymatic or Chemical) Quench Quench Reaction Start->Quench Extraction Extraction / Protein Removal Quench->Extraction Analysis HPLC/LC-MS Analysis of Crude Mixture Extraction->Analysis Purification Purification (Prep-HPLC) Analysis->Purification Side-products detected End End: Pure Dihydroresveratrol 3-O-glucoside Analysis->End High Purity Final_Analysis Purity Analysis of Final Product Purification->Final_Analysis Final_Analysis->End Troubleshooting_Tree Start Problem: Low yield of desired product Check_Isomers Multiple Isomers Detected? Start->Check_Isomers Check_Poly Poly-glucosylation? Check_Isomers->Check_Poly No Action_Enzyme Action: Screen different enzymes or use chemical synthesis with protecting groups Check_Isomers->Action_Enzyme Yes Check_Conversion Low Overall Conversion? Check_Poly->Check_Conversion No Action_Time_Ratio Action: Reduce reaction time and/or decrease glycosyl donor ratio Check_Poly->Action_Time_Ratio Yes Action_Conditions Action: Optimize pH, temperature, and reactant concentrations Check_Conversion->Action_Conditions Yes Success Problem Resolved Action_Enzyme->Success Action_Time_Ratio->Success Action_Conditions->Success

References

Strategies to improve the bioavailability of Dihydroresveratrol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the bioavailability of Dihydroresveratrol (B186802) 3-O-glucoside is limited in publicly available literature. The following guides, protocols, and data are based on established strategies for structurally similar compounds, such as resveratrol (B1683913), its other glucosides (e.g., piceid), and related polyphenols. These strategies are expected to be highly relevant and applicable.

Frequently Asked Questions (FAQs)

Q1: What is Dihydroresveratrol 3-O-glucoside and what are its potential therapeutic benefits?

This compound is a glycosylated form of dihydroresveratrol, a natural metabolite of resveratrol produced by gut microbiota.[1][2] Resveratrol and its metabolites are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer effects.[1][3] Glycosylation can increase the water solubility and stability of the parent compound.[4][5]

Q2: What are the primary barriers to the oral bioavailability of this compound?

Based on related polyphenolic glycosides, the main barriers are:

  • Enzymatic Hydrolysis: The glucoside bond can be cleaved by β-glucosidases in the small intestine and by gut microbiota, converting it to its aglycone (dihydroresveratrol) before it can be absorbed intact.[6][7]

  • Rapid Metabolism of the Aglycone: Once dihydroresveratrol is formed, it undergoes extensive first-pass metabolism (Phase II conjugation) in the intestinal cells and the liver, primarily forming glucuronide and sulfate (B86663) conjugates.[8][9][10] This rapid conversion limits the systemic exposure to the free, active form.

  • Efflux Transporters: The compound and its metabolites may be actively pumped out of intestinal cells back into the lumen by efflux transporters like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs), reducing net absorption.[11]

  • Poor Permeability of the Glycoside: While glycosylation increases water solubility, the larger, more polar glucoside molecule may have lower passive permeability across the intestinal epithelium compared to its smaller, more lipophilic aglycone.[12]

Q3: What are the main strategies to improve the bioavailability of this compound?

The three primary strategies are:

  • Advanced Formulation: Encapsulating the molecule in delivery systems like nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles), liposomes, or nanoemulsions can protect it from enzymatic degradation, improve its solubility, and enhance its transport across the intestinal barrier.[3][13][14]

  • Co-administration with Bioenhancers: Administering the compound with inhibitors of Phase II metabolic enzymes or efflux transporters can increase its bioavailability. Piperine (B192125) (from black pepper), for example, is a known inhibitor of glucuronidation and has been shown to dramatically increase resveratrol's bioavailability.[15]

  • Chemical Modification (Prodrug Approach): Modifying the chemical structure, for instance, by acetylating the hydroxyl groups, can create a more lipophilic prodrug that is better absorbed. These protecting groups are later cleaved in the body to release the active compound.

Troubleshooting Guide

Issue 1: Low compound permeability observed in Caco-2 cell monolayer assay.

  • Question: My this compound shows a low apparent permeability coefficient (Papp) in my Caco-2 model. Why is this happening and how can I improve it?

  • Answer:

    • Possible Cause 1: Low Passive Diffusion. As a glycoside, the molecule is relatively polar and large, which can limit its ability to passively diffuse across the cell membrane.[12]

    • Possible Cause 2: Efflux Transporter Activity. The compound may be a substrate for efflux pumps like P-gp or MRPs, which actively transport it out of the cells, resulting in low net transport from the apical (gut) to the basolateral (blood) side.[11]

    • Troubleshooting Steps:

      • Run a Bidirectional Transport Study: Measure permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

      • Use Efflux Pump Inhibitors: Repeat the permeability assay in the presence of known inhibitors (e.g., verapamil (B1683045) for P-gp, MK-571 for MRPs). A significant increase in A-B permeability would confirm that efflux is a limiting factor.

      • Test a Nanoformulation: Encapsulating the compound in nanoparticles can facilitate its transport across the Caco-2 monolayer, bypassing some efflux mechanisms and improving permeability.[16]

Issue 2: The compound appears to degrade rapidly after oral administration in my animal model.

  • Question: I'm detecting very low plasma concentrations of the parent this compound shortly after oral gavage in rats, but I see high levels of other metabolites. What is the likely cause?

  • Answer:

    • Possible Cause 1: Pre-systemic Hydrolysis and Metabolism. This is the most likely scenario. The glucoside is likely being rapidly hydrolyzed to dihydroresveratrol in the intestine, which is then immediately conjugated to form sulfates and glucuronides.[6][17] Therefore, you should be looking for these metabolites, not just the parent compound.

    • Possible Cause 2: Instability. Although less likely for a glucoside, the compound could be unstable at the pH of the gastrointestinal tract. Resveratrol, for instance, is unstable in alkaline conditions.[18]

    • Troubleshooting Steps:

      • Expand Your Analyte Panel: Develop an analytical method (e.g., LC-MS/MS) to simultaneously quantify this compound, its aglycone (dihydroresveratrol), and the expected sulfate and glucuronide conjugates of the aglycone.[2][19] This will provide a complete picture of the compound's metabolic fate.

      • Inhibit Metabolism: Conduct a pilot study where you co-administer the compound with piperine (an inhibitor of glucuronidation).[15] A significant increase in the plasma concentration of the aglycone (dihydroresveratrol) would confirm that rapid Phase II metabolism is the primary barrier.

      • Consider IV Administration: To bypass first-pass metabolism, perform a pharmacokinetic study with intravenous administration. This will help determine the compound's distribution and elimination half-life once it reaches the systemic circulation.

Issue 3: My nanoformulation did not significantly improve oral bioavailability.

  • Question: I encapsulated my compound in nanoparticles, but the in vivo pharmacokinetic results were disappointing. What could have gone wrong?

  • Answer:

    • Possible Cause 1: Premature Release. The nanoparticles may not be stable enough to survive the harsh environment of the stomach and small intestine, leading to premature release of the compound before it reaches the absorption site.

    • Possible Cause 2: Poor Formulation Characteristics. The particle size, surface charge (zeta potential), or encapsulation efficiency of your nanoparticles might be suboptimal for oral absorption. For instance, very large particles (>500 nm) are generally not well-absorbed.

    • Troubleshooting Steps:

      • Characterize Nanoparticle Stability: Test the stability of your formulation in simulated gastric fluid (SGF, low pH with pepsin) and simulated intestinal fluid (SIF, neutral pH with pancreatin). Measure particle size and drug release over time to ensure the formulation remains intact.

      • Optimize Formulation Parameters: Systematically vary parameters like drug-to-lipid/polymer ratio, surfactant concentration, and homogenization/sonication time to achieve optimal particle size (ideally <300 nm for oral delivery), a high negative or positive zeta potential (e.g., >|20| mV for stability), and high encapsulation efficiency (>70%).[13][20]

      • Review the Nanoparticle Type: Consider a different type of nanocarrier. If you used liposomes, perhaps solid lipid nanoparticles (SLNs) or polymeric nanoparticles might offer better stability and controlled release for your specific compound.[3]

Quantitative Data Summary

Data for this compound is not available. The following tables summarize data for resveratrol, demonstrating the efficacy of common enhancement strategies.

Table 1: Effect of Piperine on Resveratrol Pharmacokinetics in Mice (Data sourced from a study where mice were administered 100 mg/kg resveratrol orally, with or without 10 mg/kg piperine)[15]

Pharmacokinetic ParameterResveratrol AloneResveratrol + PiperinePercentage Increase
Cmax (ng/µL) 2,27735,1551544%
AUC (ng·h/µL) 12,63428,932229%
Tmax (h) 0.250.5-
t½ (h) 5.406.89-

Cmax: Maximum serum concentration; AUC: Area under the curve (total drug exposure); Tmax: Time to reach Cmax; t½: Half-life.

Table 2: Caco-2 Permeability of Resveratrol and Effect of Nanoformulations (Data compiled from literature)[16][21]

Compound/FormulationApparent Permeability (Papp) (cm/s)Notes
Free Resveratrol ~2.0 x 10⁻⁵High passive permeability for an aglycone.
Resveratrol in SLNs Increased vs. free formEncapsulation enhances transport across the monolayer.
Resveratrol in NLCs Increased vs. free form & SLNsNanostructured Lipid Carriers often show superior performance.

SLN: Solid Lipid Nanoparticles; NLC: Nanostructured Lipid Carriers.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol assesses the intestinal permeability of a compound.

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts (e.g., 0.4 µm pore size) for 21 days to allow for differentiation into a polarized monolayer mimicking the intestinal epithelium.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value >250 Ω·cm² is generally considered acceptable.

  • Preparation: Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Transport Study (Apical to Basolateral):

    • Add the test compound (this compound dissolved in HBSS) to the apical (AP) chamber.

    • Add fresh HBSS to the basolateral (BL) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method like HPLC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux (rate of appearance in the receiver chamber), A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

This is a general protocol using a solvent evaporation/ultrasonication method.

  • Lipid Phase Preparation: Dissolve the lipid (e.g., glyceryl behenate) and this compound in an organic solvent (e.g., acetone (B3395972) or ethanol) at a temperature above the lipid's melting point.[20]

  • Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80 or Poloxamer 407) in deionized water and heat to the same temperature.[20][22]

  • Emulsification: Inject the organic phase into the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Immediately sonicate the emulsion using a probe sonicator. This reduces the droplet size to the nanometer range. The organic solvent evaporates during this process.

  • Cooling: Place the resulting nanoemulsion in an ice bath to allow the lipid to solidify, forming the SLNs.

  • Purification & Characterization: Centrifuge or dialyze the SLN dispersion to remove unencapsulated drug. Characterize the final product for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol evaluates the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats (200-250 g) for at least one week with free access to food and water.

  • Dosing:

    • Divide rats into groups (n=5-6 per group).

    • Administer the test compound (e.g., this compound formulation) at a specific dose (e.g., 20 mg/kg) via oral gavage. Include a control group receiving the free compound suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).[22]

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or via cannulation at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Extract the compound and its major metabolites from the plasma using protein precipitation or liquid-liquid extraction. Quantify the concentrations using a validated LC-MS/MS method.[23]

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½).

Visualizations

Metabolic_Pathway Compound Dihydroresveratrol 3-O-glucoside (Oral) Lumen Intestinal Lumen Compound->Lumen Ingestion Aglycone Dihydroresveratrol (Aglycone) Lumen->Aglycone Gut Microbiota & Intestinal β-glucosidase (Deglycosylation) Enterocyte Enterocyte (Intestinal Cell) Aglycone->Enterocyte Absorption Conjugates Sulfate & Glucuronide Conjugates Enterocyte->Conjugates Phase II Metabolism (UGTs, SULTs) Conjugates->Lumen Efflux (MRP2) PortalVein Portal Vein to Liver Conjugates->PortalVein Absorption Systemic Systemic Circulation (Low Bioavailability) PortalVein->Systemic

Caption: Predicted metabolic pathway of oral this compound.

Experimental_Workflow Start Hypothesis: Strategy X improves bioavailability Formulation 1. Formulation & Characterization (e.g., Nanoparticles) - Size, Zeta, EE Start->Formulation InVitro 2. In Vitro Testing - Caco-2 Permeability - Simulated Digestion Formulation->InVitro Decision1 Permeability Improved? InVitro->Decision1 InVivo 3. In Vivo Pharmacokinetics (Rodent Model) Decision1->InVivo Yes Failure Conclusion: Strategy X is ineffective (Re-evaluate) Decision1->Failure No Decision2 AUC/Cmax Increased? InVivo->Decision2 Success Conclusion: Strategy X is effective Decision2->Success Yes Decision2->Failure No

Caption: Workflow for evaluating a new bioavailability enhancement strategy.

Bioavailability_Strategies center Improved Bioavailability of This compound s1 Formulation Strategies center->s1 s2 Co-administration Strategies center->s2 s3 Chemical Modification center->s3 sub1a Nanoparticles (SLN, Polymeric) s1->sub1a sub1b Liposomes & Emulsions s1->sub1b sub2a Metabolism Inhibitors (e.g., Piperine) s2->sub2a sub2b Efflux Pump Inhibitors (e.g., Quercetin) s2->sub2b sub3a Prodrugs (e.g., Acetylation) s3->sub3a

Caption: Key strategies to enhance oral bioavailability.

References

Technical Support Center: Dihydroresveratrol 3-O-glucoside Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of Dihydroresveratrol (B186802) 3-O-glucoside samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of a Dihydroresveratrol 3-O-glucoside sample?

A1: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) or UV detector, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1] A combination of these techniques provides a comprehensive purity profile, confirming both the quantity of the main compound and the identity of any impurities.

Q2: What are the potential impurities I should be aware of in a this compound sample?

A2: Potential impurities can originate from the synthesis process or degradation. These may include:

  • Dihydroresveratrol (aglycone): The parent molecule without the glucoside group.

  • Isomers: Such as other positional isomers of the glucoside (e.g., Dihydroresveratrol 4'-O-glucoside).

  • Diglucosides or other poly-glucosides: Molecules with more than one glucose unit attached.[2]

  • Residual solvents and reagents: From the synthesis and purification process.

  • Degradation products: Dihydroresveratrol and its glucosides can be sensitive to pH and temperature.[3][4]

Q3: How can I quantify the purity of my this compound sample using HPLC?

A3: To quantify the purity using HPLC, you need to perform a percentage area normalization analysis. This involves integrating the peak area of this compound and all impurity peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. For accurate quantification, a reference standard of known purity is required to establish response factors for the main compound and any identified impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: My this compound peak is tailing in my reversed-phase HPLC chromatogram.

Peak tailing for phenolic compounds like this compound is a common issue, often caused by secondary interactions with the stationary phase.[5]

Troubleshooting Workflow:

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Column void - Extra-column volume check_all_peaks->system_issue Yes specific_peak_tailing Likely Secondary Interactions check_all_peaks->specific_peak_tailing No adjust_ph Adjust Mobile Phase pH: - Add 0.1% TFA or Formic Acid specific_peak_tailing->adjust_ph use_endcapped Use an End-Capped C18 Column adjust_ph->use_endcapped check_column_health Check Column Health: - Wash or replace column use_endcapped->check_column_health resolution Problem Resolved check_column_health->resolution

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Steps:

  • Mobile Phase pH Adjustment: Since this compound is a phenolic compound, interactions with residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing. Lowering the pH of the mobile phase by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) can suppress the ionization of silanol groups and reduce these secondary interactions.[5]

  • Column Choice: Employing a modern, end-capped C18 column is highly recommended. End-capping deactivates most of the residual silanol groups, significantly minimizing peak tailing for polar analytes.[5]

  • Column Health: An old or contaminated column can also lead to poor peak shape. If the above steps do not resolve the issue, consider washing the column according to the manufacturer's instructions or replacing it with a new one.

Issue 2: I am observing unexpected peaks in my chromatogram.

Unexpected peaks can be due to contamination, sample degradation, or the presence of isomers.

Logical Relationship for Peak Identification:

G start Unexpected Peak Observed lcms LC-MS Analysis Determine m/z of the unknown peak start->lcms compare Compare m/z with known impurities lcms:f1->compare nmr NMR Analysis Isolate peak by prep-HPLC for structural elucidation confirm_structure Confirm structure with 1D/2D NMR nmr:f1->confirm_structure aglycone m/z matches Dihydroresveratrol? compare->aglycone Yes isomer m/z matches this compound? compare->isomer Yes other Other potential impurity compare->other No isomer->nmr

Caption: Logical workflow for identifying unknown peaks.

Detailed Steps:

  • Analyze with LC-MS: The first step is to analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unexpected peak.[2][6]

  • Compare Mass Data: Compare the obtained m/z with the molecular weights of potential impurities.

    • Dihydroresveratrol (Aglycone): Expected [M+H]⁺ ≈ 231.10

    • This compound Isomer: Expected [M+H]⁺ ≈ 393.15[][8]

    • Dihydroresveratrol Diglucoside: Expected [M+H]⁺ ≈ 555.20

  • Isolate and Analyze by NMR: If the mass suggests an isomer, it may be necessary to isolate the impurity using preparative HPLC. Subsequent analysis of the isolated fraction by 1D and 2D NMR (like COSY, HSQC, and HMBC) can confirm its exact structure.[2][9]

Experimental Protocols

Protocol 1: HPLC-PDA Purity Assessment

This method is suitable for the quantitative assessment of this compound purity.

Instrumentation and Materials:

  • HPLC system with a photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[3]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound sample and reference standard

  • Methanol or DMSO for sample dissolution

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[2][3]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm[3]

    • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
08020
205050
252080
302080
318020
408020
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area normalization method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Protocol 2: Structural Confirmation by NMR

This protocol outlines the general steps for confirming the structure of this compound and identifying impurities.

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Methanol-d4)[2]

  • Isolated this compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of deuterated methanol.

  • NMR Experiments:

    • ¹H NMR: Provides information on the proton environment, including the number of protons, their chemical shifts, and coupling constants.

    • ¹³C NMR: Shows the chemical environment of each carbon atom in the molecule.[2]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.[2][9]

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different parts of the molecule, such as the glucoside unit to the dihydroresveratrol backbone.

  • Data Interpretation: Analyze the spectra to confirm the expected chemical shifts and correlations for this compound. Any unexpected signals may indicate the presence of impurities, whose structures can often be elucidated from the same set of NMR data.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
HPLC-PDA Quantitative purity, retention timeHigh precision and accuracy, widely availableRequires reference standards for absolute quantification, may not separate all impurities
LC-MS Molecular weight of compound and impuritiesHigh sensitivity, provides structural information on impuritiesCan have matrix effects, ionization efficiency can vary
NMR Unambiguous structure confirmation, identification of impuritiesProvides detailed structural information, can be quantitative (qNMR)Lower sensitivity than MS, requires higher sample concentration and purity

Table 2: Typical HPLC Method Parameters for this compound Analysis

ParameterTypical ValueReference
Column C18 (Reversed-Phase)[2][3]
Mobile Phase Water/Acetonitrile with 0.1% acid (TFA or Formic Acid)[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection 280 nm[3]
Column Temp. 25 °C[5]

References

Technical Support Center: Mitigating Dihydroresveratrol 3-O-glucoside Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from Dihydroresveratrol 3-O-glucoside in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell-based research?

This compound is a natural polyphenolic compound.[][2][3] It is a derivative of resveratrol (B1683913) and is investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[4][5] In cell-based research, it is often used to assess its impact on cell viability, proliferation, and other cellular functions.

Q2: I'm observing an unexpected increase in signal in my MTT assay when using this compound, suggesting increased cell viability. Is this a real effect?

Not necessarily. This compound, as a phenolic compound, may possess reducing properties that can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity.[6][7][8] This leads to a false-positive signal, making it appear as though the cells are more viable than they actually are.

Q3: How can I confirm if this compound is interfering with my cell viability assay?

To confirm interference, you should run a cell-free control experiment.[9][10][11] This involves incubating this compound with the assay reagent in the cell culture medium without any cells. If a color change or signal is observed, it confirms that the compound is directly interacting with the assay components.

Q4: Are there alternative cell viability assays that are less prone to interference by reducing compounds like this compound?

Yes, several alternative assays are available that operate on different principles and are less likely to be affected by reducing compounds.[12][13] These include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is a direct indicator of metabolically active cells.[13][14]

  • Protease viability marker assays (e.g., CellTiter-Fluor™): These assays measure the activity of intracellular proteases, which is lost when cells die.[12]

  • DNA content assays (e.g., CyQUANT®): These assays quantify the amount of cellular DNA as a measure of cell number.

  • Sulforhodamine B (SRB) assay: This assay measures total protein content.[10]

  • Trypan blue exclusion assay: This is a simple microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.[12]

Q5: My results from different viability assays are conflicting. What could be the reason?

Discordant results between different assay types often suggest interference with one or more of the assays.[11] For example, if an MTT assay shows increased viability with this compound treatment, while an ATP-based assay shows a decrease, it strongly indicates that the compound is interfering with the MTT assay chemistry.

Troubleshooting Guides

Problem: Unexpected Increase in Signal in Tetrazolium-Based Assays (MTT, XTT, MTS, WST-1)

Potential Cause: Direct reduction of the tetrazolium salt by this compound.

Recommended Solutions:

  • Run a Cell-Free Control:

    • Prepare wells with cell culture medium and this compound at the same concentrations used in your experiment, but without cells.

    • Add the tetrazolium-based assay reagent and incubate as you would with cells.

    • Measure the absorbance. A significant increase in absorbance in the absence of cells confirms direct interference.

  • Switch to an Alternative Assay:

    • Select an assay with a different detection principle that is not based on the reducing potential of the compound.

    • Recommended alternatives include ATP-based assays, protease viability assays, or DNA content assays.

  • Data Correction (Use with Caution):

    • Subtract the absorbance values obtained from the cell-free control wells from the values of the corresponding experimental wells.

    • Caution: This method assumes the interference is linear and may not fully account for complex interactions. It is generally better to use a non-interfering assay.

Data Presentation: Comparison of Cell Viability Assays
Assay TypePrinciplePotential for Interference by this compound
MTT/XTT/MTS/WST-1 Reduction of tetrazolium salts by cellular dehydrogenases.[6][15][16]High: The compound's reducing properties can directly convert the tetrazolium salt to formazan.[7][8]
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolic activity.[13][14]Low: The assay chemistry is generally not affected by reducing compounds.
Protease Viability (e.g., CellTiter-Fluor™) Measures the activity of a conserved intracellular protease.[12]Low: The detection mechanism is based on enzymatic cleavage, not redox potential.
DNA Content (e.g., CyQUANT®) Quantifies cellular DNA content.Low: This method is a measure of cell number and is independent of metabolic activity.
SRB Assay Stains total cellular protein.[10]Low: The assay is based on protein binding and is not susceptible to redox interference.

Experimental Protocols

Protocol 1: Testing for this compound Interference in the MTT Assay
  • Plate Setup: In a 96-well plate, designate wells for "Compound Control" (no cells) and "Experimental" (with cells).

  • Cell Seeding (Experimental Wells): Seed your cells at the desired density in the "Experimental" wells and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add these dilutions to both the "Compound Control" and "Experimental" wells. Include a vehicle control (e.g., DMSO) at the same final concentration.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to all wells.[6][9]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[6][9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to all wells to dissolve the formazan crystals.[6][9]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm.

  • Data Analysis: Compare the absorbance values of the "Compound Control" wells to the vehicle control wells. A concentration-dependent increase in absorbance in the cell-free wells indicates interference.

Protocol 2: Cell Viability Assessment using an ATP-Based Assay (e.g., CellTiter-Glo®)
  • Plate Setup and Cell Seeding: Follow steps 1 and 2 from the MTT interference protocol.

  • Compound Addition and Incubation: Follow steps 3 and 4 from the MTT interference protocol.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mixing: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Visualizations

MTT_Assay_Pathway cluster_cell Viable Cell cluster_measurement Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H) MTT->Mitochondria Uptake Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Soluble_Formazan Soluble Formazan (Purple Solution) Solubilization->Soluble_Formazan Spectrophotometer Spectrophotometer (OD at 570 nm) Soluble_Formazan->Spectrophotometer Quantification

Caption: The MTT assay relies on the reduction of yellow MTT to purple formazan by viable cells.

Interference_Pathway MTT MTT (Yellow) Dihydroresveratrol Dihydroresveratrol 3-O-glucoside (Reducing Agent) MTT->Dihydroresveratrol Direct Chemical Reduction (Interference) Cell Cellular Dehydrogenases MTT->Cell Cellular Reduction (True Signal) Formazan Formazan (Purple) False_Positive False Positive Signal (Inflated Viability) Formazan->False_Positive Dihydroresveratrol->Formazan Cell->Formazan

Caption: Interference by this compound in the MTT assay.

Troubleshooting_Workflow Start Unexpected Viability Results with This compound Check_Assay Is the assay tetrazolium-based (MTT, XTT, etc.)? Start->Check_Assay Run_Control Run Cell-Free Control with Compound Check_Assay->Run_Control Yes Non_Tetrazolium Using a non-tetrazolium assay. Consider other potential interferences or biological effects. Check_Assay->Non_Tetrazolium No Interference Interference Detected? Run_Control->Interference Alternative_Assay Switch to Alternative Assay (e.g., ATP-based, SRB) Interference->Alternative_Assay Yes No_Interference No Interference Detected. Investigate other factors (e.g., cytotoxicity, proliferation) Interference->No_Interference No Analyze_Data Analyze and Interpret Data Alternative_Assay->Analyze_Data No_Interference->Analyze_Data Non_Tetrazolium->Analyze_Data

Caption: Troubleshooting workflow for this compound interference.

References

Troubleshooting low yield in Dihydroresveratrol 3-O-glucoside extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydroresveratrol 3-O-glucoside extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield of this compound?

Low yields are a frequent challenge in natural product extraction. The primary causes can be grouped into several areas:

  • Raw Material Quality: The concentration of the target compound can vary significantly based on the plant species, geographical origin, harvest time, and storage conditions.[1]

  • Extraction Parameters: Suboptimal choices of solvent, temperature, time, and solvent-to-solid ratio can lead to inefficient extraction.[2]

  • Compound Degradation: this compound, like many glycosides, can be susceptible to degradation. This can be caused by enzymatic activity from the plant material, or by hydrolysis of the glycosidic bond under acidic or high-temperature conditions.[3][4]

  • Purification Losses: Significant amounts of the compound can be lost during purification steps if the methods are not properly optimized.

Q2: Which solvents are best for extracting this compound?

The choice of solvent is critical and depends on the polarity of the target glycoside. Generally, polar solvents are used for glycoside extraction.

  • Alcohols (Ethanol, Methanol): Aqueous solutions of ethanol (B145695) (e.g., 70-80%) or methanol (B129727) are very effective for extracting stilbenoid glycosides.[5][6] These solvents offer a good balance of polarity to extract the glycoside while minimizing the extraction of very polar impurities like chlorophyll.

  • Ethyl Acetate (B1210297): This solvent can be used in subsequent liquid-liquid partitioning steps to separate compounds of intermediate polarity.[7]

  • Non-polar solvents (Hexane): A pre-extraction wash with a non-polar solvent like hexane (B92381) is often recommended to remove lipids and waxes, which can interfere with later purification steps.[7]

Q3: My crude extract is a dark, sticky resin. How can I clean it up before chromatography?

A resinous crude extract is a common problem and is usually due to the co-extraction of interfering substances.

  • Likely Contaminants:

    • Phenolic Compounds and Tannins: These are abundant in plants and are co-extracted with polar solvents.[7]

    • Chlorophylls and Pigments: These are common when using the aerial parts of plants.[7]

    • Lipids and Waxes: These contribute to the sticky consistency.[7]

    • Polysaccharides: High molecular weight sugars can also be extracted.[7]

  • Troubleshooting Strategies:

    • Pre-extraction Defatting: Wash the dried, powdered plant material with hexane before the main extraction to remove lipids and waxes.[7]

    • Liquid-Liquid Partitioning: After obtaining the crude extract, dissolve it in a water/alcohol mixture and partition it against a series of solvents with increasing polarity (e.g., ethyl acetate, then n-butanol). The glycosides will likely be enriched in the ethyl acetate and n-butanol fractions.[7]

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) for a preliminary cleanup and fractionation of the crude extract.

Q4: I suspect the glycosidic bond is being cleaved during my extraction. How can I prevent this?

Hydrolysis of the glycosidic bond is a major cause of yield loss. This can be caused by acids or enzymes present in the plant material.

  • To prevent acid hydrolysis:

    • Ensure that the extraction solvent is neutral. The presence of acids in the plant material can lower the pH. Consider adding a buffer to your extraction solvent. Glycosidic bonds are sensitive to acid.[8]

    • Avoid high temperatures for extended periods, as this can accelerate hydrolysis.[4]

  • To prevent enzymatic hydrolysis:

    • Heat Treatment: Briefly heating the plant material (blanching) before extraction can denature the hydrolytic enzymes.[3]

    • Solvent Choice: Using a high percentage of organic solvent (e.g., >70% ethanol) can inhibit the activity of water-dependent enzymes.[3]

    • Low Temperature: Performing the extraction at low temperatures can reduce enzyme activity.

Q5: My purification by column chromatography is not giving me a pure compound. What can I do?

If you are seeing multiple spots on a TLC plate after column chromatography, it suggests that the impurities have similar polarities to your target compound.

  • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. Use a shallow gradient (a slow, gradual increase in the polarity of the mobile phase) to improve the separation of compounds with similar retention factors.[7]

  • Try a Different Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider other stationary phases like reversed-phase C18 silica or using a macroporous resin.[9]

  • Preparative HPLC: For final purification, semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is often necessary to obtain a highly pure compound.[10]

Data on Extraction Parameters

While specific quantitative data for this compound is limited, the following tables summarize typical parameters and yields for the extraction of the related compounds, resveratrol (B1683913) and its glucosides. These can serve as a starting point for optimization.

Table 1: Comparison of Solvents for Stilbenoid Extraction

Solvent SystemTarget CompoundYield/ConcentrationPlant SourceReference
80% EthanolResveratrol66.86 mg/kgVitis vinifera pruning waste[11]
99.9% MethanolResveratrol84.06 mg/kgVitis vinifera pruning waste[11]
99.9% Methanol + 1% HClResveratrol92.06 mg/kgVitis vinifera pruning waste[11]
Ethanol:Diethyl ether (4:1)Resveratrol147.14 mg/kgVitis vinifera pruning waste[11]
95% EthanolResveratrol>73.8% purity in final productPolygonum cuspidatum[12]

Table 2: Effect of Temperature and Time on Resveratrol Extraction

Extraction MethodTemperature (°C)TimeYieldPlant SourceReference
Reflux Extraction803 x 1h>73.8% purityPolygonum cuspidatum[12]
MacerationRoom Temperature4 days167.74 mg/kgVitis vinifera pruning waste[11]
Subcritical Water152.3224.89 min6.90 µg/gGrape Seeds[13]
Ethanol/Water (80:20)6030 min>96% recoveryGrape Berry Skins[6]

Experimental Protocols

Protocol 1: General Extraction and Purification of this compound

This protocol is a synthesized methodology based on common practices for glycoside extraction.

  • Material Preparation:

    • Dry the plant material (e.g., from Broussonetia papyrifera or Polygonum cuspidatum) in a well-ventilated area away from direct sunlight, or in an oven at a low temperature (40-50°C) to prevent degradation.[5][14]

    • Grind the dried material to a fine, uniform powder (e.g., 0.5-1.0 mm particle size) to increase the surface area for extraction.[7]

  • Pre-Extraction Defatting (Optional but Recommended):

    • Macerate the plant powder in hexane (1:5 w/v) for 12-24 hours at room temperature.

    • Filter and discard the hexane. This step removes non-polar compounds like lipids and waxes.[7]

    • Allow the defatted plant material to air dry completely.

  • Extraction:

    • Macerate the defatted plant powder in 80% ethanol (1:10 w/v) for 24 hours at room temperature with occasional stirring.[7]

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the filtrates.

  • Solvent Removal:

    • Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[7]

  • Purification by Column Chromatography:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or chloroform) and pack it into a chromatography column.

    • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Carefully load the dried extract-silica gel mixture onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, for example, starting with chloroform (B151607) and gradually adding methanol.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure compound.

Visual Guides

Experimental Workflow

Extraction_Workflow Start Plant Material Prep Drying & Grinding Start->Prep Defat Defatting with Hexane (Optional) Prep->Defat Extraction Maceration with 80% Ethanol Defat->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification TLC Fraction Monitoring (TLC) Purification->TLC Pure_Compound Pure Dihydroresveratrol 3-O-glucoside Purification->Pure_Compound TLC->Purification Combine Fractions

Caption: A typical workflow for the extraction and purification of this compound.

Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_Extraction Extraction Issues cluster_Purification Purification Issues cluster_Solutions Potential Solutions Low_Yield Low Yield Detected Raw_Material Poor Raw Material Quality? Low_Yield->Raw_Material Extraction_Params Suboptimal Extraction Parameters? Low_Yield->Extraction_Params Degradation Compound Degradation? Low_Yield->Degradation Purification_Loss Loss During Purification? Low_Yield->Purification_Loss Poor_Separation Poor Chromatographic Separation? Low_Yield->Poor_Separation Sol_Raw_Material Verify Plant ID Optimize Harvest/Storage Raw_Material->Sol_Raw_Material Sol_Extraction_Params Optimize Solvent Adjust Temp/Time/Ratio Extraction_Params->Sol_Extraction_Params Sol_Degradation Control pH Inhibit Enzymes Lower Temp Degradation->Sol_Degradation Sol_Purification_Loss Optimize Transfer Steps Use SPE Purification_Loss->Sol_Purification_Loss Sol_Poor_Separation Optimize Mobile Phase Change Stationary Phase Use Prep-HPLC Poor_Separation->Sol_Poor_Separation

Caption: A troubleshooting guide for identifying and resolving causes of low extraction yield.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Dihydroresveratrol 3-O-glucoside and its Aglycone, Dihydroresveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of Dihydroresveratrol 3-O-glucoside and its aglycone, Dihydroresveratrol. While direct comparative quantitative data from head-to-head studies are limited, this document synthesizes available information on their mechanisms of action and provides standardized protocols for assessing their antioxidant potential.

Introduction to Dihydroresveratrol and its Glucoside

Dihydroresveratrol is a metabolite of the well-known polyphenol, resveratrol, formed by the hydrogenation of the double bond in the stilbene (B7821643) structure.[1][2] It has garnered attention for its own biological activities, including significant anti-inflammatory and antioxidant effects.[3][4][5] this compound is a glycosylated form of Dihydroresveratrol, where a glucose molecule is attached at the 3-hydroxyl position.[6][7] The addition of a glucose moiety can significantly alter the physicochemical properties of the parent compound, including its solubility, stability, and bioavailability, which in turn can influence its antioxidant capacity.

Comparative Antioxidant Performance: A Qualitative Assessment

  • Dihydroresveratrol (Aglycone): Possesses free hydroxyl groups that are crucial for its antioxidant activity. Its ability to activate the Nrf2 and AMPK/SIRT1 signaling pathways contributes to its cellular antioxidant effects.[1][4][5]

  • This compound: The glycosylation at the 3-hydroxyl position blocks one of the key functional groups responsible for radical scavenging. Generally, glycosylation of polyphenols tends to decrease their in vitro antioxidant capacity as measured by common chemical assays. However, the in vivo effects could be different. The glucoside may be hydrolyzed by enzymes in the gut or within cells to release the active aglycone, Dihydroresveratrol. Therefore, this compound could be considered a prodrug or a more stable form for delivery.

Quantitative Data Summary

As no direct comparative studies were identified, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform direct comparative assays to elucidate the relative antioxidant potencies of these two compounds.

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate further research, detailed methodologies for common in vitro antioxidant capacity assays are provided below. These protocols can be used to directly compare this compound and Dihydroresveratrol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To measure the capacity of an antioxidant to scavenge the stable DPPH free radical.

Methodology:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 6 x 10⁻⁵ M).[8]

  • Prepare various concentrations of the test compounds (Dihydroresveratrol and this compound) and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound or standard to the DPPH solution.[8]

  • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[9]

  • Measure the absorbance of the solution at 515-517 nm using a microplate reader.[8][9]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The results can be expressed as IC50 (the concentration of the compound required to scavenge 50% of the DPPH radicals) or in terms of Trolox equivalents.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Objective: To measure the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Methodology:

  • Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

  • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[10]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Objective: To measure the antioxidant's ability to inhibit the oxidation of a fluorescent probe by a peroxyl radical generator.

Methodology:

  • This assay is typically performed in a 96-well black microplate.[11]

  • Prepare solutions of the test compounds, a standard (Trolox), a fluorescent probe (e.g., fluorescein), and a peroxyl radical generator (e.g., AAPH).[11][12]

  • Add the fluorescent probe and the test compound or standard to the wells and pre-incubate at 37°C.[8][11]

  • Initiate the reaction by adding the AAPH solution.[11]

  • Monitor the fluorescence decay kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).[11]

  • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

  • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

  • Results are expressed as Trolox equivalents.[12]

Signaling Pathways and Mechanisms of Action

Dihydroresveratrol is known to exert its antioxidant effects through the modulation of key cellular signaling pathways.[4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[13] Dihydroresveratrol has been shown to activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1).[4][14]

Nrf2_Signaling_Pathway Dihydroresveratrol Dihydroresveratrol Keap1 Keap1 Dihydroresveratrol->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus & binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Promotes transcription

Caption: Dihydroresveratrol activates the Nrf2 antioxidant pathway.

AMPK/SIRT1 Signaling Pathway

Dihydroresveratrol can also activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathways.[4][5][15] Activation of this pathway can lead to a reduction in oxidative stress by inhibiting pro-oxidant enzymes and activating downstream antioxidant mechanisms.[4]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the antioxidant capacity of this compound and its aglycone.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Antioxidant Assays Compound1 Dihydroresveratrol 3-O-glucoside DPPH DPPH Assay Compound1->DPPH ABTS ABTS Assay Compound1->ABTS ORAC ORAC Assay Compound1->ORAC Compound2 Dihydroresveratrol (Aglycone) Compound2->DPPH Compound2->ABTS Compound2->ORAC Data_Analysis Data Analysis (IC50 / TEAC Calculation) DPPH->Data_Analysis ABTS->Data_Analysis ORAC->Data_Analysis Comparison Comparative Assessment of Antioxidant Capacity Data_Analysis->Comparison

Caption: Workflow for comparing antioxidant capacities.

Conclusion

While Dihydroresveratrol has demonstrated notable antioxidant properties through various cellular mechanisms, the precise antioxidant capacity of its 3-O-glucoside derivative remains to be quantitatively established in direct comparative studies. The provided experimental protocols offer a standardized approach for researchers to perform such a comparison. Future studies should focus on head-to-head in vitro and cell-based assays to elucidate the structure-activity relationship and the potential of this compound as a stable precursor to the bioactive aglycone.

References

Dihydroresveratrol vs. Dihydroresveratrol 3-O-glucoside: A Comparative Guide to Cytotoxicity in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroresveratrol (B186802), a primary metabolite of resveratrol (B1683913), has demonstrated significant potential as an anti-cancer agent. Its biological activities, including the induction of apoptosis and inhibition of cell proliferation, have been documented in various cancer cell lines.[1][2] Glycosylation, the attachment of a sugar moiety, is a common modification of natural compounds that can significantly alter their bioavailability, stability, and biological activity. This guide provides a comparative analysis of the cytotoxic effects of dihydroresveratrol and its glycosylated form, dihydroresveratrol 3-O-glucoside, on cancer cells. While direct comparative studies are limited, this guide synthesizes available data and provides insights based on related compounds to inform future research and drug development.

Quantitative Data Summary

The following table summarizes available cytotoxicity data for dihydroresveratrol and provides a prospective outlook for this compound based on the observed effects of glycosylation on similar compounds.

CompoundCancer Cell LineIC50 Value (µM)Key Findings & Inferences
Dihydroresveratrol HepG2 (Liver Cancer)558.7[5]Exhibits cytotoxic effects at high concentrations.
3T3-L1 (Preadipocyte)502.5[5]Lower cytotoxicity compared to resveratrol in this cell line.
This compound B16F0 (Melanoma)Not explicitly for cytotoxicityA study on melanogenesis inhibition showed its activity, but cytotoxicity for cancer cell killing was not the focus.[6][7]
Various Cancer Cell LinesExpected to be higher than DihydroresveratrolInference: Based on studies of resveratrol glucosides, the addition of a glucose moiety is likely to decrease the cytotoxic potency against cancer cells.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the cytotoxicity of compounds like dihydroresveratrol and its glucoside derivative.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of dihydroresveratrol or this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the compounds as described in the cell viability assay.

  • Cell Harvesting: After the treatment period, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Signaling Pathways and Experimental Workflows

Proposed Cytotoxic Signaling Pathway of Dihydroresveratrol

Dihydroresveratrol, similar to resveratrol, is believed to induce apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the inhibition of pro-survival pathways like PI3K/Akt and the activation of pro-apoptotic proteins.

G DHR Dihydroresveratrol PI3K PI3K DHR->PI3K Inhibits Bax Bax (Pro-apoptotic) DHR->Bax Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes membrane CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspases Caspases CytochromeC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Proposed mechanism of dihydroresveratrol-induced apoptosis in cancer cells.

General Experimental Workflow for Cytotoxicity Comparison

The logical flow for comparing the cytotoxic effects of dihydroresveratrol and its 3-O-glucoside is outlined below.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Compound_Prep Prepare Stock Solutions (Dihydroresveratrol & DHR 3-O-glucoside) Treatment Treat cells with varying concentrations of each compound Compound_Prep->Treatment Cell_Culture Culture Cancer Cell Lines Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay IC50 Calculate IC50 Values MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Comparison Compare Cytotoxicity IC50->Comparison Apoptosis_Quant->Comparison

Caption: Experimental workflow for comparing the cytotoxicity of two compounds.

Conclusion

While direct comparative data remains to be established, the available evidence strongly suggests that this compound is likely to exhibit lower cytotoxicity against cancer cells compared to its aglycone form, dihydroresveratrol. This is consistent with the general observation that glycosylation of polyphenols can decrease their immediate cytotoxic effects. The reduced cytotoxicity of the glucoside may be attributed to altered cell permeability and the need for enzymatic cleavage of the glucose moiety to release the active aglycone.

For drug development professionals, this implies that this compound could serve as a more stable prodrug, potentially leading to improved pharmacokinetic profiles in vivo. However, its efficacy would depend on the metabolic capacity of cancer cells or surrounding tissues to deglycosylate it. Further research, including direct comparative in vitro studies and in vivo models, is crucial to fully elucidate the therapeutic potential of dihydroresveratrol and its glycosylated derivatives in oncology.

References

A Comparative Guide to the Extraction of Dihydroresveratrol 3-O-glucoside: Techniques, Efficacy, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to therapeutic application. Dihydroresveratrol (B186802) 3-O-glucoside, a naturally occurring stilbenoid, has garnered significant interest for its potential pharmacological activities. This guide provides an objective comparison of various extraction techniques for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Executive Summary

The selection of an appropriate extraction technique for Dihydroresveratrol 3-O-glucoside is a crucial determinant of yield, purity, and ultimately, the success of subsequent research and development. This guide evaluates four common extraction methodologies: Maceration, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While direct comparative data for this compound is limited, this guide draws upon robust data for the broader class of stilbenoids and their glucosides to provide a comprehensive overview.

Our analysis indicates that modern techniques such as MAE and UAE generally offer significant advantages in terms of extraction time and efficiency over traditional maceration. SFE presents a green alternative with high selectivity, though it may require more specialized equipment and optimization. The choice of method will ultimately depend on the specific requirements of the research, including desired yield and purity, available resources, and scalability.

Comparison of Extraction Techniques

The following table summarizes the key quantitative parameters for different extraction methods based on studies of stilbenoids and their glucosides. It is important to note that these values can vary depending on the plant matrix, solvent system, and specific experimental conditions.

Extraction TechniqueTypical Solvent(s)Temperature (°C)TimeYield of Total Stilbenoids (mg/kg)PurityReference
Maceration 80% Ethanol (B145695)Room Temperature24 hours4373Variable[1]
Ultrasound-Assisted Extraction (UAE) 80% Ethanol7515 min43 (water-based)Variable[1][2]
Microwave-Assisted Extraction (MAE) Water10020 min555Variable[1]
Accelerated Solvent Extraction (ASE) Methanol (B129727)Not specifiedNot specified8500Variable[3]
Supercritical Fluid Extraction (SFE) CO₂ with Methanol modifier50 - 90Dynamic (2-30 min)VariableHigh

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for stilbenoids and can be adapted for the extraction of this compound.

Maceration Protocol

This traditional method involves soaking the plant material in a solvent to leach out the target compounds.

Materials:

  • Dried and powdered plant material

  • 80% Methanol

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh a desired amount of the dried, powdered plant material.

  • Submerge the plant material in 80% methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Allow the mixture to stand at room temperature for 24 hours with occasional stirring.

  • Filter the mixture to separate the extract from the plant residue.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.

Materials:

  • Dried and powdered plant material

  • 80% Ethanol

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter (0.45 µm)

Procedure:

  • Mix the powdered plant material with 80% ethanol at a solid-to-solvent ratio of 1:20 (w/v).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasonic waves at a frequency of 20-40 kHz for 15-30 minutes at a controlled temperature (e.g., 75°C)[2].

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Filter the supernatant through a 0.45 µm filter to obtain the final extract.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Materials:

  • Dried and powdered plant material

  • Aqueous ethanol or other suitable solvent

  • Microwave extraction system

  • Centrifuge

  • Filter (0.45 µm)

Procedure:

  • Place the plant material and solvent in a microwave-safe extraction vessel.

  • Set the microwave parameters, such as power (e.g., 500 W), temperature (e.g., 100°C), and time (e.g., 20 minutes)[1].

  • After the extraction cycle, allow the vessel to cool.

  • Centrifuge the mixture and filter the supernatant to collect the extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the production of solvent-free extracts.

Materials:

  • Dried and powdered plant material

  • Supercritical fluid extractor

  • CO₂

  • Co-solvent (e.g., Methanol)

Procedure:

  • Pack the powdered plant material into the extraction vessel.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 350 x 10⁵ Pa).

  • Introduce a co-solvent like methanol (5-20%) to enhance the extraction of polar compounds.

  • Set the extraction temperature (e.g., 50-90°C).

  • Perform a dynamic extraction for a specified period (e.g., 2-30 minutes).

  • Collect the extracted analytes in a trap and elute with a suitable solvent like methanol.

Signaling Pathways and Biological Activity

Dihydroresveratrol and its derivatives have been shown to modulate several key signaling pathways implicated in various physiological and pathological processes. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound.

AMPK/SIRT1 Signaling Pathway

Dihydroresveratrol is known to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway. This pathway plays a central role in regulating cellular energy metabolism, inflammation, and oxidative stress. Activation of AMPK by dihydroresveratrol can lead to a cascade of downstream effects, including the inhibition of adipogenesis and the reduction of oxidative stress.

AMPK_SIRT1_Pathway Dihydroresveratrol Dihydroresveratrol 3-O-glucoside AMPK AMPK Dihydroresveratrol->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates OxidativeStress Oxidative Stress AMPK->OxidativeStress Reduces p38MAPK p38 MAPK SIRT1->p38MAPK Inhibits Adipogenesis Adipogenesis p38MAPK->Adipogenesis Promotes

Caption: this compound activates the AMPK/SIRT1 pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Dihydroresveratrol has been shown to suppress inflammation by regulating the Toll-like receptor 4 (TLR-4) mediated NF-κB pathway. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway Dihydroresveratrol Dihydroresveratrol 3-O-glucoside TLR4 TLR4 Dihydroresveratrol->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Inhibition of the NF-κB inflammatory pathway.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in regulating xenobiotic metabolism and immune responses. Dihydroresveratrol has been identified as a potential AHR ligand, and its activation of this pathway may contribute to its anti-inflammatory effects.

AHR_Pathway Dihydroresveratrol Dihydroresveratrol 3-O-glucoside AHR AHR Dihydroresveratrol->AHR Binds and Activates Nucleus Nucleus AHR->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression Modulates

Caption: Activation of the AHR signaling pathway.

Experimental Workflow

The general workflow for the extraction and analysis of this compound from a plant source is outlined below.

Extraction_Workflow PlantMaterial Plant Material (Dried, Powdered) Extraction Extraction (Maceration, UAE, MAE, or SFE) PlantMaterial->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Chromatography) CrudeExtract->Purification PureCompound Dihydroresveratrol 3-O-glucoside Purification->PureCompound Analysis Analysis (HPLC, LC-MS) PureCompound->Analysis

Caption: General workflow for extraction and analysis.

Conclusion

The choice of an extraction method for this compound requires careful consideration of several factors, including the desired yield, purity, processing time, and environmental impact. While traditional maceration can be effective, modern techniques like UAE and MAE offer significant improvements in speed and efficiency. SFE stands out as a green and highly selective method. The protocols and data presented in this guide provide a solid foundation for researchers to select and optimize an extraction strategy that best suits their specific research goals. Further investigation into the direct comparative extraction of this compound and its specific interactions with cellular signaling pathways will undoubtedly contribute to unlocking its full therapeutic potential.

References

A Comparative Guide to the Validation of an HPLC-UV Method for the Precise Quantification of Dihydroresveratrol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of bioactive compounds is a cornerstone of research and development in the pharmaceutical and nutraceutical industries. Dihydroresveratrol 3-O-glucoside, a metabolite of resveratrol (B1683913), is of growing interest for its potential health benefits. This guide provides a detailed comparison of a typical High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the precise quantification of this compound against alternative analytical techniques. The information is supported by established experimental data for similar polyphenolic compounds, offering a robust framework for method validation and selection.

Methodology Comparison: HPLC-UV vs. Alternative Techniques

The selection of an analytical method is a critical decision based on factors such as sensitivity, selectivity, cost, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and robust technique for the quantification of polyphenols, other methods offer distinct advantages.

FeatureHPLC-UVHPLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by mass-to-charge ratio.
Selectivity Moderate to good. Can be affected by co-eluting compounds with similar UV spectra.[1]Excellent. Highly selective due to specific parent and daughter ion monitoring.[2]Excellent. Provides high confidence in compound identification.[3]
Sensitivity Good. Suitable for many applications.Excellent. Often 10-1000 times more sensitive than UV detection.[4]Excellent. Ideal for trace-level analysis.[3]
Sample Prep Generally simple, may require filtration.[3]Can be more complex depending on the matrix to minimize ion suppression.Often requires derivatization to increase volatility.[3]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.Higher initial investment and maintenance costs.
Speed Method dependent, can be optimized for faster run times with UHPLC.[1]Can be very fast, especially with UHPLC systems.[1]Can have longer run times due to temperature programming.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are typical experimental protocols for the analysis of this compound and similar polyphenols.

Protocol 1: Validated HPLC-UV Method for this compound

This protocol is based on established methods for resveratrol and other polyphenols and should be validated for this compound specifically.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.[3]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for polyphenol separation.[2][5]

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B.[2][6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5][6]

  • Detection: UV detection should be set at the maximum absorbance wavelength (λmax) of this compound, which is expected to be around 280 nm, similar to dihydroresveratrol.[6]

  • Injection Volume: A 10-20 µL injection volume is common.[6][7]

  • Sample Preparation: Samples should be dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm syringe filter before injection to remove particulate matter.[3][6]

Protocol 2: Comparative Analysis by LC-MS/MS

For enhanced selectivity and sensitivity, particularly in complex matrices like plasma or urine, LC-MS/MS is the method of choice.[2][8]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polyphenols.

  • MS Detection: Operated in Selected Reaction Monitoring (SRM) mode for quantitative analysis, monitoring specific precursor and product ion transitions for this compound.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with UHPLC columns for faster analysis. The use of volatile mobile phase additives like formic acid is crucial for good ionization.[2]

Method Validation Parameters (ICH Guidelines)

A comprehensive validation of the analytical method is essential to ensure its reliability. The following parameters should be assessed according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999.[5]
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by recovery studies in a spiked matrix.Recovery between 80-120%.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 2%.[7][9]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte.[5]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in mobile phase composition, pH, flow rate, etc.

Visualizing the Workflow and Relationships

To better illustrate the processes involved in method validation and comparison, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_comparison Method Comparison stock Stock Solution of This compound cal_standards Calibration Standards (Serial Dilution) stock->cal_standards qc_samples Quality Control Samples (Low, Mid, High) stock->qc_samples hplc_uv HPLC-UV System cal_standards->hplc_uv lc_msms LC-MS/MS System cal_standards->lc_msms qc_samples->hplc_uv qc_samples->hplc_uv qc_samples->lc_msms linearity Linearity hplc_uv->linearity accuracy Accuracy hplc_uv->accuracy precision Precision hplc_uv->precision lod_loq LOD & LOQ hplc_uv->lod_loq specificity Specificity hplc_uv->specificity performance Performance Evaluation (Sensitivity, Selectivity, etc.) hplc_uv->performance lc_msms->performance

Caption: Experimental workflow for HPLC-UV method validation and comparison.

logical_relationship cluster_method Analytical Method cluster_parameters Validation Parameters cluster_outcome Outcome method HPLC-UV Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity robustness Robustness method->robustness reliable_quant Reliable Quantification linearity->reliable_quant accuracy->reliable_quant precision->reliable_quant specificity->reliable_quant robustness->reliable_quant

Caption: Logical relationship between method validation and reliable results.

Conclusion

The HPLC-UV method, when properly validated, provides a robust, reliable, and cost-effective solution for the precise quantification of this compound in many sample types. For analyses requiring higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS stands out as a superior alternative. The choice of method should be guided by the specific requirements of the research, including the nature of the sample, the required level of sensitivity, and available resources. A thorough method validation following ICH guidelines is paramount to ensure the accuracy and reliability of the generated data, which is critical for decision-making in research and drug development.

References

In Vivo Efficacy of Dihydroresveratrol 3-O-glucoside and its Synthetic Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of Dihydroresveratrol (B186802) 3-O-glucoside and its synthetic derivatives, drawing upon available preclinical data. While direct head-to-head in vivo studies are limited, this document synthesizes findings from multiple studies to offer insights into their comparative performance, bioavailability, and mechanisms of action.

Dihydroresveratrol, a primary and more bioavailable metabolite of resveratrol (B1683913) produced by gut microbiota, is often considered a key mediator of resveratrol's biological effects.[1][2] Its 3-O-glucoside is a naturally occurring form that is rapidly metabolized. For the purpose of this guide, the in vivo efficacy of dihydroresveratrol will be considered as a proxy for its 3-O-glucoside. Synthetic derivatives of resveratrol have been engineered to enhance bioavailability and therapeutic efficacy.[3][4]

Data Presentation: Comparative Efficacy

The following tables summarize the in vivo efficacy of dihydroresveratrol and various synthetic resveratrol derivatives in different therapeutic areas based on published preclinical studies.

Table 1: In Vivo Anti-Inflammatory Efficacy

Compound ClassSpecific Compound/DerivativeAnimal ModelKey FindingsReference
Dihydroresveratrol Dihydroresveratrol (DHR)Dextran Sulfate Sodium (DSS)-induced colitis in miceSignificantly reduced pro-inflammatory cytokines (IL-1β, IL-6) and increased anti-inflammatory IL-17A.[5][6][5][6]
Dihydroresveratrol (DHR)Lipopolysaccharide (LPS)-induced systemic inflammation in miceMitigated inflammation.[5][5]
Synthetic Derivatives Resveratrol-based flavonolLPS-induced acute lung injury in miceReduced pulmonary inflammation.[7][7]
Indone-containing derivativeLPS-stimulated sepsis in C57BL/6J miceMitigated sepsis and reduced multi-organ toxicity.[3][3]
Thiazole-containing derivativesNot specified in vivoPotent in vitro inhibition of NO and PGE2 production.[3][3]

Table 2: In Vivo Anticancer Efficacy

Compound ClassSpecific Compound/DerivativeAnimal ModelKey FindingsReference
Dihydroresveratrol Dihydroresveratrol (DHR) & LunularinMouse modelsExhibited stronger anti-cancer effects than resveratrol at physiologically relevant concentrations.[2][8][2][8]
Synthetic Derivatives Diaryl-acrylonitrile analoguesHuman cancer cell line xenografts (conceptual)Potent in vitro cytotoxicity against a panel of 60 human cancer cell lines (GI50 < 10 nM), suggesting potential for in vivo studies.[9][10][9][10]
Resveratrol-aspirin hybridHuman colorectal cancer cells (in vitro)Inhibited the growth of cancer cells, suggesting potential for in vivo efficacy.[11][11]
4,4′-dihydroxy-trans-stilbeneMouse and zebrafish lung cancer modelsSignificantly inhibited tumor volume, cell proliferation, and angiogenesis.[11][11]

Table 3: Other In Vivo Therapeutic Effects

Compound ClassSpecific Compound/DerivativeAnimal ModelTherapeutic AreaKey FindingsReference
Dihydroresveratrol Dihydroresveratrol (DHR)High-fat diet-induced obese miceMetabolic DisordersAttenuated oxidative stress, adipogenesis, and insulin (B600854) resistance.[12][13][14][12][13][14]
Synthetic Derivatives O-silyl derivativesNot specified in vivoNeuroprotectionDemonstrated optimal in vitro toxicity and neuroprotection, with greater reduction of IL-6 than resveratrol.[3][3]

Experimental Protocols

Detailed methodologies for key in vivo experiments cited in this guide are outlined below.

DSS-Induced Colitis Model for Dihydroresveratrol Efficacy
  • Animal Model: Male C57BL/6 mice.

  • Induction of Colitis: Administration of 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) in drinking water for 7 days.

  • Treatment: Dihydroresveratrol administered orally.

  • Assessment:

    • Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and rectal bleeding.

    • Colon Length: Measured as an indicator of inflammation.

    • Histological Analysis: Colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.

    • Cytokine Analysis: Levels of pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-10, IL-17A) cytokines in serum or colon tissue homogenates measured by ELISA or multiplex assays.[5][6]

LPS-Induced Systemic Inflammation/Sepsis Model
  • Animal Model: Male C57BL/6 or BALB/c mice.

  • Induction of Inflammation: Intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from E. coli.

  • Treatment: Test compounds (Dihydroresveratrol or synthetic derivatives) administered prior to or concurrently with LPS challenge.

  • Assessment:

    • Survival Rate: Monitored over a specified period.

    • Cytokine Levels: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) in serum and tissues.

    • Organ Damage: Histological analysis of organs such as the liver, lungs, and intestines to assess tissue injury.[3][5]

High-Fat Diet-Induced Obesity Model
  • Animal Model: Male C57BL/6 mice.

  • Induction of Obesity: Mice fed a high-fat diet (HFD) for a period of 8-12 weeks.

  • Treatment: Dihydroresveratrol administered orally.

  • Assessment:

    • Body Weight and Food Intake: Monitored regularly.

    • Glucose and Insulin Tolerance Tests: To assess insulin sensitivity.

    • Serum Lipid Profile: Measurement of triglycerides, cholesterol, etc.

    • Histology: Adipose tissue and liver histology to assess adipocyte size and lipid accumulation.

    • Gene and Protein Expression: Analysis of markers related to adipogenesis, inflammation, and insulin signaling in relevant tissues.[12][13]

Signaling Pathways and Visualizations

The therapeutic effects of Dihydroresveratrol and its synthetic derivatives are mediated through various signaling pathways.

Dihydroresveratrol Anti-Inflammatory Signaling

Dihydroresveratrol has been shown to exert its anti-inflammatory effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR) pathway and the inhibition of the NLRP3 inflammasome.[5]

DHR_pathway DHR Dihydroresveratrol AHR AHR DHR->AHR activates NLRP3 NLRP3 Inflammasome DHR->NLRP3 inhibits ARNT ARNT AHR->ARNT dimerizes with XRE XRE ARNT->XRE binds to CYP1A1 CYP1A1 (Anti-inflammatory) XRE->CYP1A1 induces Inflammation Inflammation CYP1A1->Inflammation inhibits NLRP3->Inflammation

Caption: Dihydroresveratrol's anti-inflammatory mechanism.

Synthetic Resveratrol Derivative Anti-Inflammatory Signaling

Many synthetic resveratrol derivatives exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[3]

Synthetic_Derivative_Pathway Derivative Synthetic Derivative IKK IKK Derivative->IKK inhibits MAPK MAPKs (p38, ERK, JNK) Derivative->MAPK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes activates transcription DSS_Workflow start Start: Acclimatize Mice dss Induce Colitis: DSS in drinking water (Day 0-7) start->dss treatment Administer Treatment: (e.g., Dihydroresveratrol) dss->treatment monitoring Daily Monitoring: Body weight, DAI score treatment->monitoring euthanasia Euthanasia (Day 8-10) monitoring->euthanasia collection Sample Collection: Colon, Blood, Spleen euthanasia->collection analysis Analysis: - Colon length & weight - Histology - Cytokine levels collection->analysis

References

A Head-to-Head Comparison of the Biological Effects of Dihydroresveratrol 3-O-glucoside and Piceid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of polyphenolic compounds, resveratrol (B1683913) has garnered significant attention for its potential therapeutic applications. However, its clinical efficacy is often hampered by low bioavailability. This has shifted focus towards its natural derivatives and metabolites, such as piceid (resveratrol 3-O-β-D-glucoside) and dihydroresveratrol (B186802) (DHR), a gut microbiota metabolite of resveratrol. This guide provides a detailed, head-to-head comparison of the biological effects of two closely related compounds: Dihydroresveratrol 3-O-glucoside and piceid.

While extensive research exists for piceid, data specifically on this compound is limited. Therefore, this comparison draws upon available data for dihydroresveratrol and other resveratrol glucosides to infer the potential properties of this compound, a limitation that should be considered when interpreting the presented data. This guide aims to provide an objective comparison based on existing experimental data to aid researchers in navigating the therapeutic potential of these compounds.

Comparative Biological Activity: Data Summary

The following tables summarize key quantitative data from various studies, highlighting the differential effects of these compounds across several biological assays.

Table 1: Antioxidant Activity

Assay Compound Cell Line/System Result Key Findings
Hydroxyl Radical ScavengingPiceidPhenanthroline-Fe2+ systemHigher scavenging activity than resveratrol[1][2]Piceid demonstrates potent direct antioxidant activity.
DihydroresveratrolInferred from DHR studiesActivates Nrf2 pathway, upregulating antioxidant enzymes (HO-1, GPX4)[3]Likely acts as an indirect antioxidant by boosting cellular defenses.
H2O2-induced Oxidative InjuryPiceidHUVEC cellsProtective effect, similar to resveratrol[4][5]Shows cellular protection against oxidative stress.
DihydroresveratrolHepG2 cellsDose-dependently rescued H2O2-induced reduction in Nrf2 expression[3]Protects cells from oxidative damage by modulating key signaling pathways.

Table 2: Anti-inflammatory Activity

Assay Compound Cell Line/System Result Key Findings
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)PiceidLPS-stimulated macrophagesInhibition of pro-inflammatory cytokine production[6]Exerts anti-inflammatory effects by suppressing key inflammatory mediators.
DihydroresveratrolDSS-induced colitis mouse modelSignificant reduction in IL-1β and IL-6[7][8]Demonstrates potent in vivo anti-inflammatory activity, superior to resveratrol in some models.[7]
NF-κB ActivationPiceidIn vitro modelsSuppression of NF-κB activation[6]Modulates a key signaling pathway involved in inflammation.
DihydroresveratrolInferred from DHR studiesAnti-inflammatory effects are mediated through the Aryl Hydrocarbon Receptor (AHR) pathway[7]Acts via a distinct mechanism compared to piceid.

Table 3: Bioavailability and Metabolism

Parameter This compound Piceid Key Findings
Oral Bioavailability Data not available. Inferred to be low, similar to other glucosides.Poor absolute bioavailability in rats.[9] Converted to resveratrol by gut microbiota.[10]Both compounds likely undergo significant metabolism, impacting their systemic availability.
Metabolism Expected to be hydrolyzed to dihydroresveratrol by gut microbiota.Hydrolyzed to resveratrol by intestinal enzymes and gut microbiota.[10] Metabolized to glucuronide and sulfate (B86663) conjugates.[10]The biological effects observed may be attributable to their aglycones (DHR and resveratrol) and other metabolites.
Cellular Uptake Data not available.Lower cellular uptake compared to resveratrol.[1][5]The glucoside moiety appears to hinder cellular entry compared to the aglycone.

Table 4: Cytotoxicity

Compound Cell Line IC50 / Effect Key Findings
Resveratrol-O-glucosides B16 melanoma cellsLess toxic than resveratrol. At 100 µM, cell viability was ~50% for glucosides vs. ~30% for resveratrol.[11][12]Glucosides exhibit lower cytotoxicity compared to resveratrol.
Raw 264.7 macrophagesAt 200 µM, cell viability was >95% for glucosides vs. ~10% for resveratrol.[12]
Piceid MCF-7 breast cancer cellsLess cytotoxic than resveratrol. At 25 µM, piceid decreased viability by ~17% vs. ~41% for resveratrol.[13]Piceid is less cytotoxic to cancer cells than resveratrol.
Dihydroresveratrol 3T3-L1 preadipocytesIC50: 502.5 µM (less toxic than resveratrol, IC50: 162.6 µM)[3]Dihydroresveratrol shows lower cytotoxicity than resveratrol.
HepG2 cellsIC50: 558.7 µM[3]

Experimental Protocols

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To assess the in vitro antioxidant capacity of the compounds by measuring their ability to scavenge the stable DPPH free radical.

  • Methodology:

    • Prepare a stock solution of DPPH in methanol (B129727).

    • Prepare various concentrations of the test compounds (this compound, piceid) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound or control to the wells. A blank containing only methanol and DPPH is also prepared.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

2. Measurement of Pro-inflammatory Cytokine Production in Macrophages

  • Objective: To evaluate the anti-inflammatory effects of the compounds by measuring their ability to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours). An unstimulated control group is also included.

    • After incubation, collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

    • The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated control group.

3. NF-κB Activation Assay

  • Objective: To determine the effect of the compounds on the activation of the NF-κB signaling pathway.

  • Methodology:

    • Culture cells (e.g., HEK293T or macrophage cell lines) and transfect them with an NF-κB luciferase reporter plasmid.

    • After transfection, treat the cells with the test compounds for a specified duration.

    • Stimulate the cells with an NF-κB activator, such as TNF-α or LPS.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.

    • Alternatively, NF-κB activation can be assessed by measuring the nuclear translocation of the p65 subunit using immunofluorescence microscopy or Western blotting of nuclear and cytoplasmic fractions.

Signaling Pathways and Experimental Workflows

Signaling_Pathways cluster_Piceid Piceid cluster_DHRG This compound Piceid Piceid IKK_p IKK Piceid->IKK_p Inhibits IkB_p IκBα IKK_p->IkB_p Phosphorylates NFkB_p NF-κB (p65/p50) IkB_p->NFkB_p Releases Nucleus_p Nucleus NFkB_p->Nucleus_p Translocates Inflammation_p Inflammatory Genes (TNF-α, IL-6) Nucleus_p->Inflammation_p Activates Transcription DHRG DHR 3-O-g DHR Dihydroresveratrol DHRG->DHR Metabolized to AMPK AMPK DHR->AMPK SIRT1 SIRT1 AMPK->SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Genes (HO-1, GPX4) ARE->Antioxidant_Enzymes Activates Transcription

Caption: Comparative signaling pathways of piceid and this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models DPPH DPPH Assay (Antioxidant) Cell_Culture Cell Culture (e.g., Macrophages) Cytokine_Assay Cytokine Assay (ELISA) (Anti-inflammatory) Cell_Culture->Cytokine_Assay NFkB_Assay NF-κB Luciferase Assay (Signaling Pathway) Cell_Culture->NFkB_Assay Animal_Model Animal Model (e.g., DSS-induced colitis) Treatment Compound Administration Animal_Model->Treatment Tissue_Analysis Tissue/Blood Analysis (Cytokines, Histology) Treatment->Tissue_Analysis

Caption: Generalized experimental workflow for evaluating biological effects.

Metabolic_Relationship Piceid Piceid (Resveratrol 3-O-glucoside) Resveratrol Resveratrol Piceid->Resveratrol Hydrolysis DHR Dihydroresveratrol Resveratrol->DHR Reduction by Gut Microbiota Metabolites Further Metabolites (Glucuronides, Sulfates) Resveratrol->Metabolites DHRG Dihydroresveratrol 3-O-glucoside DHR->DHRG Glucosylation (Hypothetical Reverse) DHR->Metabolites DHRG->DHR Hydrolysis

Caption: Metabolic relationship between piceid and this compound.

Discussion and Conclusion

This comparative guide highlights the distinct and overlapping biological activities of this compound (inferred from dihydroresveratrol data) and piceid. Piceid appears to exert its effects primarily through direct antioxidant activity and modulation of inflammatory pathways like NF-κB.[1][2][6] In contrast, dihydroresveratrol, the likely aglycone of this compound, demonstrates potent indirect antioxidant and anti-inflammatory effects by activating the Nrf2 and AHR signaling pathways, respectively.[3][7]

The glucosylation of both parent compounds, resveratrol and dihydroresveratrol, likely reduces their immediate cellular uptake and cytotoxicity compared to their aglycones.[1][5][11][12] However, this glucosylation may enhance their stability and allow for delivery to the lower gut, where microbial enzymes can cleave the glucose moiety, releasing the more active aglycones.

A significant finding from the available literature is that dihydroresveratrol, the metabolite of resveratrol, may possess stronger anti-inflammatory and anti-cancer effects in vivo than resveratrol itself, at physiologically relevant concentrations.[14] This underscores the critical role of gut microbiota in metabolizing dietary polyphenols into more bioactive forms.

Future Directions:

Direct, head-to-head comparative studies of this compound and piceid are crucial to fully elucidate their relative therapeutic potential. Future research should focus on:

  • In vitro and in vivo studies directly comparing the antioxidant, anti-inflammatory, and anti-proliferative activities of purified this compound and piceid.

  • Pharmacokinetic studies to determine the bioavailability and metabolic fate of this compound in animal models and humans.

  • Mechanistic studies to confirm the signaling pathways modulated by this compound.

References

Cellular uptake differences between Dihydroresveratrol 3-O-glucoside and dihydroresveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake mechanisms of dihydroresveratrol (B186802) and its glycosylated form, Dihydroresveratrol 3-O-glucoside. Understanding these differences is crucial for evaluating their bioavailability and therapeutic potential. While direct comparative experimental data for this compound is limited, this guide synthesizes available information on dihydroresveratrol and the general principles of polyphenol glucoside transport to provide a robust comparative analysis.

Executive Summary

Dihydroresveratrol, a primary and bioactive metabolite of resveratrol, and its 3-O-glucoside conjugate exhibit distinct profiles for cellular entry and subsequent intracellular fate. Dihydroresveratrol, as an aglycone, is believed to primarily traverse cell membranes via passive diffusion, driven by its lipophilicity. In contrast, the cellular uptake of this compound is likely mediated by active transport mechanisms, specifically involving sodium-dependent glucose transporters (SGLT1). Following uptake, the glucoside is susceptible to intracellular hydrolysis, releasing the active dihydroresveratrol aglycone. This differential uptake has significant implications for their respective pharmacokinetics and bioactivity.

Comparative Analysis of Cellular Uptake

FeatureDihydroresveratrolThis compound (Inferred)
Primary Uptake Mechanism Passive DiffusionActive Transport via SGLT1
Driving Force Concentration GradientSodium Gradient
Key Transporters Not directly mediated by specific uptake transportersSodium-Dependent Glucose Transporter 1 (SGLT1)
Intracellular Fate Direct entry as the active aglyconeUptake as a glucoside, followed by potential intracellular hydrolysis to dihydroresveratrol by β-glucosidases
Efflux Subject to efflux by ATP-binding cassette (ABC) transporters (e.g., MRP2, BCRP) after intracellular conjugationEfflux of the intact glucoside or its metabolites by ABC transporters is possible.
Bioavailability Generally low due to rapid metabolism (glucuronidation and sulfation)[1]Potentially higher initial uptake in SGLT1-expressing tissues, but overall bioavailability depends on the rate of hydrolysis and subsequent metabolism of the aglycone.

Experimental Evidence and Methodologies

The primary model for studying intestinal absorption and cellular uptake of these compounds is the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes mimicking the human intestinal epithelium.

Key Experimental Findings:
  • Dihydroresveratrol Metabolism in Caco-2 Cells: Studies using Caco-2 cells have shown that dihydroresveratrol is almost completely metabolized, with a glucuronide conjugate being the major metabolite detected.[1] This indicates efficient uptake and subsequent intracellular enzymatic activity.

  • Resveratrol Uptake Mechanisms: The parent compound, resveratrol, is taken up by both passive diffusion and a carrier-mediated process involving the glucose transporter GLUT1.[2][3] Given the structural similarity, it is plausible that dihydroresveratrol also utilizes passive diffusion.

  • Polyphenol Glucoside Transport: Research on various flavonoid glucosides demonstrates their transport via SGLT1.[4][5] This active transport mechanism is a well-established pathway for the uptake of glucose and other glucosides in the intestine. It is therefore highly probable that this compound utilizes this transporter.

  • Intracellular Hydrolysis of Glucosides: Once inside the cell, glycosides can be hydrolyzed by intracellular β-glucosidases to release the aglycone.[6] This enzymatic cleavage is a critical step for the activation of many polyphenol glucosides.

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol is a standard method used to assess the intestinal permeability of compounds like dihydroresveratrol.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound (Dihydroresveratrol) and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability).

  • Lucifer yellow for monolayer integrity testing.

  • LC-MS/MS for sample analysis.

Methodology:

  • Cell Culture and Differentiation: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: The transepithelial electrical resistance (TEER) is measured to ensure the formation of tight junctions. Additionally, the permeability of a paracellular marker, Lucifer yellow, is assessed.

  • Transport Experiment (Apical to Basolateral - A to B):

    • The culture medium is replaced with pre-warmed HBSS.

    • The test compound is added to the apical (upper) chamber.

    • Samples are collected from the basolateral (lower) chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • The volume in the basolateral chamber is replaced with fresh HBSS after each sampling.

  • Transport Experiment (Basolateral to Apical - B to A):

    • The experiment is repeated in the reverse direction to assess active efflux. The test compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt: The rate of permeation of the drug across the cells.

    • A: The surface area of the filter membrane.

    • C0: The initial concentration of the drug in the donor chamber.

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

    • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualizing the Cellular Uptake Pathways

The following diagrams illustrate the proposed cellular uptake and processing pathways for dihydroresveratrol and its 3-O-glucoside.

Dihydroresveratrol_Uptake cluster_membrane Cell Membrane Membrane Extracellular Space Lipid Bilayer Intracellular Space DHR_int Dihydroresveratrol Membrane:f1->DHR_int DHR_ext Dihydroresveratrol DHR_ext->Membrane:f1 Passive Diffusion Metabolism Glucuronidation / Sulfation DHR_int->Metabolism Metabolites Conjugated Metabolites Metabolism->Metabolites Efflux MRP2 / BCRP Metabolites->Efflux Efflux->Membrane:f1 Efflux

Caption: Proposed cellular uptake and metabolism of dihydroresveratrol.

DHR_Glucoside_Uptake cluster_membrane Cell Membrane Membrane Extracellular Space Lipid Bilayer Intracellular Space DHR_Glc_ext This compound SGLT1 SGLT1 DHR_Glc_ext->SGLT1 Active Transport DHR_Glc_int This compound SGLT1->DHR_Glc_int Hydrolysis β-glucosidase DHR_Glc_int->Hydrolysis DHR_int Dihydroresveratrol Hydrolysis->DHR_int

Caption: Inferred cellular uptake and activation of this compound.

Conclusion

The cellular uptake pathways for dihydroresveratrol and this compound are fundamentally different. Dihydroresveratrol likely enters cells passively, while its glucoside form is expected to be actively transported by SGLT1. This distinction has profound implications for their absorption, tissue distribution, and ultimately, their biological activity. For drug development professionals, these differences highlight the potential to modulate bioavailability and target specific tissues by utilizing either the aglycone or the glycoside form. Further direct comparative studies on this compound are warranted to validate these inferred mechanisms and fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Neuroprotective Effects of Resveratrol and its Metabolite, Dihydroresveratrol

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the neuroprotective potential of resveratrol (B1683913) and its primary metabolite, Dihydroresveratrol (DHR). This guide synthesizes experimental data on their efficacy in mitigating neuroinflammation and oxidative stress, while also highlighting the current knowledge gap regarding Dihydroresveratrol 3-O-glucoside.

Introduction

Resveratrol, a naturally occurring polyphenol, has been extensively studied for its potential neuroprotective properties, attributed to its antioxidant, anti-inflammatory, and anti-apoptotic effects.[1][2] However, the therapeutic application of resveratrol is often challenged by its low bioavailability due to rapid metabolism.[3] A significant metabolite formed by gut microbiota is Dihydroresveratrol (DHR), which has demonstrated notable biological activity.[4][5] Emerging evidence suggests that DHR may possess superior bioavailability and, in some instances, greater potency than its parent compound, resveratrol.[3] This guide provides a detailed comparison of the neuroprotective effects of resveratrol and DHR, supported by available experimental data. It is important to note that while this compound is a known conjugate, there is a significant lack of research on its specific neuroprotective activities, preventing a direct comparison in this guide.

Comparative Efficacy in Neuroprotection

A key in vivo study provides a direct comparison of the neuroprotective effects of resveratrol and DHR in a mouse model of Alzheimer's disease. The data from this study, along with other relevant findings, are summarized below.

Table 1: Comparative Neuroprotective Effects of Resveratrol and Dihydroresveratrol (DHR)
Parameter Experimental Model Resveratrol (RSV) Dihydroresveratrol (DHR) Key Findings References
Cognitive Function 5xFAD Alzheimer's Disease Mouse Model100 mg/kg10 or 50 mg/kgDHR significantly improved performance in the Morris water maze test at both doses, indicating restoration of spatial learning and memory.[4][6]
Neuroinflammation (NLRP3 Inflammasome Activation) 5xFAD Alzheimer's Disease Mouse Model100 mg/kg10 or 50 mg/kgDHR administration markedly attenuated the activation of the NLRP3 inflammasome in the medial prefrontal cortex.[4][6]
Amyloid-β (Aβ) Levels 5xFAD Alzheimer's Disease Mouse ModelNot specified10 or 50 mg/kgDHR treatment led to a reduction in the levels of Aβ40 and Aβ42 in brain lysates.[4][6]
Bioavailability In vivo mouse studiesLowHighDHR and its conjugates are found in significantly higher concentrations in tissues and biological fluids compared to resveratrol and its conjugates after oral administration.[3]
Anti-inflammatory Activity (in vitro) LPS-stimulated RAW 264.7 cells-Stronger than ResveratrolDHR exhibited stronger anti-inflammatory effects than resveratrol at physiologically relevant concentrations.
Antioxidant Activity (in vitro) PC-3 Prostate Cancer Cells--Both compounds demonstrate antioxidant properties, though direct comparative potency in neuronal cells is not well-documented.[5]

Mechanisms of Neuroprotection

Both resveratrol and DHR exert their neuroprotective effects through multiple signaling pathways. While they share some common mechanisms, emerging research suggests differences in their primary modes of action.

Resveratrol's Neuroprotective Pathways

Resveratrol's neuroprotective effects are multifaceted, involving the modulation of several key signaling pathways.[1][2]

  • Antioxidant Effects: Resveratrol can directly scavenge reactive oxygen species (ROS) and enhance the expression of endogenous antioxidant enzymes.[1]

  • Anti-inflammatory Action: It has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines.[1][2]

  • SIRT1 Activation: A significant body of research points to the activation of Sirtuin 1 (SIRT1), a protein associated with longevity and cellular health, as a primary mechanism for resveratrol's neuroprotective benefits.[2]

  • Anti-apoptotic Properties: Resveratrol can inhibit programmed cell death in neurons by modulating apoptotic pathways.[1]

Dihydroresveratrol's Neuroprotective Pathways

DHR shares some neuroprotective mechanisms with resveratrol but also exhibits distinct activities.

  • Potent Anti-neuroinflammatory Effects: In vivo studies highlight DHR's ability to significantly attenuate neuroinflammation by inhibiting the NLRP3 inflammasome.[4]

  • Mitophagy and Autophagy: DHR has been shown to restore autophagy and mitophagy, crucial cellular processes for removing damaged components, which are often impaired in neurodegenerative diseases.[4]

  • AMPK Activation: DHR activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn can modulate downstream pathways related to oxidative stress and insulin (B600854) resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

In Vivo Alzheimer's Disease Mouse Model
  • Animal Model: 5xFAD transgenic mice, which exhibit key pathological features of Alzheimer's disease.

  • Treatment: Mice were intraperitoneally treated with either DHR (10 or 50 mg/kg), resveratrol (100 mg/kg), or a vehicle control for 6 weeks.[6]

  • Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. The time taken to find the platform and the number of crossings over the platform's previous location were recorded.[4]

  • Biochemical Analysis:

    • Immunoblotting: Medial prefrontal cortex lysates were analyzed by Western blot to quantify the levels of proteins associated with the NLRP3 inflammasome (p20/pro-caspase1/NLRP3/ASC).[6]

    • ELISA: Brain lysates were used to measure the concentrations of amyloid-β peptides (Aβ40 and Aβ42) using enzyme-linked immunosorbent assay kits.[6]

In Vitro Anti-inflammatory Assay
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were treated with various concentrations of resveratrol or DHR.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant was measured as an indicator of inflammation.

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_Resveratrol Resveratrol Res Resveratrol SIRT1 SIRT1 Activation Res->SIRT1 Antioxidant Antioxidant Effects (ROS Scavenging) Res->Antioxidant AntiInflammatory Anti-inflammatory Effects Res->AntiInflammatory AntiApoptotic Anti-apoptotic Effects Res->AntiApoptotic Neuroprotection_Res Neuroprotection SIRT1->Neuroprotection_Res Antioxidant->Neuroprotection_Res AntiInflammatory->Neuroprotection_Res AntiApoptotic->Neuroprotection_Res

Caption: Key neuroprotective pathways of Resveratrol.

cluster_DHR Dihydroresveratrol (DHR) DHR Dihydroresveratrol NLRP3 NLRP3 Inflammasome Inhibition DHR->NLRP3 Mitophagy Restoration of Mitophagy/Autophagy DHR->Mitophagy AMPK AMPK Activation DHR->AMPK Neuroprotection_DHR Neuroprotection NLRP3->Neuroprotection_DHR Mitophagy->Neuroprotection_DHR AMPK->Neuroprotection_DHR

Caption: Key neuroprotective pathways of Dihydroresveratrol.

cluster_Workflow In Vivo Comparative Study Workflow AnimalModel 5xFAD Mouse Model Treatment Treatment (6 weeks) - Vehicle - Resveratrol (100 mg/kg) - DHR (10 & 50 mg/kg) AnimalModel->Treatment Behavioral Morris Water Maze (Spatial Learning & Memory) Treatment->Behavioral Biochemical Biochemical Analysis (Brain Tissue) Treatment->Biochemical Immunoblot Immunoblotting (NLRP3 Inflammasome) Biochemical->Immunoblot ELISA ELISA (Aβ Levels) Biochemical->ELISA

References

Safety Operating Guide

Proper Disposal of Dihydroresveratrol 3-O-glucoside: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Dihydroresveratrol 3-O-glucoside. Given the conflicting hazard information from various suppliers, a conservative approach to handling and disposal is strongly recommended to ensure personnel safety and environmental protection. Always consult the Safety Data Sheet (SDS) provided by your specific supplier and conduct a thorough risk assessment before beginning any work.

Hazard Assessment and Conflicting Information

There are notable discrepancies in the hazard classification of Dihydroresveratrol and its derivatives among chemical suppliers. Some sources classify the compound as non-hazardous, while others indicate potential acute oral toxicity and hazards to the aquatic environment.[1] This inconsistency underscores the importance of cautious handling and disposal protocols.

Hazard ClassificationSupplier A PerspectiveSupplier B Perspective
GHS Classification Not classified as hazardous[2][3]Acute toxicity, Oral (Category 4); Hazardous to the aquatic environment[1]
Signal Word NoneWarning
Hazard Statements NoneHarmful if swallowed; Harmful to aquatic life

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on a precautionary principle, treating the compound as potentially hazardous.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Hand Protection: Use chemically impermeable and resistant gloves, such as nitrile rubber.

  • Body Protection: A standard laboratory coat should be worn to prevent skin contact.

  • Respiratory Protection: If working with the powdered form and dust formation is likely, use a NIOSH-approved respirator.

2. Waste Collection and Segregation:

  • Solid Waste:

    • Collect excess or unwanted solid this compound in a clearly labeled, sealed container.

    • Avoid mixing with other chemical waste to prevent unknown reactions.

    • Label the container as "Hazardous Waste" and include the chemical name: "this compound".

  • Liquid Waste (Solutions):

    • This compound is soluble in solvents such as DMSO, acetone, and ethanol.[4][5]

    • Collect solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

    • The label should indicate the chemical name and the solvent(s) used.

  • Contaminated Materials:

    • Any materials used for handling, such as weigh boats, pipette tips, and contaminated gloves, should be disposed of as solid hazardous waste.

    • Place these materials in a designated, sealed waste bag or container.

3. Accidental Spills:

  • In the event of a spill, avoid dust formation.[6]

  • Wear appropriate PPE and ensure adequate ventilation.[6]

  • For solid spills, carefully collect the material and place it in a sealed container for disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a suitable container for disposal.

  • Prevent the spill from entering drains or waterways.[2][6]

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Keep containers tightly closed.[6]

5. Final Disposal:

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[6]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

start Start: Have Dihydroresveratrol 3-O-glucoside for Disposal consult_sds Consult Supplier-Specific Safety Data Sheet (SDS) start->consult_sds assess_form Assess Physical Form of Waste consult_sds->assess_form solid_waste Solid Waste (Powder, Contaminated PPE) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container for Solid Hazardous Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Liquid Hazardous Waste liquid_waste->collect_liquid storage Store Waste in Designated Secure Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling Dihydroresveratrol 3-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Dihydroresveratrol 3-O-glucoside. It is intended for laboratory professionals, including researchers, scientists, and drug development experts, to ensure a safe working environment and maintain experimental integrity.

Hazard Identification and Assessment

This compound is not classified as a hazardous substance or mixture. However, as with any chemical compound, it is crucial to handle it with care to minimize exposure and prevent contamination. The primary risks associated with handling this compound in its solid form are inhalation of dust particles and direct contact with skin and eyes.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: May cause eye irritation.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment, is mandatory when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & UseRationale
Eye Protection Safety Glasses with Side ShieldsMust be ANSI Z87.1 compliant.Protects eyes from airborne powder and accidental splashes.
Hand Protection Disposable Nitrile GlovesInspect gloves for integrity before use. Change immediately if contaminated.Prevents direct skin contact and protects the sample from contamination.[1][2][3]
Body Protection Laboratory CoatA full-length lab coat is required.Shields skin and personal clothing from accidental spills.[2][3]
Foot Protection Closed-Toe ShoesSubstantial shoes that cover the entire foot are mandatory in the laboratory.Protects feet from spills and falling objects.[2][3]
Respiratory Protection Dust Mask or RespiratorNot generally required if handled in a well-ventilated area. Use if there is a risk of generating dust or when handling large quantities.Minimizes inhalation of fine particles.

Operational Plan: Step-by-Step Handling Protocol

A systematic workflow is essential for minimizing risk and ensuring the integrity of experiments involving this compound.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[2] Avoid exposure to moisture and direct sunlight.

3.2. Preparation and Handling

  • Work Area: Conduct all handling and preparation in a designated clean area, such as a chemical fume hood or a bench with adequate ventilation, to avoid dust formation.[1]

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.

  • Weighing: When weighing the powder, handle it carefully to minimize the creation of dust. Use clean spatulas and weighing paper.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3.3. Accidental Release Measures

  • Spill: In case of a spill, avoid breathing in the dust.[1] Wear appropriate PPE, sweep up the spilled solid, and place it in a suitable, closed container for disposal.[1]

  • Ventilation: Ensure the area is well-ventilated after a spill.

Disposal Plan

Proper disposal of this compound and associated waste is crucial for maintaining a safe laboratory environment and complying with regulations.

  • Non-Hazardous Waste: As this compound is considered a non-hazardous compound, it can typically be disposed of as regular chemical waste.[4][5] However, always follow your institution's specific guidelines.

  • Waste Segregation: Do not mix this waste with hazardous chemical waste, such as solvents, to avoid costly disposal procedures.[4]

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of in the appropriate laboratory waste stream.[2]

  • Container Disposal: Empty containers should be rinsed with a suitable solvent, and the rinsate collected for disposal. The clean, empty container can then be discarded as regular laboratory glass or plastic waste.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal.

Emergency Procedures

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[1]

  • Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or poison control center immediately.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Risks & Review SDS B Gather All Necessary PPE A->B C Prepare Clean Work Area B->C D Don Required PPE (Gloves, Goggles, Lab Coat) C->D Begin Handling E Carefully Weigh Compound (Avoid Dust Generation) D->E F Prepare Solution or Use in Experiment E->F G Clean Work Area & Equipment F->G Complete Experiment H Segregate & Dispose of Waste (Follow EHS Guidelines) G->H I Remove & Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.